molecular formula C18H32O16 B7803635 1-Kestose CAS No. 12505-31-6

1-Kestose

Cat. No.: B7803635
CAS No.: 12505-31-6
M. Wt: 504.4 g/mol
InChI Key: VAWYEUIPHLMNNF-OESPXIITSA-N
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Description

1-Kestose (CAS 470-69-9), a trisaccharide with the molecular formula C18H32O16, is the smallest fructooligosaccharide (FOS) and a potent prebiotic. It is selectively utilized by beneficial gut bacteria, demonstrating remarkable superiority in stimulating the growth of Bifidobacterium and Faecalibacterium prausnitzii compared to longer-chain FOS components like nystose . This efficient bifidogenic activity is linked to its lower degree of polymerization, which facilitates bacterial uptake and fermentation . A 2025 study in a high-fat-diet rat model demonstrated that this compound intake significantly reduces plasma cholesterol and triglyceride levels . The proposed mechanism involves alterations to the gut microbiota, which in turn enhance the deconjugation of bile acids in the cecum and upregulate the hepatic expression of cytochrome P450 family 7 subfamily A member 1 (CYP7A1), a key enzyme in bile acid synthesis . By modulating the gut environment, this compound influences host lipid metabolism, making it a critical compound for nutritional science, metabolic disease research, and functional food development . This product is intended for research purposes only and is not approved for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-6-9(23)12(26)13(27)16(31-6)34-18(15(29)11(25)8(3-21)33-18)5-30-17(4-22)14(28)10(24)7(2-20)32-17/h6-16,19-29H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWYEUIPHLMNNF-OESPXIITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Kestose
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

470-69-9, 12505-31-6
Record name 1-Kestose
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Record name 1-Kestose
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Record name O-D-Fructosylsucrose
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Record name O-β-D-fructofuranosyl-(2→1)-β-D-fructofuranosyl-α-D-glucopyranoside
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Record name 1-KESTOSE
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Record name 1-Kestose
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Kestose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Kestose (B104855) is a naturally occurring trisaccharide and the smallest member of the inulin-type fructooligosaccharides (FOS). It consists of a glucose molecule linked to two fructose (B13574) molecules.[1][2] Specifically, it is formed by the transfer of a fructose moiety from a donor sucrose (B13894) molecule to an acceptor sucrose molecule, creating a β-(2→1) glycosidic bond.[1] This compound is found in various natural sources, including honey, sugar cane, and certain vegetables.[3] As a prebiotic, this compound has garnered significant attention in the scientific community for its beneficial effects on gut health and its potential therapeutic applications in metabolic and inflammatory diseases.[2][4][5][6][7] This guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, is a non-reducing sugar.[1][8] Its chemical formula is C₁₈H₃₂O₁₆, and it has a molecular weight of approximately 504.44 g/mol .[8][9]

Chemical Structure of this compound

G Glc Glucose (α-D-glucopyranosyl) Fru1 Fructose (β-D-fructofuranosyl) Glc->Fru1 α(1→2)β Fru2 Fructose (β-D-fructofuranosyl) Fru1->Fru2 β(1→2)

Caption: Schematic representation of the this compound molecule, highlighting the glycosidic linkages between the glucose and two fructose units.

Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₈H₃₂O₁₆[8][9][10]
Molecular Weight 504.44 g/mol [8][9]
CAS Number 470-69-9[8][9][10]
Melting Point 198-200 °C[3]
Specific Rotation [α]D²⁰ +28 to +32° (c=5, H₂O)[3]
Solubility Soluble in water, methanol, ethanol, and DMSO.[3][11]

Experimental Protocols

Enzymatic Synthesis of this compound

This compound is efficiently synthesized from sucrose through a transfructosylation reaction catalyzed by fructosyltransferases (FTases).[8] A common source of these enzymes is the fungus Aspergillus foetidus.[10]

Methodology:

  • Enzyme Preparation: A purified sucrose:sucrose 1-fructosyltransferase (1-SST) from Aspergillus foetidus or a recombinant version expressed in a suitable host like Pichia pastoris is used.[8][10]

  • Reaction Mixture: A high concentration of sucrose (e.g., 500 mM to 1 M) is dissolved in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.5).[1][10]

  • Enzymatic Reaction: The purified 1-SST enzyme is added to the sucrose solution. The reaction is incubated at an optimal temperature (e.g., 50°C) for a defined period (e.g., 5 hours).[1]

  • Reaction Termination and Product Analysis: The reaction can be stopped by heat inactivation of the enzyme. The products, including this compound, glucose, and residual sucrose, are then analyzed and quantified.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantification:

HPLC with a refractive index detector (RID) is a standard method for the quantification of this compound in reaction mixtures and biological samples.[12][13][14]

  • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 4 µm) with polar end-capping is suitable for separating oligosaccharides.[12]

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile (B52724) and water is commonly used.

  • Detection: Refractive Index Detector (RID).

  • Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve of known concentrations. The limits of detection and quantification for this compound have been reported to be 0.7 mg/mL and 1.4 mg/mL, respectively.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural identification and conformational analysis of this compound.[15][16]

  • Sample Preparation: The purified this compound is dissolved in a suitable solvent, typically deuterium (B1214612) oxide (D₂O).

  • Analysis: 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to assign the chemical shifts of all protons and carbons and to confirm the glycosidic linkages.

Biological Activity and Signaling Pathways

This compound is not digested in the upper gastrointestinal tract and reaches the colon intact, where it is selectively fermented by beneficial gut bacteria.[17] This prebiotic activity is the basis for its health-promoting effects.

Prebiotic Effect and Gut Microbiota Modulation

This compound stimulates the growth of probiotic bacteria, particularly Bifidobacterium and Faecalibacterium prausnitzii.[4][5][7][18] The fermentation of this compound by these bacteria leads to the production of short-chain fatty acids (SCFAs), primarily butyrate, acetate, and propionate.[2][6]

Signaling Pathways Influenced by this compound Fermentation

G cluster_gut Gut Lumen cluster_host Host System Kestose This compound Probiotics Beneficial Microbiota (Bifidobacterium, F. prausnitzii) Kestose->Probiotics Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Acetate, Propionate) Probiotics->SCFAs Production Brain Gut-Brain Axis (Increased Striatal Dopamine) Probiotics->Brain Microbiome-derived metabolites Immune Immune Modulation (Anti-inflammatory effects) SCFAs->Immune Metabolism Metabolic Regulation (Improved Insulin (B600854) Sensitivity) SCFAs->Metabolism

Caption: Signaling pathway of this compound's prebiotic activity.

The SCFAs produced from this compound fermentation have several downstream effects:

  • Anti-inflammatory Effects: Butyrate serves as an energy source for colonocytes and has potent anti-inflammatory properties. It can inhibit histone deacetylases (HDACs) and activate G-protein coupled receptors (GPCRs), leading to the suppression of inflammatory pathways.[2][18]

  • Improved Glucose Metabolism: Studies in animal models have shown that this compound supplementation can improve glucose tolerance and insulin sensitivity.[4][6] This is attributed to the effects of SCFAs on gut hormone secretion (e.g., GLP-1) and the modulation of inflammatory responses.[4]

  • Gut-Brain Axis: Recent research suggests that dietary supplementation with this compound can alter locomotor activity and increase striatal dopamine (B1211576) levels in mice.[17] This effect is thought to be mediated by changes in the gut microbiota and their metabolites, highlighting a potential role for this compound in modulating the gut-brain axis.[17]

Conclusion

This compound is a well-characterized fructooligosaccharide with significant potential in the fields of nutrition and medicine. Its defined chemical structure and properties, coupled with established methods for its synthesis and analysis, make it a valuable compound for research and development. The primary mechanism of action of this compound is its prebiotic effect, leading to a favorable modulation of the gut microbiota and the production of beneficial metabolites like SCFAs. These metabolites, in turn, influence host physiology, offering potential therapeutic benefits for metabolic and inflammatory conditions. For drug development professionals, this compound presents an interesting lead compound or a valuable adjuvant to therapies targeting the gut microbiome and its downstream signaling pathways. Further clinical investigations are warranted to fully elucidate its therapeutic potential in humans.

References

1-Kestose in Plants: A Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Kestose (B104855), a naturally occurring fructooligosaccharide (FOS), is the simplest inulin-type fructan. It is increasingly recognized for its prebiotic properties and potential applications in the pharmaceutical and functional food industries. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound in the plant kingdom. It details the biosynthetic pathway of this compound, summarizing key quantitative data on its concentration in various plant tissues. Furthermore, this guide presents comprehensive experimental protocols for the extraction, identification, and quantification of this compound, and explores its emerging role in plant signaling pathways.

Natural Sources and Occurrence of this compound

This compound is widely distributed throughout the plant kingdom, serving as a primary building block for the synthesis of higher molecular weight fructans. It is particularly abundant in plant families such as Asteraceae, Amaryllidaceae, Gramineae, and Liliaceae.[1][2] Key dietary sources include common vegetables and fruits.

Table 1: Quantitative Occurrence of this compound and Total Fructans in Various Plant Sources

Plant SpeciesFamilyPlant PartThis compound ConcentrationTotal Fructan ConcentrationReference(s)
Allium cepa (Onion)AmaryllidaceaeBulb-1.2 - 17.4 g/100g fw[3]
Allium porrum (Leek)AmaryllidaceaeBulb-5.4 g/100g dm[4]
Allium sativum (Garlic)AmaryllidaceaeBulb-1.2 - 17.4 g/100g fw[3]
Asparagus officinalis (Asparagus)AsparagaceaeRoot-up to 12.5% fw
Cichorium intybus (Chicory)AsteraceaeRootPresentHigh[5]
Cynara cardunculus (Artichoke)AsteraceaeHead-60.9 g/100g dm[4]
Helianthus tuberosus (Jerusalem Artichoke)AsteraceaeTuberPresent65.8 g/100g dm[4][5]
Hordeum vulgare (Barley)PoaceaeGrainPresent-[2]
Musa sp. (Banana)MusaceaeFruitPresent0.0 - 0.7 g/100g fw[2]
Triticum aestivum (Wheat)PoaceaeGrainPresent2 - 35% of kernel weight[6]
Vitis vinifera (Grape)VitaceaeFruit (Juice)up to 1.776 g/L-[7]

fw: fresh weight; dm: dry matter. Note: Data for this compound specifically is often aggregated into total fructan content. The presence of this compound is confirmed in these plants as the initial product of fructan biosynthesis.

Biosynthesis of this compound in Plants

The synthesis of this compound occurs in the vacuole of plant cells and is initiated from sucrose (B13894).[1] The key enzyme responsible for this process is Sucrose:sucrose 1-fructosyltransferase (1-SST) . This enzyme catalyzes the transfer of a fructose (B13574) moiety from a donor sucrose molecule to an acceptor sucrose molecule, yielding this compound and a free glucose molecule.[6][8] this compound then serves as the substrate for Fructan:fructan 1-fructosyltransferase (1-FFT) , which elongates the fructan chain by adding more fructose units, leading to the formation of inulin-type fructans.[8]

G Figure 1. Biosynthesis of this compound and Inulin-Type Fructans Sucrose_donor Sucrose (Donor) SST 1-SST Sucrose_donor->SST FFT 1-FFT Sucrose_donor->FFT Fructosyl donor Sucrose_acceptor Sucrose (Acceptor) Sucrose_acceptor->SST Kestose This compound SST->Kestose Glucose Glucose SST->Glucose Kestose->FFT Inulin Inulin-type Fructans (Higher DP) FFT->Inulin

Caption: Biosynthesis pathway of this compound and its elongation to inulin-type fructans.

Signaling Pathways Involving Fructans

Sucrose-Induced Fructan Synthesis

The biosynthesis of fructans, including this compound, is intricately linked to sucrose signaling.[9] High cellular concentrations of sucrose, often triggered by environmental stresses like cold or drought which reduce growth more than photosynthesis, act as a signal to induce the expression of fructan biosynthesis genes, such as 1-SST.[9][10] This signaling cascade is believed to involve calcium ions (Ca2+) as a second messenger and MYB-type transcription factors.[10]

G Figure 2. Sucrose-Induced Fructan Biosynthesis Signaling Abiotic_Stress Abiotic Stress (e.g., Cold, Drought) High_Sucrose High Cellular Sucrose Abiotic_Stress->High_Sucrose Ca_signaling Ca2+ Signaling High_Sucrose->Ca_signaling MYB_TF MYB Transcription Factors Ca_signaling->MYB_TF Gene_Expression Induction of 1-SST Gene Expression MYB_TF->Gene_Expression Fructan_Synthesis This compound & Fructan Synthesis Gene_Expression->Fructan_Synthesis

Caption: A simplified model of the sucrose signaling cascade leading to fructan synthesis.

Fructans as Potential Damage-Associated Molecular Patterns (DAMPs)

Recent research proposes that plant-derived fructans, when released into the apoplast due to cellular damage from biotic or abiotic stress, may function as Damage-Associated Molecular Patterns (DAMPs).[1][11] These apoplastic fructans could then be recognized by putative plant receptors, priming the plant's innate immunity and leading to enhanced defense responses against subsequent stresses.[1][11] This suggests a role for fructans not just as storage compounds but also as signaling molecules in plant defense.[12]

G Figure 3. Proposed Fructan-Mediated DAMP Signaling Stress Biotic/Abiotic Stress Cell_Damage Cellular Damage Stress->Cell_Damage Fructan_Release Release of Fructans into Apoplast Cell_Damage->Fructan_Release Receptor Putative Receptor Recognition Fructan_Release->Receptor Immune_Priming Priming of Innate Immunity Receptor->Immune_Priming Defense_Response Enhanced Defense Response Immune_Priming->Defense_Response

Caption: A conceptual model for fructans acting as DAMPs to trigger plant defense.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in plant tissues is crucial for research and quality control. The following sections outline detailed methodologies for its extraction and analysis.

G Figure 4. General Experimental Workflow for this compound Analysis Sample_Collection Sample Collection (Flash-freeze in liquid N2) Homogenization Homogenization (e.g., Mortar and Pestle) Sample_Collection->Homogenization Extraction Extraction (Hot water or Ethanol) Homogenization->Extraction Purification Purification/Cleanup (e.g., Centrifugation, Filtration) Extraction->Purification Analysis Analytical Method Purification->Analysis HPLC HPLC-RID Analysis->HPLC GCMS GC-MS (with derivatization) Analysis->GCMS Data_Analysis Data Analysis and Quantification HPLC->Data_Analysis GCMS->Data_Analysis

Caption: A standard workflow for the extraction and analysis of this compound from plant samples.

Sample Preparation and Extraction
  • Sample Collection and Storage: Immediately freeze collected plant material in liquid nitrogen to halt enzymatic activity and store at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Hot Water Extraction: Transfer the powdered sample to a tube with deionized water (e.g., 1:10 w/v). Incubate in a water bath at 70-80°C for 30-60 minutes with intermittent vortexing. This method is effective for soluble fructans.

    • Ethanol (B145695) Extraction: Add 80% (v/v) ethanol to the powdered sample. Incubate at 80°C for 15-20 minutes. This method also inactivates enzymes effectively.

  • Purification:

    • Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes to pellet insoluble debris.

    • Collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter before analysis.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a robust and widely used method for the quantification of underivatized sugars.[7][13][14][15][16]

  • Instrumentation: An HPLC system equipped with a refractive index detector (RID).

  • Column: A carbohydrate analysis column, such as a lead-form ion-exchange column (e.g., Shodex SUGAR SP0810) or an amino-propyl column.[13][15]

  • Mobile Phase: HPLC-grade deionized water is commonly used for lead-form columns. For amino columns, an isocratic or gradient mixture of acetonitrile (B52724) and water is typical.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.[13][15]

  • Column Temperature: Maintained at an elevated temperature, often 80-85°C for lead-form columns, to improve peak resolution.[13][15]

  • Injection Volume: 10-20 µL.

  • Quantification: External calibration curves are generated using pure this compound standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity but requires derivatization to make the non-volatile sugars amenable to gas chromatography.[17][18]

  • Hydrolysis (for total fructan analysis): To determine the total fructan content, the extract can be hydrolyzed using acid (e.g., trifluoroacetic acid) or enzymes (e.g., fructanase) to release constituent monosaccharides (fructose and glucose).

  • Derivatization:

    • Silylation: The most common method involves converting the hydroxyl groups of the sugars to trimethylsilyl (B98337) (TMS) ethers. This is typically a two-step process involving oximation followed by silylation.[17]

      • Oximation: Dissolve the dried extract in pyridine (B92270) containing hydroxylamine (B1172632) hydrochloride and heat (e.g., 70-90°C for 30-60 min).

      • Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat again.

    • Acetylation: An alternative is to form alditol acetates, which involves reduction of the monosaccharides to their corresponding alditols followed by acetylation.[17]

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the derivatized sugars, for example, starting at 80°C and ramping up to 300-330°C.[19]

    • Ionization Mode: Electron Ionization (EI).

    • Data Acquisition: Full scan mode to identify compounds based on their mass spectra and retention times, and Selected Ion Monitoring (SIM) for targeted quantification to increase sensitivity. Characteristic ions for derivatized this compound are used for identification and quantification.[17]

  • Quantification: Requires derivatized standards and often an internal standard for accurate quantification.

Conclusion

This compound is a key trisaccharide in the plant kingdom, acting as the precursor for inulin-type fructans and accumulating in a variety of important food crops. Its synthesis is tightly regulated by sucrose signaling pathways, which are in turn influenced by environmental cues. Emerging evidence suggests a role for fructans, including this compound, in plant defense signaling as DAMPs. The analytical methods detailed in this guide, particularly HPLC-RID and GC-MS, provide robust frameworks for the accurate quantification of this compound in plant materials, facilitating further research into its physiological roles and potential applications. This comprehensive understanding is vital for professionals in plant science, nutrition, and drug development seeking to harness the benefits of this versatile molecule.

References

1-Kestose: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Prebiotic Trisaccharide

Introduction

1-Kestose (B104855) is a naturally occurring trisaccharide and the simplest member of the inulin-type fructooligosaccharides (FOS). It is composed of a sucrose (B13894) molecule with an additional fructose (B13574) unit attached via a β(2→1) glycosidic bond.[1] As a non-digestible oligosaccharide, this compound has garnered significant attention for its prebiotic properties, selectively stimulating the growth of beneficial gut microbiota and contributing to host health. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, analytical methodologies, and its role in modulating key biological pathways.

Core Properties of this compound

This compound is a white, crystalline powder with a sweet taste and low caloric value.[2] Its basic physicochemical properties are summarized in the table below.

PropertyValueReferences
Chemical Formula C₁₈H₃₂O₁₆[3][4]
Molecular Weight 504.44 g/mol [3][4][5]
Melting Point 198-200 °C[6]
Solubility Soluble in water, methanol, ethanol, and DMSO.[5][6]
Specific Rotation (α) +28° to +32° (c=5, H₂O)[6]
Appearance White crystalline powder[6]

Natural Occurrence and Synthesis

This compound is found in various plants, including onions, asparagus, wheat, and bananas.[1][7] It is also a side product of sugar beet raffination.[3] Industrially, this compound is primarily produced through the enzymatic transfructosylation of sucrose.[1] This process typically utilizes β-fructofuranosidase from microorganisms like Aspergillus niger.[1]

Enzymatic Synthesis Workflow

The enzymatic synthesis of this compound from sucrose is a controlled process that leverages the transfructosylating activity of specific enzymes. The general workflow is depicted below.

Enzymatic_Synthesis Sucrose Sucrose Solution (High Concentration) Reaction Enzymatic Reaction (Controlled Temperature & pH) Sucrose->Reaction Enzyme β-fructofuranosidase (e.g., from A. niger) Enzyme->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Kestose This compound Product Purification->Kestose Butyrate_Signaling cluster_lumen Intestinal Lumen cluster_colonocyte Colonocyte cluster_effects Cellular Effects This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota Fermentation Butyrate Butyrate MCT1_SMCT1 MCT1/SMCT1 (Transporters) Butyrate->MCT1_SMCT1 GPCRs GPR41, GPR43, GPR109A Butyrate->GPCRs Activation Gut Microbiota->Butyrate Butyrate_in Intracellular Butyrate MCT1_SMCT1->Butyrate_in Uptake HDAC HDAC Butyrate_in->HDAC Inhibition Nucleus Nucleus Butyrate_in->Nucleus Enters Downstream Downstream Signaling GPCRs->Downstream Initiates Histones Histones HDAC->Histones Deacetylates Nucleus->HDAC Gene_Expression Altered Gene Expression Histones->Gene_Expression Leads to Hyperacetylation Apoptosis Apoptosis in Cancer Cells Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Anti_Inflammatory Anti-inflammatory Effects Downstream->Anti_Inflammatory Barrier_Function Enhanced Barrier Function Downstream->Barrier_Function

References

The Pivotal Role of 1-Kestose in Fructooligosaccharide Mixtures: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fructooligosaccharides (FOS) are a group of naturally occurring oligosaccharides that have garnered significant attention for their prebiotic properties and resulting health benefits.[1][2] These carbohydrates are primarily composed of short fructose (B13574) chains attached to a terminal glucose unit. The main components of FOS mixtures are 1-kestose (B104855) (GF2), nystose (B80899) (GF3), and 1-beta-fructofuranosylnystose (GF4).[1][3] FOS are industrially produced from sucrose (B13894) through the action of fructosyltransferase enzymes sourced from various microorganisms like fungi and bacteria.[1][2]

This technical guide focuses on this compound, the smallest and most fundamental FOS molecule, consisting of one fructose unit linked to sucrose.[4] Emerging evidence strongly suggests that this compound is not merely a component of FOS mixtures but is often the most bioactive and potent constituent, driving the majority of the observed health effects.[5][6] Its lower degree of polymerization appears to be a key factor in its superior utilization by beneficial gut bacteria compared to its longer-chain counterparts.[5][7] This guide will provide an in-depth analysis of the role of this compound, its physiological effects, the signaling pathways it modulates, and the experimental protocols used to study its activity.

Biochemical Profile and Superior Prebiotic Activity of this compound

Commercially available FOS are typically mixtures where nystose (GF3) is the major component.[4] However, studies consistently demonstrate that this compound (GF2) exhibits superior prebiotic activity.[5][6]

1.1. Preferential Utilization by Gut Microbiota

The primary mechanism for the enhanced bioactivity of this compound lies in its structure. As the FOS with the lowest degree of polymerization, it is more readily transported and metabolized by key beneficial bacteria.[7]

  • Bifidobacteria: this compound administration has been shown to significantly increase the abundance of Bifidobacterium species in both human and animal studies.[4][5][8] In contrast, mixtures with a higher concentration of nystose are less effective at sustaining bifidobacterial populations.[5][6] The preferential fermentation of this compound by Bifidobacterium breve strains leads to a large production of acetate, a key short-chain fatty acid (SCFA).[7]

  • Faecalibacterium prausnitzii: this compound has a remarkable ability to stimulate the growth of Faecalibacterium prausnitzii, a butyrate-producing bacterium with significant anti-inflammatory properties.[7][9][10] Studies have shown that this compound treatment can lead to a 10-fold increase in F. prausnitzii in the human gut.[7] This effect is more pronounced than that observed with inulin-type fructans.[7]

  • Other Beneficial Bacteria: this compound also promotes the growth of other beneficial microbes, including butyrate-producing commensals like Anaerostipes caccae.[4][11]

Table 1: Effects of this compound Supplementation on Gut Microbiota

Study PopulationDosage & DurationKey Changes in Gut MicrobiotaReference
Obesity-prone humans10 g/day for 12 weeksSignificant increase in relative abundance of fecal Bifidobacterium (0.3244 vs. 0.1971 in placebo).[4][8][4][8]
Gnotobiotic mice with human fecal microbiotaN/ASignificant increase in Bifidobacterium number; simultaneous decrease in Clostridium.[5][6][12][5][6][12]
Infants (0-5 years old)1-3 g/day for 12 weeks~10-fold increase in Faecalibacterium prausnitzii number.[7][7]
High-fat diet-fed rats2% (w/v) in drinking waterSignificant increase in Bifidobacterium and Anaerostipes.[11][11]
Constipated kindergarten children3 g/day for 8 weeksTrend toward increased Bifidobacterium and decreased Clostridium sensu stricto.[13][13]

Physiological Effects and Therapeutic Potential

The selective fermentation of this compound leads to the production of SCFAs—primarily acetate, propionate, and butyrate (B1204436)—which mediate a wide range of physiological benefits.[14]

2.1. Modulation of Metabolic Health

This compound has shown significant potential in ameliorating metabolic disorders like insulin (B600854) resistance and hyperlipidemia.

  • Glucose Metabolism: In overweight or obesity-prone individuals, a daily intake of 10g of this compound for 12 weeks significantly reduced fasting serum insulin levels from 6.5 µU/mL to 5.3 µU/mL.[4][8] This effect was also observed in rats fed a high-fat diet, where 2% (w/v) this compound in drinking water suppressed hyperinsulinemia.[4][8] These benefits are linked to an increase in beneficial microbes and the production of SCFAs.[4]

  • Lipid Metabolism: Supplementation with this compound has been found to reduce plasma cholesterol and triglyceride levels in high-fat-diet rat models.[11][15] The proposed mechanism involves the alteration of bile acid metabolism in the cecum. This compound intake increases the abundance of bacteria like Bifidobacterium, which are involved in the deconjugation of bile acids.[11] This leads to increased levels of deconjugated bile acids, which can influence hepatic gene expression, leading to an increase in cytochrome P450 family 7 subfamily A member 1 (Cyp7a1) mRNA, a key gene for bile acid synthesis, and a decrease in lipid synthesis-related gene expression.[11][15]

Table 2: Effects of this compound on Metabolic Parameters

Study PopulationDosage & DurationKey Metabolic OutcomesReference
Obesity-prone humans10 g/day for 12 weeksFasting serum insulin significantly reduced (from 6.5 to 5.3 µU/mL).[4][8][4][8]
High-fat diet-fed rats2% (w/v) in drinking water for 2 weeksReduced plasma cholesterol and triglyceride levels.[11][15][11][15]
High-fat diet-fed rats2% (w/v) in drinking water for 19 weeksRestored reduced butyrate levels in cecum.[16][16]

2.2. Immune System Modulation

This compound can influence both intestinal and systemic immune responses.

  • Intestinal Immunity: Studies in mice have shown that both this compound and nystose can increase fecal IgA content.[17]

  • Systemic Immunity: Both this compound and nystose were found to reduce splenocyte responses to mitogens, with nystose showing a stronger effect in lowering the secretion of cytokines like IL-2, IFN-γ, IL-12, and IL-4.[17]

  • Inflammatory Conditions: In a pilot study on patients with mild to moderate ulcerative colitis, 10g/day of this compound for 8 weeks resulted in a significantly lower clinical activity index and a higher clinical remission rate (55% vs. 20% in the placebo group).[18][19]

2.3. Gut-Brain Axis and Neurological Health

Emerging research indicates that this compound may influence the gut-brain axis. In a mouse model of social isolation-induced stress, a 5% this compound diet prevented psychiatric-like behaviors such as reduced sociality and heightened anxiety.[14] This was associated with suppressed microglial activation in the hippocampus, an altered gut microbiota, and a significant increase in the production of SCFAs (butyrate, acetate, and propionate).[14] Furthermore, this compound supplementation has been linked to increased striatal dopamine (B1211576) levels in mice.[20]

Signaling Pathways and Mechanisms of Action

The beneficial effects of this compound are primarily mediated by its modulation of the gut microbiota and the subsequent production of SCFAs.

Prebiotic_Mechanism Kestose This compound Ingestion Microbiota Modulation of Gut Microbiota Kestose->Microbiota Fermentation in Colon Beneficial_Bacteria ↑ Bifidobacterium ↑ F. prausnitzii ↑ Anaerostipes Microbiota->Beneficial_Bacteria SCFA Increased SCFA Production Microbiota->SCFA SCFAs_list ↑ Acetate ↑ Propionate ↑ Butyrate SCFA->SCFAs_list Host_Effects Host Physiological Effects SCFA->Host_Effects Systemic Circulation & Local Signaling Metabolic Improved Glucose & Lipid Metabolism Host_Effects->Metabolic Immune Immune Modulation Host_Effects->Immune Brain Gut-Brain Axis Signaling Host_Effects->Brain

Caption: General mechanism of this compound as a prebiotic.

A more specific pathway involves the regulation of lipid metabolism through bile acid signaling.

Lipid_Metabolism_Pathway cluster_gut Gut Lumen / Cecum cluster_liver Hepatocyte cluster_blood Bloodstream Kestose This compound Bifido ↑ Bifidobacterium spp. Kestose->Bifido Selective Fermentation Deconjugation Bile Salt Hydrolase Activity Bifido->Deconjugation Bile_Acids ↑ Deconjugated Bile Acids Deconjugation->Bile_Acids Cyp7a1 ↑ Cyp7a1 mRNA Expression Bile_Acids->Cyp7a1 Signaling & Reabsorption Lipid_Syn ↓ Lipid Synthesis Gene Expression Cyp7a1->Lipid_Syn Lipids ↓ Plasma Cholesterol ↓ Plasma Triglycerides Lipid_Syn->Lipids

Caption: Proposed signaling pathway for this compound in lipid metabolism.

Experimental Protocols

4.1. Quantification of this compound in FOS Mixtures

A common and validated method for the simultaneous quantification of this compound and other sugars (glucose, fructose, sucrose, nystose) is High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI).[21][22][23]

  • Objective: To separate and quantify individual saccharides in a complex mixture.

  • Instrumentation: HPLC system equipped with a refractive index (RI) detector.

  • Column: An amino (NH2) stationary phase column (e.g., 4.6 x 250 mm).[21]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, an isocratic elution with acetonitrile/water (e.g., 75:25 v/v) at a flow rate of ~1.0 mL/min.

  • Standards: High purity (>98%) standards of this compound, nystose, sucrose, glucose, and fructose are used to create calibration curves.[21]

  • Sample Preparation: Samples from fermentation broths or food products are diluted, centrifuged, and filtered through a 0.2 µm nylon membrane before injection.[21]

  • Validation: The method should be validated for linearity, precision (intra- and inter-day variability), accuracy, and limits of detection (LOD) and quantification (LOQ).[23][24] For this compound, typical LOQ can be around 1.4 mg/mL.[23][24]

  • Alternative Method: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) offers high resolution and sensitivity for carbohydrate analysis.[25][26]

4.2. Analysis of Gut Microbiota Composition

  • Objective: To determine the relative abundance of different bacterial taxa in fecal samples.

  • Workflow:

    • Sample Collection: Fecal samples are collected and immediately frozen at -80°C.

    • DNA Extraction: Total genomic DNA is extracted from a small aliquot of the fecal sample using a commercial kit (e.g., QIAamp DNA Stool Mini Kit).

    • PCR Amplification: The 16S rRNA gene (e.g., V3-V4 hypervariable region) is amplified using universal primers.

    • Sequencing: The amplicons are sequenced using a high-throughput platform (e.g., Illumina MiSeq).

    • Bioinformatic Analysis: Raw sequences are processed (quality filtering, chimera removal) and clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to compare microbial communities between treatment groups.

Microbiota_Workflow step1 Step 1: Fecal Sample Collection Store at -80°C step2 Step 2: DNA Extraction Use commercial kit step1->step2 step3 Step 3: 16S rRNA Gene PCR Amplify V3-V4 region step2->step3 step4 Step 4: High-Throughput Sequencing e.g., Illumina MiSeq step3->step4 step5 Step 5: Bioinformatic Analysis OTU/ASV clustering, Taxonomy, Diversity Analysis step4->step5

Caption: Workflow for 16S rRNA gene sequencing analysis.

4.3. Human Clinical Trial Protocol (Example)

This protocol is a generalized example based on published randomized controlled trials (RCTs).[4][18][27]

  • Study Design: A randomized, double-blind, parallel-group, placebo-controlled trial.

  • Participants: Adults with specific conditions (e.g., overweight with pre-diabetes, mild ulcerative colitis) meeting defined inclusion/exclusion criteria.[4][18]

  • Intervention:

    • Treatment Group: Oral administration of this compound powder (e.g., 10g per day, often split into two 5g doses).[4][19]

    • Placebo Group: Oral administration of a taste- and calorie-matched placebo (e.g., maltose).[19][27]

  • Duration: Typically 8 to 12 weeks.[4][18]

  • Primary Outcome Measures: Changes in key clinical markers, such as fasting serum insulin concentration or a disease activity index (e.g., Lichtiger clinical activity index for ulcerative colitis).[4][18]

  • Secondary Outcome Measures:

    • Changes in gut microbiota composition (fecal 16S rRNA sequencing).[4]

    • Changes in fecal SCFA concentrations.[19]

    • Other relevant blood markers (e.g., lipids, inflammatory markers).[28]

    • Safety and tolerability assessments.

  • Data Analysis: Statistical comparisons between the this compound and placebo groups at baseline and at the end of the intervention period.

Conclusion

While FOS mixtures are recognized as valuable prebiotics, a deeper analysis reveals that this compound is a key, if not the primary, driver of their beneficial effects. Its small size confers a significant advantage in selective fermentation by beneficial gut microbes, particularly Bifidobacterium and Faecalibacterium prausnitzii. This targeted modulation of the gut microbiota and the subsequent increase in SCFA production form the basis for its potent effects on metabolic health, immune function, and even the gut-brain axis. For researchers and drug development professionals, focusing on this compound-enriched formulations or pure this compound offers a promising strategy for developing more effective and targeted therapeutics for a range of metabolic and inflammatory disorders. Future research should continue to elucidate the precise molecular mechanisms linking this compound, specific microbial strains, and host physiological responses.

References

The Synthesis of 1-Kestose: A Comprehensive Technical Guide to its Biosynthesis in Plants and Microbes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Kestose (B104855), a naturally occurring fructooligosaccharide (FOS), is the simplest inulin-type fructan. Comprising a fructose (B13574) molecule linked to the fructose residue of sucrose (B13894), it serves as a key intermediate in the biosynthesis of higher molecular weight fructans in plants and is a product of microbial fermentation. Its prebiotic properties, including the selective stimulation of beneficial gut bacteria such as Bifidobacterium and Lactobacillus, have garnered significant interest in the pharmaceutical and functional food industries. This technical guide provides an in-depth exploration of the biosynthetic pathways of this compound in both plant and microbial systems. It details the enzymatic reactions, presents quantitative data on production, and offers comprehensive experimental protocols for the study of this important trisaccharide.

Introduction

Fructooligosaccharides (FOS) are a class of oligosaccharides that have a significant impact on human health, primarily through their role as prebiotics. This compound is the fundamental building block of inulin-type FOS.[1] Its synthesis is a critical first step in the production of these beneficial compounds in nature. Understanding the biosynthetic pathways of this compound is paramount for its efficient production and for the development of novel therapeutic strategies targeting the gut microbiome. This guide will elucidate the distinct mechanisms employed by plants and microorganisms for the synthesis of this compound, providing a comparative analysis of the enzymes involved and the reaction kinetics.

Biosynthesis of this compound in Plants

In plants, the synthesis of this compound is the initial and rate-limiting step in the accumulation of fructans. This process occurs primarily in the vacuole of plant cells.[2]

The Core Reaction: Sucrose:Sucrose 1-Fructosyltransferase (1-SST)

The key enzyme responsible for this compound synthesis in plants is Sucrose:Sucrose 1-Fructosyltransferase (1-SST) (EC 2.4.1.99).[2] This enzyme catalyzes the irreversible transfer of a fructosyl group from a donor sucrose molecule to an acceptor sucrose molecule. The reaction proceeds as follows:

Sucrose + Sucrose → this compound + Glucose [2]

The glucose molecule released during this reaction can be re-metabolized by the plant cell. The this compound produced can then serve as a substrate for fructan:fructan 1-fructosyltransferase (1-FFT) for the elongation of the fructan chain, leading to the synthesis of nystose (B80899) and other higher-order fructans.

plant_pathway cluster_vacuole Plant Cell Vacuole Sucrose_donor Sucrose (Donor) 1-SST Sucrose:Sucrose 1-Fructosyltransferase (1-SST) Sucrose_donor->1-SST 1-FFT Fructan:Fructan 1-Fructosyltransferase (1-FFT) Sucrose_donor->1-FFT Fructosyl Donor Sucrose_acceptor Sucrose (Acceptor) Sucrose_acceptor->1-SST This compound This compound 1-SST->this compound Glucose Glucose 1-SST->Glucose This compound->1-FFT Higher_Fructans Higher Order Fructans (e.g., Nystose) 1-FFT->Higher_Fructans microbial_pathways cluster_inulosucrase Inulosucrase Pathway cluster_levansucrase Levansucrase Pathway Sucrose_Inu Sucrose Inulosucrase Inulosucrase Sucrose_Inu->Inulosucrase 1-Kestose_Inu This compound Inulosucrase->1-Kestose_Inu Glucose_Inu Glucose Inulosucrase->Glucose_Inu Inulin Inulin 1-Kestose_Inu->Inulin Elongation Sucrose_Lev Sucrose Levansucrase Levansucrase Sucrose_Lev->Levansucrase 6-Kestose 6-Kestose Levansucrase->6-Kestose Primary 1-Kestose_Lev This compound (Side Product) Levansucrase->1-Kestose_Lev Secondary Glucose_Lev Glucose Levansucrase->Glucose_Lev Levan Levan 6-Kestose->Levan Elongation hplc_workflow Sample_Prep Sample Preparation (Reaction quenching, dilution, filtration) Injection Injection Sample_Prep->Injection Standards_Prep Standard Preparation (this compound, Sucrose, Glucose, Fructose) Standards_Prep->Injection HPLC_System HPLC System (Aminex HPX-42C, RID) Separation Chromatographic Separation HPLC_System->Separation Injection->HPLC_System Detection Detection (RID) Separation->Detection Data_Analysis Data Analysis (Peak identification, integration, quantification) Detection->Data_Analysis gene_cloning_workflow DNA_Isolation DNA/RNA Isolation & cDNA Synthesis PCR PCR Amplification of FTase Gene DNA_Isolation->PCR Digestion Restriction Digestion of Gene and Vector PCR->Digestion Ligation Ligation into Expression Vector Digestion->Ligation Transformation Transformation into Host Cells Ligation->Transformation Selection Selection of Transformed Cells Transformation->Selection Expression Protein Expression Induction Selection->Expression Purification Protein Purification Expression->Purification

References

A Technical Guide to the Discovery and Initial Characterization of 1-Kestose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Kestose (B104855) is a trisaccharide and the smallest member of the inulin-type fructooligosaccharides (FOS). Comprising two fructose (B13574) units and one glucose unit, it is naturally found in various plants and is notable for its significant prebiotic properties.[1][2] Unlike digestible carbohydrates, this compound resists hydrolysis in the upper gastrointestinal tract and is selectively fermented by beneficial microflora in the colon. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial physicochemical and biological characterization of this compound, presenting key data, experimental protocols, and metabolic pathways relevant to research and development.

Discovery and Natural Occurrence

This compound is a naturally occurring sugar found in a variety of vegetables and plants, including onions, garlic, and sugarcane.[1][3][4] It is a secondary metabolite formed through the enzymatic action of fructosyltransferases on sucrose (B13894).[2][5] As a fructooligosaccharide, it consists of a sucrose molecule with an additional fructose residue attached via a β-(2→1) glycosidic bond.[1][6] Its discovery was linked to the broader investigation of oligosaccharides in plant storage tissues.

Physicochemical Properties

This compound is a white, crystalline powder soluble in organic solvents such as methanol, ethanol, and DMSO.[3][4] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₈H₃₂O₁₆[3][7]
Molar Mass 504.44 g/mol [3][7]
IUPAC Name (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[7]
CAS Number 470-69-9[7]
Melting Point 198-200 °C[3]
Boiling Point 902.9±65.0 °C (Predicted)[3]
Density 1.82±0.1 g/cm³ (Predicted)[3]
Specific Rotation [α]D20 +28 to +32° (c=5, H₂O)[3]
Appearance White crystalline powder[3][4]

Synthesis and Production

The industrial production of this compound is primarily achieved through enzymatic synthesis, utilizing the transfructosylation activity of β-fructofuranosidases or fructosyltransferases (FTases).[1]

Enzymatic Synthesis Pathway

The key enzyme responsible for the de novo synthesis of this compound in plants and microbes is Sucrose:sucrose 1-fructosyltransferase (1-SST) (EC 2.4.1.99).[8][9][10] This enzyme catalyzes the transfer of a fructosyl group from a donor sucrose molecule to an acceptor sucrose molecule, yielding this compound and glucose.[10][11] Fungi, particularly strains of Aspergillus niger, are widely used for industrial production due to their efficient extracellular FTase secretion.[1][12][13]

Enzymatic_Synthesis_of_1_Kestose Sucrose_Donor Sucrose (Donor) Enzyme Sucrose:sucrose 1-fructosyltransferase (1-SST) Sucrose_Donor->Enzyme Sucrose_Acceptor Sucrose (Acceptor) Sucrose_Acceptor->Enzyme Products Reaction Products Enzyme->Products Transfructosylation Kestose This compound Products->Kestose Glucose Glucose Products->Glucose

Caption: Enzymatic conversion of sucrose to this compound by 1-SST.

Experimental Protocols

Protocol for Enzymatic Production of this compound

This protocol is based on the use of fructosyltransferase from Aspergillus niger.

  • Enzyme Preparation: A commercially available or purified fructosyltransferase (EC 2.4.1.9) from Aspergillus niger is used.[12][13] The enzyme activity is predetermined, with one unit (U) often defined as the amount of enzyme that produces 1 µmol of this compound per minute under specific conditions.[14]

  • Substrate Preparation: A high-concentration sucrose solution (e.g., 50-60% w/v) is prepared in a suitable buffer, such as 50 mM sodium acetate (B1210297) or citrate-phosphate buffer, with a pH optimum typically between 5.5 and 6.0.[13][15]

  • Reaction Conditions: The enzyme is added to the sucrose solution at a defined concentration (e.g., 5-10 U/mL).[15][16] The reaction mixture is incubated at an optimal temperature, generally between 50-60 °C, with gentle agitation for a predetermined time (e.g., 5-8 hours).[13][15][17]

  • Reaction Termination: The reaction is terminated by heat inactivation of the enzyme, typically by boiling the mixture for 10-15 minutes.[13]

  • Product Analysis: The resulting mixture of fructooligosaccharides, glucose, and residual sucrose is then analyzed using High-Performance Liquid Chromatography (HPLC).[13][16]

Protocol for Quantification by HPLC with Refractive Index Detection (HPLC-RI)

This method is validated for the quantification of this compound, glucose, and sucrose.[18][19]

  • Instrumentation: An HPLC system equipped with a refractive index (RI) detector is required.

  • Column: A carbohydrate analysis column, such as an aminopropyl-bonded silica (B1680970) (e.g., Shodex Asahipak NH2P-50 4E) or a ligand-exchange column, is used.[20]

  • Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v), is used at a constant flow rate (e.g., 1.0 mL/min).

  • Sample Preparation: Reaction products are diluted with the mobile phase, filtered through a 0.45 µm syringe filter, and an aliquot (e.g., 20 µL) is injected into the HPLC system.[14]

  • Standard Curve: Standard solutions of this compound, glucose, and sucrose at known concentrations are prepared and injected to generate calibration curves for quantification.

  • Data Analysis: The concentration of each carbohydrate in the sample is determined by comparing its peak area to the corresponding standard curve. The method should be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[18][19]

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Source
This compound 0.7 mg/mL1.4 mg/mL[18][19]
Glucose 0.2 mg/mL0.6 mg/mL[18][19]
Sucrose 0.8 mg/mL1.8 mg/mL[18][19]
Protocol for Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the unambiguous structural identification of this compound.[21][22]

  • Sample Preparation: A purified sample of this compound (5-10 mg) is dissolved in deuterium (B1214612) oxide (D₂O).

  • ¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired. The chemical shifts and coupling constants of the proton signals are analyzed to determine the anomeric configurations and overall proton environment.

  • ¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum is acquired. The chemical shifts of the carbon signals, particularly the anomeric carbons, are characteristic and used for identification.[22][23]

  • 2D NMR Spectroscopy: Two-dimensional experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivity between protons and carbons, confirming the glycosidic linkages and the complete trisaccharide structure.

Initial Biological Characterization: Prebiotic Activity

The primary biological characteristic of this compound is its potent prebiotic activity. It selectively stimulates the growth and activity of beneficial gut bacteria, particularly Bifidobacterium and Faecalibacterium prausnitzii.[24][25][26]

Mechanism of Prebiotic Action

This compound is not digested in the human small intestine and travels intact to the colon.[27] In the colon, it is preferentially fermented by specific bacteria. This fermentation leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[1] These SCFAs have numerous health benefits, including serving as an energy source for colonocytes (butyrate), modulating immune responses, and improving glucose metabolism.[1][28] Studies have shown that this compound supplementation can increase the abundance of fecal Bifidobacterium and may help ameliorate insulin (B600854) resistance.[28]

Prebiotic_Action_of_1_Kestose cluster_colon Kestose This compound Ingestion Colon Colon Lumen Kestose->Colon Fermentation Fermentation Bifido Bifidobacterium spp. Bifido->Fermentation Selective Growth Faecal Faecalibacterium prausnitzii Faecal->Fermentation Selective Growth SCFAs Production of SCFAs (Butyrate, Acetate, Propionate) Fermentation->SCFAs Effects Downstream Health Effects SCFAs->Effects e.g., Improved Glucose Tolerance, Anti-inflammatory Effects

Caption: Metabolic pathway of this compound fermentation in the colon.

Conclusion

This compound is a well-characterized fructooligosaccharide with significant potential in the food, pharmaceutical, and wellness industries. Its discovery and subsequent characterization have revealed a molecule with defined physicochemical properties, an accessible enzymatic synthesis route, and potent, selective prebiotic activity. The detailed protocols and pathways provided in this guide offer a foundational resource for researchers and professionals engaged in the study and application of prebiotics for modulating gut health and developing novel therapeutic strategies.

References

The Prebiotic Powerhouse: A Technical Guide to the Health Benefits of 1-Kestose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Kestose (B104855), the simplest fructooligosaccharide (FOS), is emerging as a potent prebiotic with significant implications for human health. As a non-digestible trisaccharide, it selectively nourishes beneficial gut microbiota, leading to a cascade of positive physiological effects. This technical guide synthesizes the current scientific evidence on the health benefits associated with this compound consumption. We delve into its molecular mechanism, detailing its profound impact on gut ecology, immune system modulation, metabolic health, and mineral absorption. This document provides quantitative data from key studies, outlines detailed experimental protocols, and visualizes critical signaling pathways to offer a comprehensive resource for the scientific community.

Mechanism of Action: The Journey of this compound in the Gut

Unlike digestible carbohydrates, this compound resists hydrolysis by human salivary and small intestinal enzymes, allowing it to arrive in the colon intact.[1] Here, it serves as a preferential substrate for a host of beneficial bacteria, notably Bifidobacterium and Faecalibacterium prausnitzii.[2][3] This selective fermentation leads to a significant increase in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate (B1204436).[4][5] These molecules are not mere waste products but potent signaling molecules that mediate the widespread health benefits of this compound.

UK Upper GI Tract (Stomach, Small Intestine) Colon Colon UK->Colon Resists Digestion Excretion Excretion UK->Excretion Undigested Portion Kestose_ingested Ingested this compound Kestose_ingested->UK Transit Microbiota Gut Microbiota (e.g., Bifidobacterium, F. prausnitzii) Kestose_ingested->Microbiota Selective Fermentation Colon->Microbiota SCFAs SCFA Production (Butyrate, Propionate, Acetate) Microbiota->SCFAs Metabolism Benefits Systemic Health Benefits SCFAs->Benefits Signaling

Caption: Metabolic fate of this compound in the gastrointestinal tract.

Modulation of Gut Microbiota: The Prebiotic Effect

The primary and most well-documented benefit of this compound is its potent prebiotic activity. It significantly and selectively stimulates the proliferation of key beneficial bacterial species. Studies have consistently demonstrated its superiority in promoting the growth of Bifidobacterium spp. and the butyrate-producer Faecalibacterium prausnitzii when compared to longer-chain FOS.[1][2][3]

Data Presentation: Impact on Gut Microbiota
Study TypeSubjectDosageDurationKey FindingsReference
Human TrialHealthy Adults5 g/day 8 weeksF. prausnitzii count increased ~10-fold (p < 0.05). Bifidobacterium spp. count significantly increased.[2]
Human TrialInfants (Atopic Dermatitis)1-3 g/day 12 weeksMedian number of F. prausnitzii increased ~10-fold.[2]
Human TrialObesity-Prone Adults10 g/day 12 weeksRelative abundance of fecal Bifidobacterium significantly increased to 0.3244 vs 0.1971 in placebo.[6][7]
Animal StudyRats5% this compound in diet4 weeksBifidobacterium spp. count increased >7,000-fold vs control.[5]
Experimental Protocol: In Vitro Fecal Fermentation

This protocol is a generalized representation to assess the prebiotic potential of a substrate like this compound.

  • Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3-6 months. Samples are immediately placed in an anaerobic chamber. A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a pre-reduced anaerobic phosphate-buffered saline (PBS) solution.

  • Fermentation Medium: A basal medium is prepared containing peptone water, yeast extract, and other essential nutrients and salts. The medium is sterilized and pre-reduced in the anaerobic chamber overnight.

  • Incubation: In the anaerobic chamber, fermentation vessels (e.g., serum bottles) are prepared. To each vessel, a specific concentration of sterile this compound (e.g., 1% w/v) is added to the basal medium. A control with no added carbohydrate is also prepared.

  • Inoculation: Each vessel is inoculated with the fecal slurry (e.g., 10% v/v).

  • Sampling and Analysis: The vessels are incubated at 37°C with gentle agitation. Samples are taken at various time points (e.g., 0, 12, 24, 48 hours) for analysis.

    • Microbial Population: DNA is extracted from samples, and 16S rRNA gene sequencing or quantitative PCR (qPCR) is performed to determine changes in the abundance of specific bacterial genera like Bifidobacterium and Faecalibacterium.

    • SCFA Analysis: Supernatants are analyzed for acetate, propionate, and butyrate concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • pH Measurement: The pH of the culture is monitored at each time point.

Start Start Fecal Collect Fresh Fecal Sample Start->Fecal Slurry Prepare 10% Fecal Slurry (Anaerobic PBS) Fecal->Slurry Inoculate Inoculate Vessels with Fecal Slurry Slurry->Inoculate Medium Prepare & Pre-reduce Basal Medium Vessels Prepare Fermentation Vessels (Medium + this compound/Control) Medium->Vessels Vessels->Inoculate Incubate Incubate at 37°C (0-48h) Inoculate->Incubate Sample Collect Samples (0, 12, 24, 48h) Incubate->Sample DNA DNA Extraction (16S rRNA / qPCR) Sample->DNA SCFA SCFA Analysis (GC / HPLC) Sample->SCFA pH pH Measurement Sample->pH Analysis Analyze Samples DNA->Analysis SCFA->Analysis pH->Analysis

Caption: Workflow for an in vitro fecal fermentation experiment.

Immune System Modulation

The SCFAs produced from this compound fermentation, particularly butyrate, have profound immunomodulatory effects. Butyrate serves as the primary energy source for colonocytes, strengthening the gut barrier integrity. It also interacts with immune cells through G-protein coupled receptors (GPCRs), such as GPR109a, GPR41, and GPR43.[4][8] Activation of these receptors can promote an anti-inflammatory environment by inducing regulatory T cells (Tregs) and the secretion of anti-inflammatory cytokines like IL-10 and IL-18.[9]

Data Presentation: Impact on Immune & Inflammatory Markers
Study TypeSubjectDosageDurationKey FindingsReference
Animal StudyHigh-Fat Diet Fed Rats2% (w/v) in water19 weeksRestored the increased relative abundance of tumor necrosis factor (Tnf) mRNA in adipose tissue to control levels.[8]
Human TrialUlcerative Colitis Patients10 g/day 8 weeksClinical remission rate was 55% vs 20% in the placebo group (p=0.048). Lichtiger clinical activity index was significantly lower (3.8 vs 5.6).[10][11]
Animal StudyMiceNot Specified14 daysIncreased IgA content in feces from day 4 to day 7. Reduced splenocyte responses to mitogens.[12]
Signaling Pathway: SCFA-Mediated Immune Regulation

SCFAs produced from this compound fermentation bind to GPCRs on the surface of intestinal epithelial cells and immune cells (e.g., macrophages, dendritic cells). For instance, butyrate is a key ligand for GPR109a. This binding initiates a signaling cascade that can lead to the transcription of anti-inflammatory genes. Simultaneously, activation of GPR41/43 can trigger MAPK signaling (ERK1/2, p38), leading to the production of chemokines and cytokines that mediate immune responses.[2][4]

cluster_0 Intestinal Lumen cluster_1 Epithelial / Immune Cell Kestose This compound Microbiota Microbiota Kestose->Microbiota Fermentation Butyrate Butyrate (SCFA) Microbiota->Butyrate GPR109A GPR109a Butyrate->GPR109A Binds GPR41_43 GPR41/43 Butyrate->GPR41_43 Binds G_protein G-protein Signaling GPR109A->G_protein MAPK MAPK Pathway (ERK1/2, p38) GPR41_43->MAPK Anti_Inflammatory Anti-inflammatory Gene Transcription (e.g., IL-10, IL-18) G_protein->Anti_Inflammatory Induces Cytokines Chemokine/Cytokine Production MAPK->Cytokines Induces

Caption: SCFA signaling in intestinal epithelial and immune cells.

Metabolic Health Improvement

This compound consumption has been linked to significant improvements in metabolic health, particularly in the context of insulin (B600854) resistance and obesity. This effect is largely mediated by SCFAs and their influence on gut hormone secretion. SCFAs can stimulate intestinal L-cells to release glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-stimulated insulin secretion, suppresses glucagon (B607659) release, and promotes satiety.[1][13]

Data Presentation: Impact on Metabolic Markers
Study TypeSubjectDosageDurationKey FindingsReference
Human TrialObesity-Prone Adults10 g/day 12 weeksFasting serum insulin significantly reduced from 6.5 µU/mL to 5.3 µU/mL (p < 0.05).[6][7]
Animal StudyHigh-Fat Diet Fed Rats2% (w/v) in water19 weeksSuppressed hyperinsulinemia induced by the high-fat diet.[6][7]
Animal StudyRats2.5-5% this compound in diet4 weeksSignificant decrease in serum insulin concentration.[5]
Animal StudyHigh-Fat Diet Fed Rats2% (w/v) in water2 weeksReduced plasma cholesterol and triglyceride levels.[14]
Signaling Pathway: this compound Fermentation and GLP-1 Secretion

The fermentation of this compound into SCFAs directly stimulates enteroendocrine L-cells in the gut epithelium. SCFAs, particularly butyrate and propionate, activate GPCRs (GPR41/43) on L-cells. This activation leads to membrane depolarization and an influx of Ca²⁺, which triggers the exocytosis of GLP-1-containing granules. The released GLP-1 enters circulation and acts on the pancreas to enhance insulin secretion in a glucose-dependent manner.[1][15][16]

Kestose This compound Fermentation SCFAs SCFA Production Kestose->SCFAs L_Cell Intestinal L-Cell SCFAs->L_Cell Stimulates GPCRs GPR41 / GPR43 SCFAs->GPCRs Binds L_Cell->GPCRs Depolarization Membrane Depolarization GPCRs->Depolarization Activates Ca_Influx Ca²+ Influx Depolarization->Ca_Influx GLP1_Release GLP-1 Secretion Ca_Influx->GLP1_Release Triggers Pancreas Pancreas GLP1_Release->Pancreas Acts on Insulin ↑ Glucose-Stimulated Insulin Secretion Pancreas->Insulin

Caption: Proposed pathway for SCFA-induced GLP-1 secretion.

Enhanced Mineral Absorption

Prebiotics, particularly FOS, have been demonstrated to enhance the absorption of essential minerals like calcium and magnesium.[6] While data specifically isolating this compound is less common, its role as the primary fermentable component of short-chain FOS is critical. The mechanism involves the production of SCFAs, which lowers the pH in the colon.[14] This increased acidity enhances the solubility of minerals, making them more available for absorption. Furthermore, SCFAs can stimulate the proliferation of colonocytes, thereby increasing the surface area available for absorption.[6]

Data Presentation: Impact of FOS on Mineral Status (Proxy for this compound)
Study TypeSubjectDosageDurationKey FindingsReference
Animal StudyRats5% FOS in diet21 daysCalcium and magnesium absorptions were significantly greater. Trabecular bone volume at the metaphysis was significantly greater.[2]
Human TrialAdolescent Girls10 g/day short-chain FOS36 daysMagnesium absorption increased by 18% (p < 0.05). No significant effect on calcium absorption was observed in this cohort with low calcium intake.[8]
Animal StudyRatsFOS diet4 weeksFOS increased whole-body Bone Mineral Content (BMC) and Bone Mineral Density (BMD).[6]
Experimental Protocol: Animal Study for Mineral Balance and Bone Density

This protocol describes a typical rodent model to assess the effect of a prebiotic on mineral absorption and bone health.

  • Animal Model and Acclimation: Male Wistar rats (e.g., 5 weeks old) are individually housed in metabolic cages under controlled temperature and light-dark cycles. They are acclimated for one week on a standard chow diet.

  • Dietary Groups: Rats are randomly assigned to groups (n=8-10 per group):

    • Control Group: Fed a standard AIN-93G diet.

    • Experimental Group: Fed the AIN-93G diet with 5% (w/w) this compound replacing an equivalent amount of sucrose.

    • Diets are pair-fed to ensure equal energy and mineral intake across groups.

  • Experimental Period: The dietary intervention lasts for a specified period, typically 4 to 8 weeks.

  • Balance Study: During the final week, a metabolic balance study is conducted.

    • Food intake is precisely recorded daily.

    • Feces and urine are collected separately over a 72-hour period.

    • The calcium and magnesium content of the diet, feces, and urine is analyzed using atomic absorption spectrophotometry.

    • Apparent Absorption (%) is calculated as: [(Mineral Intake - Fecal Mineral Excretion) / Mineral Intake] * 100.

  • Bone Mineral Density (BMD) Analysis: At the end of the study, rats are euthanized. The femurs and tibias are excised.

    • Bone mineral density and bone mineral content are measured using dual-energy X-ray absorptiometry (DXA) or peripheral quantitative computed tomography (pQCT).

  • Cecal Analysis: Cecal contents are collected to measure pH and SCFA concentrations to correlate with mineral absorption data.

Conclusion

This compound demonstrates significant and multifaceted health benefits, firmly establishing its role as a key prebiotic. Its ability to robustly and selectively modulate the gut microbiota is the cornerstone of its mechanism, leading to increased SCFA production. These microbial metabolites orchestrate a range of positive downstream effects, including the enhancement of gut barrier function, modulation of the immune system towards an anti-inflammatory state, and improvement of key metabolic parameters like insulin sensitivity through the GLP-1 pathway. While its direct quantitative impact on mineral absorption requires further specific investigation, its function within the FOS family strongly supports a beneficial role. For drug development and functional food formulation, this compound represents a highly promising ingredient for targeting gut health to achieve systemic well-being.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Kestose: Chemical Properties, Biosynthesis, and Analytical Methodologies

This technical guide provides a comprehensive overview of this compound, a trisaccharide of interest for its prebiotic and potential therapeutic properties. This document details its chemical identifiers, biosynthesis, mechanism of action as a prebiotic, and established experimental protocols for its quantification.

Core Data: Chemical Identifiers of this compound

A summary of the key chemical identifiers for this compound is presented in the table below, providing a foundational reference for researchers.

Identifier TypeData
CAS Number 470-69-9[1][2][3][4][5]
Molecular Formula C₁₈H₃₂O₁₆[1][2][3][5]
Molecular Weight 504.44 g/mol [3][5]
IUPAC Name (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[1][2]
InChI InChI=1S/C18H32O16/c19-1-6-9(23)12(26)13(27)16(31-6)34-18(15(29)11(25)8(3-21)33-18)5-30-17(4-22)14(28)10(24)7(2-20)32-17/h6-16,19-29H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18+/m1/s1[1][2]
InChIKey VAWYEUIPHLMNNF-OESPXIITSA-N[1][2]
SMILES C([C@@H]1--INVALID-LINK--O[C@]2(--INVALID-LINK--CO)O)O)CO[C@]3(--INVALID-LINK--CO)O)O)CO)O)O">C@HO)O[1][2]
Synonyms 1-Kestotriose, 1F-beta-D-Fructosylsucrose, GF2, O-beta-D-Fructofuranosyl-(2->1)-beta-D-fructofuranosyl-alpha-D-glucopyranoside[1][2][6]

Biosynthesis of this compound

This compound is synthesized from sucrose (B13894) through the action of fructosyltransferase enzymes. In plants, this process primarily occurs in the vacuole. The key enzyme, sucrose:sucrose 1-fructosyltransferase (1-SST), catalyzes the transfer of a fructose (B13574) residue from a donor sucrose molecule to an acceptor sucrose molecule, yielding this compound and glucose.[2][3] This enzymatic reaction is the initial step in the biosynthesis of inulin-type fructans.

G Sucrose_1 Sucrose (Donor) 1-SST Sucrose:sucrose 1-fructosyltransferase (1-SST) Sucrose_1->1-SST Sucrose_2 Sucrose (Acceptor) Sucrose_2->1-SST This compound This compound 1-SST->this compound Glucose Glucose 1-SST->Glucose

Enzymatic synthesis of this compound from sucrose.

Prebiotic Activity and Signaling Pathway

As a prebiotic, this compound is not digested by human enzymes in the upper gastrointestinal tract and reaches the colon intact.[3] There, it is selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Faecalibacterium prausnitzii.[4][5] This fermentation process leads to the production of short-chain fatty acids (SCFAs), primarily butyrate, acetate, and lactate.[3][7] Butyrate serves as a primary energy source for colonocytes and has been shown to have anti-inflammatory effects.[3][5] The increase in beneficial bacteria and the production of SCFAs contribute to improved gut health, enhanced immune function, and better glucose metabolism.[3][4][7]

G This compound This compound Ingestion Gut_Microbiota Stimulation of Beneficial Gut Microbiota (e.g., Bifidobacterium, F. prausnitzii) This compound->Gut_Microbiota Fermentation SCFAs Production of SCFAs (Butyrate, Acetate) Gut_Microbiota->SCFAs Host_Benefits Improved Host Health: - Enhanced Gut Barrier - Reduced Inflammation - Improved Glucose Metabolism SCFAs->Host_Benefits

Signaling pathway of this compound as a prebiotic.

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Method 1: HPLC with Refractive Index Detection (HPLC-RI)

This method is suitable for the simultaneous quantification of this compound, sucrose, and glucose in enzymatic reaction mixtures.[8][9]

  • Instrumentation: HPLC system equipped with a refractive index detector (RID).

  • Column: An Aminex HPX-42C column (300 mm x 7.8 mm) is often used for carbohydrate analysis.[9]

  • Mobile Phase: Ultrapure water is typically used as the mobile phase.

  • Flow Rate: A flow rate of around 0.6 mL/min is common.

  • Column Temperature: The column is maintained at an elevated temperature, for example, 85°C, to improve peak resolution.[9]

  • Sample Preparation: Samples are diluted in ultrapure water, filtered through a 0.22 µm membrane filter, and then injected into the HPLC system.

  • Quantification: External standard calibration curves are generated for this compound, glucose, and sucrose to quantify their concentrations in the samples. The detection and quantification limits for this compound are typically in the range of 0.7 mg/mL and 1.4 mg/mL, respectively.[8][9]

Method 2: Reversed-Phase HPLC with Refractive Index Detection (RP-HPLC-RI)

This method has been validated for the direct determination of this compound in complex matrices like grape juice and wine.[10][11]

  • Instrumentation: HPLC with a refractive index detector.

  • Column: A C18 column with polar end-capping (e.g., 150 × 4.6 mm, 4 µm) is employed.[10][11]

  • Mobile Phase: A gradient of ultrapure water (Solvent A) and acetonitrile (B52724) (Solvent B) is used.[11]

  • Flow Rate: A typical flow rate is 0.7 mL/min.[11]

  • Column Temperature: The column is maintained at a constant temperature, for instance, 35°C.[11]

  • Sample Preparation: Samples are filtered through a 0.45 µm filter and directly injected.

  • Quantification: Quantification is achieved by comparing the peak areas with those of external standards. The limits of detection (LOD) and quantification (LOQ) for this compound have been reported to be approximately 0.090 g/L and 0.214 g/L, respectively, in these matrices.[11]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and specific quantification of this compound in complex food matrices like wheat flour, an LC-MS/MS method is preferred.[12]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 column is used for chromatographic separation.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is often used.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantification, for example, m/z 503 → m/z 119 for this compound.[12]

  • Sample Preparation: This typically involves extraction with water, followed by centrifugation and filtration. A solid-phase extraction (SPE) step may be necessary for cleanup.

  • Quantification: Stable isotope-labeled internal standards are recommended for the most accurate quantification. This method allows for the precise measurement of this compound at levels as low as 0.1 ppm.[12]

References

A Comprehensive Technical Guide to 1-Kestose: Molecular Properties, Prebiotic Mechanisms, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Kestose, a naturally occurring fructooligosaccharide (FOS), is gaining significant attention within the scientific community for its potent prebiotic properties and potential therapeutic applications. This technical guide provides an in-depth overview of the core molecular and physiological aspects of this compound, including its precise molecular weight and chemical formula. It details the experimental protocols for its analysis and the underlying mechanisms of its biological activity, primarily through the modulation of the gut microbiota. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the potential of this compound.

Core Molecular and Physicochemical Data

This compound is a trisaccharide composed of one glucose unit and two fructose (B13574) units linked by β(2→1) glycosidic bonds.[1] Its fundamental properties are summarized in the table below.

PropertyValueReferences
Chemical Formula C₁₈H₃₂O₁₆[2][3][4][5][6][7]
Molecular Weight 504.44 g/mol [2][3][4][5][6][7]
CAS Number 470-69-9[2][3][5][6][7]
IUPAC Name α-D-glucopyranosyl-(1→2)-β-D-fructofuranosyl-(1→2)-β-D-fructofuranoside[2]
Synonyms GF2, 1-Fructosylsucrose[5]
Appearance White crystalline powder[5]
Solubility Soluble in water[1]

Mechanism of Action: A Focus on Prebiotic Activity

The primary mechanism through which this compound exerts its biological effects is by acting as a prebiotic, selectively promoting the growth and activity of beneficial gut bacteria. Unlike digestible carbohydrates, this compound passes through the upper gastrointestinal tract intact and is fermented by specific microorganisms in the colon.[4]

This fermentation process leads to the production of short-chain fatty acids (SCFAs), most notably butyrate, which is a key energy source for colonocytes and possesses anti-inflammatory properties.[2] The increased abundance of beneficial bacteria, such as Bifidobacterium and Faecalibacterium prausnitzii, and the resulting production of SCFAs are central to the health benefits associated with this compound, including improvements in glucose metabolism and potential modulation of the gut-brain axis.[1][3][8]

Prebiotic_Mechanism_of_1_Kestose This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota Fermentation Short-Chain Fatty Acids (SCFAs) Short-Chain Fatty Acids (SCFAs) Gut Microbiota->Short-Chain Fatty Acids (SCFAs) Production Butyrate Butyrate Short-Chain Fatty Acids (SCFAs)->Butyrate Anti-inflammatory Effects Anti-inflammatory Effects Butyrate->Anti-inflammatory Effects Improved Glucose Metabolism Improved Glucose Metabolism Butyrate->Improved Glucose Metabolism Gut-Brain Axis Modulation Gut-Brain Axis Modulation Butyrate->Gut-Brain Axis Modulation

Prebiotic action of this compound in the gut.

Experimental Protocols

This section details key experimental methodologies for the analysis and evaluation of this compound.

Quantification of this compound in Biological and Food Matrices

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-IR)

This method is widely used for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a refractive index detector.

  • Column: A reversed-phase C18 column with polar end-capping (e.g., 150 x 4.6 mm, 4 µm) is suitable.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used. The exact ratio should be optimized for best separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase to generate a calibration curve.

  • Sample Preparation:

    • Liquid Samples (e.g., fruit juice, fermentation broth): Filter through a 0.45 µm syringe filter before injection.

    • Solid Samples: Perform a solid-liquid extraction with a suitable solvent (e.g., water), followed by centrifugation and filtration of the supernatant.

  • Data Analysis: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Solutions Prepare this compound Standards Calibration_Curve Generate Calibration Curve Standard_Solutions->Calibration_Curve Sample_Extraction Extract/Filter Sample Injection Inject into HPLC Sample_Extraction->Injection Separation Separation on C18 Column Injection->Separation Detection Refractive Index Detection Separation->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Quantification Quantify this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Workflow for this compound quantification by HPLC.
In Vivo Evaluation of Prebiotic Effects in Animal Models

Rodent Studies

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Acclimatization: Animals should be acclimated for at least one week before the start of the experiment.

  • Dietary Intervention:

    • Control Group: Fed a standard chow diet.

    • This compound Group: Fed a standard chow diet supplemented with this compound. The concentration can range from 0.3% to 5% (w/w) depending on the study's objectives.

  • Duration: The intervention period typically lasts for several weeks (e.g., 4 to 19 weeks).

  • Sample Collection:

    • Fecal Samples: Collected at baseline and at various time points during the study for microbiota analysis.

    • Cecal Contents: Collected at the end of the study for SCFA and microbiota analysis.

    • Blood Samples: Collected for analysis of metabolic parameters (e.g., glucose, insulin).

    • Tissues: Adipose tissue and other relevant organs can be collected for gene expression analysis.

Gut Microbiota Analysis

16S rRNA Gene Sequencing

  • DNA Extraction: Extract total DNA from fecal or cecal samples using a commercially available kit.

  • PCR Amplification: Amplify the V3-V4 or other variable regions of the 16S rRNA gene using specific primers.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing on a platform such as Illumina MiSeq.

  • Data Analysis:

    • Quality Control: Trim and filter raw sequencing reads.

    • OTU Clustering/ASV Inference: Cluster sequences into Operational Taxonomic Units (OTUs) or infer Amplicon Sequence Variants (ASVs).

    • Taxonomic Assignment: Assign taxonomy to each OTU/ASV.

    • Diversity Analysis: Calculate alpha and beta diversity metrics to assess within-sample and between-sample diversity, respectively.

    • Statistical Analysis: Identify differentially abundant taxa between experimental groups.

Short-Chain Fatty Acid (SCFA) Analysis

Gas Chromatography (GC)

  • Sample Preparation: Acidify cecal content homogenates with an acid (e.g., sulfuric acid) and extract SCFAs with a solvent (e.g., diethyl ether).

  • Derivatization (Optional but Recommended): Derivatize SCFAs to enhance their volatility and detection.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A capillary column suitable for SCFA analysis (e.g., a wax column).

  • Data Analysis: Identify and quantify individual SCFAs (acetate, propionate, butyrate, etc.) by comparing their retention times and peak areas to those of known standards.

Conclusion

This compound is a promising prebiotic with well-defined molecular characteristics. Its primary mode of action involves the beneficial modulation of the gut microbiota, leading to the production of health-promoting metabolites like butyrate. The experimental protocols outlined in this guide provide a robust framework for the quantification and functional evaluation of this compound. Further research into its specific signaling pathways and clinical applications is warranted and will be crucial for translating its potential into tangible health benefits and therapeutic interventions.

References

Methodological & Application

Application Notes: Enzymatic Synthesis of 1-Kestose using Fructosyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Kestose is a trisaccharide and a type of fructooligosaccharide (FOS) with significant potential in the food and pharmaceutical industries as a prebiotic and low-calorie sweetener.[1][2] It is composed of a fructose (B13574) molecule linked to the fructose moiety of sucrose (B13894). The enzymatic synthesis of this compound is a highly specific and efficient method that primarily utilizes fructosyltransferases (FTases), enzymes that catalyze the transfer of a fructosyl group from a donor molecule, typically sucrose, to an acceptor molecule.[2][3] This process, known as transfructosylation, offers a significant advantage over chemical synthesis due to its high regioselectivity and milder reaction conditions. The primary reaction involves the conversion of sucrose into this compound and glucose.

Fructosyltransferases can be sourced from various microorganisms, including fungi like Aspergillus species and bacteria such as Lactobacillus species.[4][5][6] The reaction conditions, including pH, temperature, and substrate concentration, play a crucial role in optimizing the yield of this compound and minimizing the production of byproducts.[7][8]

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound, providing a comparative overview of reaction conditions and outcomes.

Table 1: Optimal Reaction Conditions for this compound Synthesis

Enzyme SourceOptimal pHOptimal Temperature (°C)Reference
Aspergillus phoenicis8.060[6]
Fructosyltransferase (general)4.555[7][8]
Lactobacillus reuteri (InuΔ699His)5.0-5.550[5]
Aspergillus niger5.0-6.050-60[6]
Aspergillus fijiensis5.0-5.555-60[2]
Pineapple Residue Extract6.540[9]

Table 2: Substrate Concentration and Product Yields

Enzyme SourceInitial Sucrose Concentration (g/L)This compound (GF2) Yield/CompositionOther FOS (Nystose - GF3)Glucose Yield/CompositionReference
Fructosyltransferase (general)500~60% of total FOS (major product)Minor productInhibition observed[7][8]
Lactobacillus reuteri (InuΔ699His)905.1 g/L (95% of FOS)5% of FOS6.0 g/L[5]
Aspergillus fijiensis600 (60% w/v)36.35%21.68%28.66%[2]
Aspergillus phoenicis750~300 g/LSmall amount produced-[4][6]

Table 3: Analytical Parameters for this compound Quantification by HPLC-IR

AnalyteLinearity Range (mg/mL)Limit of Detection (LOD) (mg/mL)Limit of Quantification (LOQ) (mg/mL)Reference
This compound4.3 - 22.00.71.4[10][11][12]
Glucose1.6 - 8.70.20.6[10][11][12]
Sucrose7.0 - 41.00.81.8[10][11][12]

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of this compound, followed by its quantification.

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on common parameters found in the literature.[2][7] Researchers should optimize these conditions for their specific enzyme.

1. Materials:

  • Fructosyltransferase (e.g., from Aspergillus sp.)
  • Sucrose
  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.5) or other appropriate buffer
  • Deionized water
  • pH meter
  • Shaking water bath or incubator
  • Reaction vessels (e.g., 50 mL Falcon tubes or glass flasks)
  • Heating block or water bath for enzyme inactivation

2. Procedure:

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the analysis of the reaction products to determine the concentration of this compound.[10][11][12]

1. Materials and Equipment:

  • HPLC system with a Refractive Index (RI) detector
  • Carbohydrate analysis column (e.g., Aminex HPX-87C)
  • Deionized water (HPLC grade)
  • Syringe filters (0.45 µm)
  • Autosampler vials
  • This compound, glucose, fructose, and sucrose standards

2. Procedure:

Visualizations

Enzymatic Reaction of this compound Synthesis

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Sucrose1 Sucrose (Donor) FT Fructosyltransferase Sucrose1->FT Sucrose2 Sucrose (Acceptor) Sucrose2->FT Kestose This compound FT->Kestose Glucose Glucose FT->Glucose

Caption: Enzymatic conversion of sucrose to this compound and glucose by fructosyltransferase.

Experimental Workflow for this compound Synthesis and Analysis

Experimental_Workflow A Substrate Preparation (Sucrose Solution) B pH Adjustment A->B C Enzyme Addition (Fructosyltransferase) B->C D Incubation (Controlled Temperature & Time) C->D E Enzyme Inactivation (Heat Treatment) D->E F Sample Dilution & Filtration E->F G HPLC Analysis F->G H Data Analysis (Quantification of this compound) G->H

Caption: A generalized workflow for the synthesis and analysis of this compound.

References

Application Notes and Protocols for the Analytical Determination of 1-Kestose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Kestose (B104855), a trisaccharide composed of one glucose and two fructose (B13574) units, is the smallest fructo-oligosaccharide (FOS). As a prebiotic, it selectively stimulates the growth of beneficial gut bacteria, such as Bifidobacteria and Faecalibacterium prausnitzii, and has garnered significant interest in the food, pharmaceutical, and drug development industries for its potential health benefits.[1][2] Accurate and reliable analytical methods for the detection and quantification of this compound in various matrices, including raw materials, food products, and biological samples, are crucial for quality control, formulation development, and clinical studies.

These application notes provide an overview and detailed protocols for the most common and robust analytical techniques employed for this compound analysis.

Analytical Methods Overview

Several analytical techniques are available for the determination of this compound, each with its own advantages in terms of sensitivity, selectivity, and throughput. The primary methods include:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A highly sensitive and selective method ideal for the analysis of carbohydrates, including oligosaccharides, without the need for derivatization.[3][4][5]

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI): A widely used and robust method for the quantification of sugars. It is particularly useful for analyzing samples with relatively high concentrations of this compound.[6][7][8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique that offers high sensitivity and specificity, making it suitable for the analysis of this compound in complex matrices and at low concentrations.[10]

Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) can also be employed for the identification and semi-quantitative analysis of this compound.[11][12]

Quantitative Data Summary

The following tables summarize the quantitative performance parameters of the key analytical methods for this compound quantification.

Table 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

ParameterValueMatrixReference
Linear Range1.22 - 15.20 µg/gVegetables and Food Products[3]
Method Detection Limit (MDL)0.085 µg/gVegetables and Food Products[3]
Relative Standard Deviation (RSD)2.80% (at 6.08 µg/g)Vegetables and Food Products[3]
Recovery93.97%Vegetables and Food Products[3]

Table 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

ParameterValueMatrixReference
Linearity Range4.3 - 22.0 mg/mLReaction Mixtures[6][7][8]
Limit of Detection (LOD)0.7 mg/mLReaction Mixtures[6][7][8]
Limit of Quantification (LOQ)1.4 mg/mLReaction Mixtures[6][7][8]
Linearity (R²)≥ 0.9991Fermentation Media[9]
Limit of Detection (LOD)< 0.06 ± 0.04 g/LFermentation Media[9]
Limit of Quantification (LOQ)< 0.2 ± 0.1 g/LFermentation Media[9]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterValueMatrixReference
Quantification Limit≥ 0.1 ppmWheat Flour[10]
Accuracy (in aqueous solution)105.5%Aqueous Solution[10]
Recovery (in wheat matrix)64.1%Wheat Flour[10]
RobustnessWithin 6.03% of target valueWheat Flour[10]
Mass Transition (MRM)m/z 503 → m/z 119-[10]

Experimental Workflows and Logical Relationships

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis start Sample extraction Extraction (e.g., water, solvent) start->extraction filtration Filtration (e.g., 0.22 µm filter) extraction->filtration derivatization Derivatization (Optional, for GC-MS) filtration->derivatization hpaec HPAEC-PAD filtration->hpaec hplc HPLC-RI filtration->hplc lcms LC-MS/MS filtration->lcms derivatization->lcms peak_integration Peak Integration hpaec->peak_integration hplc->peak_integration lcms->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification result Result quantification->result

Caption: General experimental workflow for this compound analysis.

Method_Selection_Logic cluster_criteria Decision Criteria cluster_methods Recommended Method start Start: Need to analyze this compound matrix_complexity Complex Matrix? start->matrix_complexity concentration Low Concentration? matrix_complexity->concentration Yes hplc HPLC-RI matrix_complexity->hplc No sensitivity High Sensitivity Required? concentration->sensitivity Yes hpaec HPAEC-PAD concentration->hpaec No lcms LC-MS/MS sensitivity->lcms Yes sensitivity->hpaec No

Caption: Logic diagram for selecting an appropriate analytical method.

Experimental Protocols

Protocol 1: Quantification of this compound by HPAEC-PAD

This method is highly sensitive and selective for the analysis of this compound in various food and vegetable matrices.[3]

1. Instrumentation

  • High-Performance Anion-Exchange Chromatography system equipped with a Pulsed Amperometric Detector (HPAEC-PAD).

  • Gold working electrode and Ag/AgCl reference electrode.

  • Analytical column: CarboPac PA1 column.

2. Reagents and Standards

3. Mobile Phase Preparation

  • Eluent A: Deionized water.

  • Eluent B: 200 mM NaOH.

  • Eluent C: 1 M NaOAc.

  • Ensure all eluents are sparged with helium to remove dissolved gases.

4. Chromatographic Conditions

  • Column: CarboPac PA1

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 25 µL

  • Column Temperature: 30 °C

  • Gradient Program:

    • 0-2 min: 100 mM NaOH

    • 2-15 min: Gradient to 100 mM NaOH + 80 mM NaOAc

    • 15-20 min: Gradient to 100 mM NaOH + 200 mM NaOAc

    • 20-25 min: 100 mM NaOH (re-equilibration)

  • PAD Waveform:

    • E1: +0.05 V (t1 = 400 ms)

    • E2: +0.75 V (t2 = 200 ms)

    • E3: -0.15 V (t3 = 400 ms)

5. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound standard in deionized water to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water.

  • Sample Preparation:

    • Homogenize the sample.

    • Extract a known weight of the sample with deionized water (e.g., 1 g in 10 mL).

    • Vortex and sonicate for 15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

6. Data Analysis

  • Integrate the peak area corresponding to the retention time of this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Protocol 2: Quantification of this compound by HPLC-RI

This protocol is suitable for the quantification of this compound in enzymatic reaction mixtures and other samples with relatively high concentrations of sugars.[6][7][8]

1. Instrumentation

  • High-Performance Liquid Chromatography system with a Refractive Index (RI) detector.

  • Column oven.

  • Analytical column: Aminex HPX-42C column (300 mm x 7.8 mm).

2. Reagents and Standards

  • This compound standard (>95% purity).

  • Deionized water (18.2 MΩ·cm).

3. Mobile Phase

  • Deionized water.

  • Degas the mobile phase before use.

4. Chromatographic Conditions

  • Column: Aminex HPX-42C

  • Mobile Phase: Deionized water

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 85 °C

  • RI Detector Temperature: 40 °C

5. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a 10 mg/mL stock solution of this compound in deionized water.

  • Calibration Standards: Create a series of working standards by diluting the stock solution in the range of 1.4 - 22.0 mg/mL.

  • Sample Preparation:

    • Dilute the sample with deionized water to bring the this compound concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.

6. Data Analysis

  • Identify and integrate the peak for this compound based on its retention time.

  • Generate a linear regression of the calibration curve (peak area vs. concentration).

  • Calculate the concentration of this compound in the sample using the regression equation.

Protocol 3: Quantification of this compound by LC-MS/MS

This highly sensitive and specific method is designed for the quantification of this compound in complex matrices such as wheat flour.[10]

1. Instrumentation

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: C18 column.

2. Reagents and Standards

  • This compound standard (>95% purity).

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Deionized water (LC-MS grade).

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

4. Chromatographic and MS Conditions

  • Column: C18 column

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program: To be optimized based on the specific C18 column used.

  • Ionization Mode: Negative ESI

  • MRM Transition:

    • Precursor Ion (Q1): m/z 503

    • Product Ion (Q3): m/z 119

5. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water:acetonitrile (50:50, v/v).

  • Calibration Standards: Prepare calibration standards by serial dilution of the stock solution.

  • Sample Preparation (for wheat flour):

    • Weigh 1 g of flour into a centrifuge tube.

    • Add 10 mL of 80% ethanol.

    • Vortex for 1 minute and incubate in a water bath at 80 °C for 30 minutes.

    • Centrifuge at 5,000 x g for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction twice more and pool the supernatants.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase A.

    • Filter through a 0.22 µm syringe filter.

6. Data Analysis

  • Quantify this compound using the peak area of the specified MRM transition.

  • Construct a calibration curve and determine the sample concentration.

  • Note: Due to matrix effects, the use of a stable isotope-labeled internal standard is recommended for improved accuracy.

References

Application Notes & Protocols: HPLC-RID for 1-Kestose Analysis in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Kestose, a type of fructooligosaccharide (FOS), is a naturally occurring trisaccharide with prebiotic properties, making it a significant component in functional foods and beverages. Its quantification in various food matrices is crucial for quality control, nutritional labeling, and research purposes. High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) is a robust and widely used analytical technique for the analysis of non-chromophoric sugars like this compound. This document provides a detailed protocol and application notes for the determination of this compound in food matrices using HPLC-RID.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of this compound using HPLC-RID, compiled from various studies. These values can serve as a benchmark for method development and validation.

Table 1: Method Validation Parameters for this compound Analysis by HPLC-RID

ParameterValueFood Matrix/SystemReference
Linearity (R²)≥ 0.999Grape Juice and Wine[1][2]
≥ 0.9991Fermentation Media[3][4]
Limit of Detection (LOD)0.090 g/LGrape Juice and Wine[1]
0.7 mg/mL (0.7 g/L)Fructosyltransferase Reaction Products[5][6][7]
≤ 0.06 ± 0.04 g/LFermentation Media[4]
Limit of Quantification (LOQ)0.214 g/LGrape Juice and Wine[1]
1.4 mg/mL (1.4 g/L)Fructosyltransferase Reaction Products[5][6][7]
≤ 0.2 ± 0.1 g/LFermentation Media[4]
Repeatability (RSD)2-3%Functional Foods and Plant Extracts[8][9]

Table 2: Chromatographic Conditions for this compound Analysis

ParameterCondition 1Condition 2
Column Synergi™ Hydro-RP C18 (150 x 4.6 mm, 4 µm)Shodex® Sugar SP0810 (Pb2+) (300 x 8.0 mm)
Mobile Phase A: Ultrapure Water, B: AcetonitrileDeionized Water
Gradient 0–8 min: 100% A; 8–9 min: 80% B; 9–12 min: 80% B; 12–13 min: 100% A; 13–20 min: 100% AIsocratic
Flow Rate 0.7 mL/min (with a ramp to 1.5 mL/min between 13-20 min)1.0 mL/min
Column Temperature 35 °C85 °C
Detector Refractive Index Detector (RID)Refractive Index Detector (RID)
RID Temperature 35 °CNot Specified
Injection Volume 20 µL10 µL
Run Time 21 min15 min
Reference [1][8][9]

Experimental Protocol: HPLC-RID Analysis of this compound

This protocol provides a generalized procedure for the extraction and quantification of this compound from a solid or liquid food matrix.

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters (0.2 or 0.45 µm, Nylon or PVDF)

  • Carrez I and II reagents (for protein precipitation, if necessary)[9]

  • Volumetric flasks, pipettes, and other standard laboratory glassware

2. Standard Solution Preparation

  • Stock Standard Solution (e.g., 10 mg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 10 mL of ultrapure water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 10 mg/mL).[8][9]

3. Sample Preparation

The sample preparation method will vary depending on the food matrix.

  • For Liquid Samples (e.g., Fruit Juices, Beverages):

    • Centrifuge the sample to remove any suspended solids.

    • Dilute the supernatant with ultrapure water as needed to bring the this compound concentration within the calibration range.[1]

    • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.[1]

  • For Solid or Semi-Solid Samples (e.g., Yogurt, Baked Goods):

    • Accurately weigh a representative portion of the homogenized sample (e.g., 1-10 g).

    • Add a known volume of hot deionized water (e.g., 30 mL) and extract for a defined period (e.g., 10 minutes).[9]

    • For protein-rich samples (e.g., yogurt): Precipitate proteins by adding Carrez I and Carrez II reagents.[9]

    • Centrifuge the mixture and collect the supernatant.

    • Bring the supernatant to a known final volume with ultrapure water in a volumetric flask.[9]

    • Filter the extract through a 0.45 µm syringe filter before HPLC analysis.[10]

4. HPLC-RID Analysis

  • Set up the HPLC system according to the chromatographic conditions outlined in Table 2 .

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Ensure that the retention time of the this compound peak in the samples corresponds to that of the standard.

5. Data Analysis and Quantification

  • Integrate the peak area of this compound in both the standards and the samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the injected sample solution using the linear regression equation from the calibration curve.

  • Calculate the final concentration of this compound in the original food sample, taking into account all dilution factors during sample preparation.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC-RID analysis of this compound in food matrices.

HPLC_RID_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-RID Analysis cluster_data_analysis Data Analysis Sample Food Matrix (Liquid or Solid) Extraction Extraction with Ultrapure Water Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Syringe Filtration (0.45 µm) Centrifugation->Filtration HPLC_System HPLC System with RID Detector Filtration->HPLC_System Inject Sample Column Chromatographic Column (e.g., C18 or Pb2+) HPLC_System->Column Separation Data_Acquisition Data Acquisition Column->Data_Acquisition Detection Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Quantification Quantification of This compound Data_Acquisition->Quantification Peak Area Standard_Prep Standard Solution Preparation Standard_Prep->HPLC_System Inject Standards Calibration_Curve->Quantification Result Final Concentration in Food Sample Quantification->Result

Caption: Workflow for this compound analysis by HPLC-RID.

References

Application Note: Sensitive Quantification of 1-Kestose using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Kestose is a naturally occurring fructooligosaccharide (FOS) with significant interest in the food and pharmaceutical industries due to its prebiotic properties. Accurate and sensitive measurement of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and understanding its physiological effects. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry to detect and quantify this compound. The molecule is first ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a characteristic product ion is monitored for quantification. Chromatographic separation ensures the removal of interfering matrix components.

Quantitative Data Summary

The following table summarizes the quantitative performance of the described LC-MS/MS method for this compound analysis.

ParameterValueReference
Limit of Quantification (LOQ)≥ 0.1 ppm[1][2]
Accuracy (in aqueous solution)105.5%[1][2]
Recovery (in wheat matrix)64.1%[1][2]
Robustness (within target value)6.03%[1][2]

Experimental Protocols

Sample Preparation

A generic protocol for the extraction of this compound from a solid matrix (e.g., food sample) is provided below. This may need to be adapted based on the specific matrix.

Materials:

  • Milli-Q water

  • Acetonitrile (ACN), HPLC grade

  • 0.45 µm syringe filters

  • Vortex mixer

  • Centrifuge

Protocol:

  • Weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.

  • Add 10 mL of a water:acetonitrile (50:50, v/v) solution.

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 10 minutes to pellet solid debris.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Method

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

ParameterCondition
Column C18 column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 4 min.
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 503
Product Ion for Quantification (m/z) 119[1][2]
Other Product Ions (m/z) 101, 161, 179, 323, 341[2]
Collision Energy Optimization required, typically 15-30 eV

Visualizations

Biosynthesis of this compound

The following diagram illustrates the enzymatic synthesis of this compound from sucrose.

G Sucrose1 Sucrose SST Sucrose:sucrose 1-fructosyltransferase (1-SST) Sucrose1->SST Sucrose2 Sucrose Sucrose2->SST Kestose This compound SST->Kestose Fructose transfer Glucose Glucose SST->Glucose

Caption: Enzymatic synthesis of this compound from sucrose.

Experimental Workflow

The diagram below outlines the major steps in the LC-MS/MS analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS Mass Spectrometry (MRM Mode) HPLC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound analysis by LC-MS/MS.

Logical Relationship of MS/MS Fragmentation

This diagram illustrates the fragmentation of the this compound precursor ion into its product ions.

G Precursor This compound Precursor Ion (m/z 503) Fragment1 Product Ion (m/z 119) For Quantification Precursor->Fragment1 Collision-Induced Dissociation Fragment2 Other Product Ions (m/z 101, 161, 179, 323, 341) Precursor->Fragment2 Collision-Induced Dissociation

Caption: Fragmentation of this compound in the mass spectrometer.

References

Application Notes and Protocols for the In Vitro Fermentation of 1-Kestose by Probiotic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Kestose (B104855), a trisaccharide composed of one glucose and two fructose (B13574) units, is the smallest molecule in the fructooligosaccharide (FOS) family.[1] As a prebiotic, it selectively stimulates the growth and activity of beneficial gut microbes, such as Bifidobacterium and Lactobacillus species.[2][3] Unlike longer-chain FOS, this compound is often more readily fermented by these probiotic bacteria, leading to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate (B1204436).[1][4] These SCFAs play a crucial role in maintaining gut homeostasis, providing energy for colonocytes, and modulating the immune system.

These application notes provide a comprehensive guide to the in vitro fermentation of this compound by probiotic bacteria. Detailed protocols for bacterial cultivation, in vitro fermentation, and the analysis of key metabolic outcomes are presented. The accompanying data summaries and pathway diagrams offer a framework for researchers to design and interpret their own studies on the prebiotic effects of this compound.

Data Presentation: Quantitative Analysis of this compound Fermentation

The following tables summarize the quantitative data on the fermentation of this compound by various probiotic bacteria.

Table 1: Bacterial Growth on this compound Containing Media

Probiotic StrainMediumThis compound Conc.Incubation Time (h)Growth MeasurementResultReference
Bifidobacterium breveCulture media1% (w/v)48OD660~1.2[4]
Bifidobacterium longumCulture media1% (w/v)24OD600Significantly higher than nystose[1]
Bifidobacterium bifidumCulture media1% (w/v)24OD600Significantly higher than nystose[1]
Bifidobacterium adolescentisCulture media1% (w/v)24OD600Significantly higher than nystose[1]
Lactobacillus paracasei SD1MRS brothNot specified24-72Viable cell countGrowth observed[5]
Lactobacillus rhamnosus SD4MRS brothNot specified24-72Viable cell countGrowth observed[5]
Lactobacillus rhamnosus SD11MRS brothNot specified24-72Viable cell countGrowth observed[5]
Lactobacillus rhamnosus GGMRS brothNot specified24-72Viable cell countGrowth observed[5]

Table 2: Short-Chain Fatty Acid (SCFA) Production from this compound Fermentation

Probiotic Strain/CultureMediumThis compound Conc.Incubation Time (h)Acetate (mM)Propionate (mM)Butyrate (mM)Reference
Cecal microbiotaCulture media1% (w/v)48~25~2.5Not Detected[4]
Bifidobacterium breve strainsCulture media1% (w/v)24High production--[1]
Bifidobacterium longum ATCC 15707FOS mixtureNot specifiedContinuous cultureMolar ratio Acetate:Lactate ~0.83--[6]

Experimental Protocols

Protocol 1: Preparation of Probiotic Inoculum

Objective: To prepare a standardized suspension of probiotic bacteria for inoculation into the fermentation medium.

Materials:

  • Selected probiotic strain(s) (e.g., Bifidobacterium longum, Lactobacillus paracasei)

  • Appropriate growth medium (e.g., MRS broth for Lactobacillus, TPY broth for Bifidobacterium)

  • Anaerobic chamber or system

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Spectrophotometer

  • Centrifuge

Procedure:

  • In an anaerobic chamber, inoculate a single colony of the probiotic strain into a tube containing 10 mL of the appropriate sterile growth medium.

  • Incubate at 37°C for 16-24 hours under anaerobic conditions, or until the culture reaches the late logarithmic growth phase.

  • Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet twice with sterile PBS.

  • Resuspend the cell pellet in sterile PBS to a final optical density at 600 nm (OD600) of approximately 1.0. This corresponds to a specific cell concentration that should be determined for each strain by plate counting.

Protocol 2: In Vitro Fermentation of this compound

Objective: To perform the anaerobic fermentation of this compound using a selected probiotic strain.

Materials:

  • Standardized probiotic inoculum (from Protocol 1)

  • Basal fermentation medium (e.g., a carbohydrate-free medium supplemented with peptones, yeast extract, and minerals)

  • Sterile this compound stock solution (e.g., 20% w/v)

  • Sterile glucose stock solution (for control)

  • Anaerobic chamber or system

  • Sterile fermentation tubes or vessels

  • Incubator at 37°C

Procedure:

  • Prepare the basal fermentation medium and dispense into sterile fermentation tubes (e.g., 9 mL per tube).

  • Add the sterile this compound stock solution to the experimental tubes to a final concentration of 1% (w/v). For control tubes, add the sterile glucose stock solution to the same final concentration.

  • Inoculate each tube with 1 mL of the standardized probiotic inoculum.

  • Incubate the tubes anaerobically at 37°C for a defined period (e.g., 24 or 48 hours).

  • At designated time points, collect samples for analysis of bacterial growth (OD600), pH, residual this compound, and SCFA production. Samples for metabolite analysis should be centrifuged (10,000 x g, 10 min, 4°C) and the supernatant stored at -20°C.

Protocol 3: Quantification of this compound and SCFAs by HPLC

Objective: To analyze the concentration of residual this compound and the produced SCFAs in the fermentation supernatant.

Materials:

  • Fermentation supernatant samples

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector for sugars and a UV or Diode Array Detector (DAD) for SCFAs.

  • Appropriate HPLC columns (e.g., an amino-propyl column for sugars, a C18 column for SCFAs).

  • Mobile phases (e.g., acetonitrile (B52724)/water for sugars, dilute sulfuric acid for SCFAs).

  • Standards for this compound, glucose, acetate, propionate, and butyrate.

  • Syringe filters (0.22 µm).

Procedure for this compound Analysis:

  • Thaw the supernatant samples and filter through a 0.22 µm syringe filter.

  • Prepare a calibration curve using this compound standards of known concentrations.

  • Inject the samples and standards onto the HPLC system equipped with an amino-propyl column.

  • Elute with a mobile phase of acetonitrile and water (e.g., 75:25 v/v) at a constant flow rate.

  • Detect the this compound peak using the RI detector and quantify the concentration based on the calibration curve.

Procedure for SCFA Analysis:

  • Thaw the supernatant samples and filter through a 0.22 µm syringe filter.

  • Prepare a calibration curve using acetate, propionate, and butyrate standards.

  • Inject the samples and standards onto the HPLC system equipped with a C18 column.

  • Elute with a mobile phase of dilute sulfuric acid (e.g., 0.005 N H₂SO₄) at a constant flow rate.

  • Detect the SCFA peaks using the UV detector at a wavelength of 210 nm and quantify the concentrations based on the calibration curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis probiotic Probiotic Strain Culture inoculation Inoculation probiotic->inoculation media Basal Medium Preparation media->inoculation kestose This compound Solution kestose->inoculation incubation Anaerobic Incubation (37°C) inoculation->incubation sampling Sampling at Time Points incubation->sampling growth_analysis Growth Analysis (OD600) sampling->growth_analysis ph_analysis pH Measurement sampling->ph_analysis hplc_analysis Metabolite Analysis (HPLC) sampling->hplc_analysis bifido_metabolism cluster_outside Extracellular cluster_inside Intracellular kestose_ext This compound transporter ABC Transporter kestose_ext->transporter Uptake kestose_int This compound hydrolysis Hydrolysis (β-fructofuranosidase) kestose_int->hydrolysis glucose Glucose hydrolysis->glucose yields fructose Fructose hydrolysis->fructose yields bifid_shunt Bifid Shunt Pathway glucose->bifid_shunt fructose->bifid_shunt acetate Acetate bifid_shunt->acetate produces lactate Lactate bifid_shunt->lactate produces transporter->kestose_int lacto_metabolism cluster_outside Extracellular cluster_inside Intracellular kestose_ext This compound transporter PTS Transporter kestose_ext->transporter Uptake & Phosphorylation kestose_p This compound-P hydrolysis Hydrolysis (β-fructofuranosidase) kestose_p->hydrolysis glucose Glucose hydrolysis->glucose yields fructose_p Fructose-P hydrolysis->fructose_p yields glycolysis Glycolysis glucose->glycolysis fructose_p->glycolysis lactate Lactate glycolysis->lactate produces acetate Acetate glycolysis->acetate produces (heterofermentative) transporter->kestose_p

References

Application of 1-Kestose in Functional Food Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Kestose, the smallest fructooligosaccharide (FOS), is a promising prebiotic for the development of functional foods and nutraceuticals. Comprising a fructose (B13574) monomer linked to sucrose, it resists digestion in the upper gastrointestinal tract and is selectively fermented by beneficial gut bacteria in the colon.[1] This selective fermentation leads to a cascade of health benefits, including modulation of the gut microbiota, improvement of metabolic health, and regulation of the immune system. This document provides detailed application notes, quantitative data summaries, and experimental protocols to guide researchers in the utilization of this compound for functional food development.

Key Health Benefits and Mechanisms of Action

This compound exerts its beneficial effects primarily through the modulation of the gut microbiota and the subsequent production of short-chain fatty acids (SCFAs), particularly butyrate.

  • Gut Microbiota Modulation: this compound promotes the growth of beneficial bacteria such as Bifidobacterium and Faecalibacterium prausnitzii.[2][3] It has been shown to have a superior selective stimulating activity on bifidobacteria compared to longer-chain FOS.[4]

  • SCFA Production: The fermentation of this compound by gut bacteria leads to the production of SCFAs, including acetate, propionate, and butyrate. Butyrate is a key energy source for colonocytes and has potent anti-inflammatory and immunomodulatory properties.[1][2]

  • Metabolic Health: this compound has been demonstrated to improve glucose metabolism and insulin (B600854) sensitivity in both animal models and human clinical trials.[5][6] It can suppress the development of glucose intolerance and reduce fasting serum insulin levels.[5][6]

  • Immune System Regulation: By promoting the growth of beneficial bacteria and the production of butyrate, this compound can modulate the immune system. It has been shown to increase fecal IgA levels and may have a role in alleviating allergic conditions such as atopic dermatitis.[7][8]

  • Lipid Metabolism: Studies in animal models suggest that this compound can influence lipid metabolism by altering gut microbiota and bile acid metabolism, potentially leading to reduced plasma cholesterol and triglyceride levels.[9]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound supplementation from various studies.

Table 1: Effects of this compound on Gut Microbiota

OrganismStudy PopulationDosageDurationChange in AbundanceReference
BifidobacteriumObesity-prone humans10 g/day 12 weeksIncreased relative abundance to 0.3244 (from 0.1971 in control)[5]
Faecalibacterium prausnitziiAdults5 g/day 8 weeks~10-fold increase[2]
Faecalibacterium prausnitziiInfants (2-5 years) with atopic dermatitis1-3 g/day 12 weeks~10-fold increase[2]
Butyricicoccus spp.High-fat diet-fed rats2% (w/v) in drinking water19 weeksIncreased abundance[10]
Streptococcus spp.High-fat diet-fed rats2% (w/v) in drinking water19 weeksDecreased abundance[10]
AnaerostipesType 2 diabetic ratsNot specifiedNot specifiedIncreased proportion[11]
LactobacillusMiceNot specifiedNot specifiedIncreased number[7]

Table 2: Effects of this compound on Metabolic Health Markers

MarkerStudy PopulationDosageDurationEffectReference
Fasting Serum InsulinObesity-prone humans10 g/day 12 weeksReduced from 6.5 µU/mL to 5.3 µU/mL[5][6]
Butyrate (cecal)High-fat diet-fed rats2% (w/v) in drinking water19 weeksIncreased levels[10]
Butyrate (cecal)Rats5% this compound in diet4 weeks~10-fold increase[2]
TNF-α mRNA (adipose tissue)High-fat diet-fed rats2% (w/v) in drinking water19 weeksRestored to control levels[10]

Table 3: Effects of this compound on Immune Markers

MarkerStudy PopulationDosageDurationEffectReference
Fecal IgAMiceNot specified4-7 daysIncreased content[7]
Splenocyte Proliferation (in response to Con A, anti-CD3/CD28, LPS)MiceNot specifiedNot specifiedReduced[7]
SCORAD Score (atopic dermatitis)Infants1-2 g/day 12 weeksSignificantly lower than placebo[8]

Experimental Protocols

Protocol 1: Analysis of Gut Microbiota Composition by 16S rRNA Gene Sequencing

This protocol outlines the general steps for analyzing the impact of this compound on the gut microbiota.

1. Fecal Sample Collection:

  • Collect fresh fecal samples from subjects (human or animal) at baseline and after the this compound intervention period.

  • Immediately freeze samples at -80°C to preserve microbial DNA.

2. DNA Extraction:

  • Thaw fecal samples on ice.

  • Use a commercially available DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit) following the manufacturer's instructions. This typically involves bead-beating for mechanical lysis of bacterial cells, followed by purification of the DNA.

3. 16S rRNA Gene Amplification:

  • Amplify the V3-V4 variable region of the 16S rRNA gene using universal primers (e.g., 341F and 805R).

  • Perform PCR using a high-fidelity DNA polymerase. A typical PCR program would be: initial denaturation at 95°C for 3 minutes, followed by 25-30 cycles of 95°C for 30 seconds, 55°C for 30 seconds, and 72°C for 30 seconds, with a final extension at 72°C for 5 minutes.

4. Library Preparation and Sequencing:

  • Purify the PCR products.

  • Attach sequencing adapters and barcodes to the amplicons using a library preparation kit (e.g., Nextera XT DNA Library Preparation Kit).

  • Sequence the prepared libraries on a high-throughput sequencing platform, such as the Illumina MiSeq.

5. Bioinformatic Analysis:

  • Process the raw sequencing reads to remove low-quality sequences and adapters.

  • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) using pipelines like QIIME2 or DADA2.

  • Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).

  • Perform statistical analysis to compare the microbial composition between the control and this compound-treated groups.

Protocol 2: Quantification of Short-Chain Fatty Acids (SCFAs) in Cecal Contents

This protocol describes the quantification of SCFAs from the cecal contents of rats.

1. Sample Collection and Preparation:

  • At the end of the study period, euthanize the rats and collect the cecal contents.

  • Immediately freeze the samples at -80°C.

2. Extraction of SCFAs:

  • Homogenize a known weight of cecal contents in an appropriate extraction solvent (e.g., acidified water or an organic solvent).

  • Centrifuge the homogenate to pellet solid debris.

3. Derivatization (Optional but recommended for LC-MS):

  • Derivatize the SCFAs in the supernatant to improve their chromatographic properties and detection sensitivity. Aniline derivatization is a common method.

4. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Inject the prepared sample into a GC-MS or LC-MS system.

  • Separate the SCFAs using an appropriate column.

  • Identify and quantify the SCFAs based on their retention times and mass-to-charge ratios, using a standard curve generated from known concentrations of acetate, propionate, and butyrate.

Protocol 3: Oral Glucose Tolerance Test (OGTT) in Rats

This protocol is used to assess the effect of this compound on glucose metabolism.

1. Animal Preparation:

  • Fast the rats overnight (approximately 16-18 hours) with free access to water.

  • Record the body weight of each rat.

2. Baseline Blood Glucose Measurement:

  • Collect a baseline blood sample (time 0) from the tail vein.

  • Measure the blood glucose concentration using a glucometer.

3. Glucose Administration:

  • Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.

4. Blood Glucose Monitoring:

  • Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure the blood glucose concentration at each time point.

5. Data Analysis:

  • Plot the blood glucose concentrations over time for both the control and this compound-treated groups.

  • Calculate the area under the curve (AUC) for the glucose response to compare the overall glucose tolerance between the groups.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Mediated Health Benefits

The following diagram illustrates the proposed mechanism of action for this compound.

G cluster_gut Gut Lumen cluster_host Host This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota Fermentation Bifidobacterium Bifidobacterium Gut Microbiota->Bifidobacterium Promotes Growth F. prausnitzii F. prausnitzii Gut Microbiota->F. prausnitzii Promotes Growth SCFAs SCFAs Gut Microbiota->SCFAs Butyrate Butyrate SCFAs->Butyrate Colonocytes Colonocytes Butyrate->Colonocytes Energy Source Immune Cells Immune Cells Butyrate->Immune Cells Modulation Adipose Tissue Adipose Tissue Butyrate->Adipose Tissue Reduces Inflammation Liver Liver Butyrate->Liver Improves Insulin Sensitivity Systemic Effects Systemic Effects Immune Cells->Systemic Effects Anti-inflammatory Response Adipose Tissue->Systemic Effects Improved Glucose Metabolism Liver->Systemic Effects Improved Glucose Metabolism

Caption: Mechanism of this compound action in the gut and its systemic effects.

Experimental Workflow for Prebiotic Efficacy Testing

The following diagram outlines a typical experimental workflow for evaluating the prebiotic effects of this compound.

G cluster_planning Phase 1: Study Design cluster_execution Phase 2: Intervention cluster_analysis Phase 3: Analysis cluster_conclusion Phase 4: Conclusion Define Objectives Define Objectives Select Model (Animal/Human) Select Model (Animal/Human) Define Objectives->Select Model (Animal/Human) Determine Dosage & Duration Determine Dosage & Duration Select Model (Animal/Human)->Determine Dosage & Duration Baseline Data Collection Baseline Data Collection Determine Dosage & Duration->Baseline Data Collection This compound Administration This compound Administration Baseline Data Collection->this compound Administration Control Group (Placebo) Control Group (Placebo) Baseline Data Collection->Control Group (Placebo) Mid-point & Final Data Collection Mid-point & Final Data Collection This compound Administration->Mid-point & Final Data Collection Control Group (Placebo)->Mid-point & Final Data Collection Gut Microbiota Analysis Gut Microbiota Analysis Mid-point & Final Data Collection->Gut Microbiota Analysis SCFA Quantification SCFA Quantification Mid-point & Final Data Collection->SCFA Quantification Metabolic Marker Analysis Metabolic Marker Analysis Mid-point & Final Data Collection->Metabolic Marker Analysis Immune Marker Analysis Immune Marker Analysis Mid-point & Final Data Collection->Immune Marker Analysis Data Interpretation Data Interpretation Gut Microbiota Analysis->Data Interpretation SCFA Quantification->Data Interpretation Metabolic Marker Analysis->Data Interpretation Immune Marker Analysis->Data Interpretation Statistical Analysis Statistical Analysis Data Interpretation->Statistical Analysis Report Findings Report Findings Statistical Analysis->Report Findings

Caption: A generalized workflow for assessing the prebiotic effects of this compound.

Butyrate-Mediated Anti-Inflammatory Signaling Pathway

This diagram illustrates how butyrate, produced from this compound fermentation, exerts its anti-inflammatory effects.

G cluster_extracellular Extracellular cluster_cell Intestinal Epithelial/Immune Cell Butyrate Butyrate GPR43 GPR43 Butyrate->GPR43 Binds to HDAC HDAC Butyrate->HDAC Inhibits NF-kB NF-κB GPR43->NF-kB Inhibits HDAC->NF-kB (deacetylation) Activates Anti-inflammatory Cytokines Anti-inflammatory Cytokines (e.g., IL-10) HDAC->Anti-inflammatory Cytokines (acetylation) Promotes Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NF-kB->Pro-inflammatory Cytokines Promotes Transcription

References

Application Notes and Protocols for Studying Enzyme Kinetics Using 1-Kestose as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Kestose (B104855), a trisaccharide composed of two fructose (B13574) units and one glucose unit, is the smallest fructooligosaccharide (FOS). It serves as a key substrate in the biosynthesis of higher molecular weight fructans and is a topic of growing interest in microbiology, plant science, and human health. In enzymology, this compound is a crucial substrate for studying the kinetics of various enzymes, particularly fructosyltransferases and certain invertases. Understanding the kinetic parameters of these enzymes with this compound provides valuable insights into their catalytic mechanisms, substrate specificity, and role in metabolic pathways. These studies are essential for applications ranging from the industrial production of prebiotics to the development of novel therapeutics targeting microbial metabolism.

This document provides detailed application notes and experimental protocols for utilizing this compound as a substrate in enzyme kinetic studies.

Enzymes Utilizing this compound

The primary enzymes studied using this compound as a substrate are:

  • Fructan:fructan 1-fructosyltransferase (1-FFT; EC 2.4.1.100): This enzyme is responsible for the elongation of fructan chains by transferring a fructosyl group from one fructan molecule to another. In this context, this compound can act as both a donor and an acceptor molecule for the synthesis of nystose (B80899) (GF3) and other longer-chain FOS. The reaction is as follows: this compound + this compound ⇌ Nystose + Sucrose (B13894)

  • Sucrose:sucrose 1-fructosyltransferase (1-SST; EC 2.4.1.99): While the primary reaction of this enzyme is the synthesis of this compound from sucrose, under certain conditions, it can exhibit activity with this compound as a substrate, contributing to the formation of other FOS.

  • Invertase (β-fructofuranosidase; EC 3.2.1.26): Typically known for hydrolyzing sucrose, some invertases, especially at high substrate concentrations, exhibit transfructosylating activity and can utilize this compound to produce other oligosaccharides or hydrolyze it. The kinetic behavior of invertase with this compound is of interest for understanding its substrate promiscuity and its role in FOS metabolism.

Data Presentation: Kinetic Parameters

The following table summarizes the kinetic parameters of various enzymes with this compound and, for comparison, with sucrose. This data is essential for researchers designing kinetic experiments and for comparing enzyme efficiencies.

EnzymeSource OrganismSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)Reference
FructosyltransferaseAspergillus foetidusSucrose~500---[1]
InvertaseSaccharomyces cerevisiaeSucrose241 (mM/min)--
InvertaseSaccharomyces cerevisiae MTCC 170Sucrose0.6894 (mg/ml)0.3201--[2]
InvertaseSaccharomyces cerevisiae MKSucrose0.3410 (mg/ml)0.5953--[3]
Baker's Yeast InvertaseSaccharomyces cerevisiaeSucrose0.860 ± 0.0424.39 ± 2.44 (nmol/min/mg)0.28 ± 0.02 (min⁻¹)0.325 ± 0.03[4]
Grape InvertaseSaccharomyces cerevisiaeSucrose1.243 ± 0.0723.25 ± 3.14 (nmol/min/mg)0.56 ± 0.008 (min⁻¹)0.045 ± 0.003[4]
Fructan:fructan 1-fructosyltransferase (1-FFT)Cichorium intybus (chicory)This compoundHigh Affinity---[5]
Fructan:fructan 1-fructosyltransferase (1-FFT)Echinops ritro (B10826671) (globe thistle)This compoundVery Low Affinity---[5]

Note: Quantitative kinetic data for enzymes with this compound as a substrate is less commonly reported than for sucrose. The terms "High Affinity" and "Very Low Affinity" are used where specific Km values were not provided in the cited literature.

Experimental Protocols

Protocol 1: Determination of Kinetic Parameters for Fructan:fructan 1-fructosyltransferase (1-FFT) using this compound

This protocol describes the determination of Km and Vmax for 1-FFT where this compound serves as the substrate for the synthesis of nystose.

1. Materials and Reagents:

  • Purified 1-FFT enzyme

  • This compound (high purity)

  • Nystose standard

  • Sucrose standard

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.5)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Water bath or incubator

  • HPLC system with a refractive index (RI) detector and an amino-based column (e.g., NH2 column)[6][7]

2. Enzyme Assay Procedure:

  • Prepare Substrate Solutions: Prepare a series of this compound solutions in 50 mM sodium acetate buffer (pH 5.5) with concentrations ranging from a low to a high expected Km value (e.g., 10 mM to 200 mM).

  • Reaction Setup: For each substrate concentration, set up the following reaction mixture in a microcentrifuge tube:

    • X µL of this compound solution

    • Y µL of 50 mM sodium acetate buffer (to make up the final volume)

    • Z µL of purified 1-FFT enzyme solution (concentration to be optimized to ensure linear product formation over time)

    • Total reaction volume: 100 µL

  • Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 10, 20, 30 minutes).[8] It is crucial to ensure that the reaction is in the initial velocity phase, where less than 10-15% of the substrate is consumed.

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes).[8]

  • Sample Preparation for HPLC: Centrifuge the terminated reaction mixtures to pellet any denatured protein. Dilute the supernatant with an appropriate mobile phase (e.g., 70:30 acetonitrile:water) for HPLC analysis.[7][9]

3. Product Quantification by HPLC:

  • HPLC Conditions:

    • Column: Amino (NH2) column (e.g., 250 mm x 4.6 mm, 5 µm)[7]

    • Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile:water.[6]

    • Flow Rate: 1.0 - 1.25 mL/min[7][9]

    • Column Temperature: 35°C[7][9]

    • Detector: Refractive Index (RI) detector

    • Injection Volume: 20 µL[7]

  • Standard Curve: Prepare standard curves for this compound, nystose, and sucrose to accurately quantify the concentrations of substrate consumed and products formed.

  • Analysis: Inject the prepared samples into the HPLC system and determine the concentration of nystose produced.

4. Data Analysis:

  • Calculate the initial velocity (v₀) of the reaction at each this compound concentration (in µmol of nystose formed per minute per mg of enzyme).

  • Plot the initial velocity (v₀) against the substrate concentration ([S], i.e., [this compound]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values. Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).

Visualizations

Experimental Workflow for Enzyme Kinetics

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_results Results Enzyme Dilution Enzyme Dilution Reaction Incubation Reaction Incubation Enzyme Dilution->Reaction Incubation Substrate (this compound) Dilutions Substrate (this compound) Dilutions Substrate (this compound) Dilutions->Reaction Incubation Reaction Termination Reaction Termination Reaction Incubation->Reaction Termination HPLC Analysis HPLC Analysis Reaction Termination->HPLC Analysis Data Processing Data Processing HPLC Analysis->Data Processing Kinetic Parameters (Km, Vmax) Kinetic Parameters (Km, Vmax) Data Processing->Kinetic Parameters (Km, Vmax)

Caption: Workflow for determining enzyme kinetic parameters using this compound.

Metabolic Fate and Signaling of this compound in Gut Microbiota

This compound, as a prebiotic, is not digested in the upper gastrointestinal tract and reaches the colon, where it is selectively fermented by beneficial gut bacteria such as Bifidobacterium and Faecalibacterium prausnitzii.[10][11] This fermentation leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits. Furthermore, dietary supplementation with fructooligosaccharides like this compound has been shown to influence host signaling pathways, such as the Insulin Receptor Substrate (IRS)/Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for glucose metabolism.[12][13]

G cluster_gut Gut Lumen cluster_cell Host Cell This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota Fermentation SCFA Production SCFA Production Gut Microbiota->SCFA Production IRS IRS SCFA Production->IRS Modulates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates Improved Glucose Metabolism Improved Glucose Metabolism Akt->Improved Glucose Metabolism

Caption: Metabolic fate of this compound and its influence on the IRS/PI3K/Akt signaling pathway.

Conclusion

This compound is a valuable substrate for elucidating the kinetic properties of fructosyltransferases and other carbohydrate-active enzymes. The protocols and data presented herein provide a framework for researchers to design and execute robust enzyme kinetic studies. Accurate determination of kinetic parameters for this compound is critical for advancing our understanding of fructan metabolism and for the development of novel biotechnological and therapeutic applications. Further research is encouraged to expand the database of kinetic constants for a wider variety of enzymes with this compound as the substrate.

References

Application Notes and Protocols for Investigating the Prebiotic Effects of 1-Kestose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Kestose, the smallest fructooligosaccharide, has garnered significant interest for its potential as a prebiotic. It selectively stimulates the growth of beneficial gut bacteria, such as Bifidobacterium and Faecalibacterium prausnitzii, leading to the production of short-chain fatty acids (SCFAs) like butyrate.[1][2] These metabolic changes are associated with a range of health benefits, including improved gut health, enhanced immune function, and better metabolic regulation.[3][4][5][6] This document provides a comprehensive guide with detailed experimental designs and protocols to effectively test the prebiotic effects of this compound.

In Vitro Fermentation Studies

In vitro fermentation models are valuable for rapidly screening the prebiotic potential of this compound by assessing its ability to modulate the composition and activity of the gut microbiota in a controlled environment.

Experimental Design

A typical in vitro fermentation study involves incubating this compound with a fecal slurry from healthy human donors. Key parameters to measure include changes in microbial populations, SCFA production, and pH.

Table 1: Example In Vitro Fermentation Experimental Groups

GroupSubstrateFecal InoculumKey Measurements
1 (Control)None or MaltodextrinYesBaseline microbiota, SCFA levels, pH
2 (this compound)This compound (e.g., 0.5% w/v)YesChanges in microbiota, SCFA levels, pH
Protocol: In Vitro Fecal Batch Fermentation

This protocol is adapted from established methods for assessing prebiotic fermentation.[7][8][9]

Materials:

  • Fresh fecal samples from healthy donors (screened for recent antibiotic use)

  • Anaerobic chamber

  • Basal medium (e.g., Gut Simulation Medium - GSM)

  • This compound (high purity)

  • Control substrate (e.g., maltodextrin)

  • Sterile, anaerobic phosphate-buffered saline (PBS)

  • Anaerobic culture tubes or a 96-well deep-well plate

  • Incubator with shaking capabilities

Procedure:

  • Fecal Slurry Preparation:

    • Inside an anaerobic chamber, homogenize fresh fecal samples in anaerobic PBS to create a 10-20% (w/v) slurry.

    • Filter the slurry through sterile cheesecloth or a strainer to remove large particulate matter.

  • Fermentation Setup:

    • Prepare the basal medium and dispense it into anaerobic culture tubes or a 96-well plate.

    • Add this compound or the control substrate to the respective tubes/wells to the desired final concentration (e.g., 0.5% w/v).

    • Inoculate the tubes/wells with the prepared fecal slurry (e.g., 10% v/v).

    • Seal the tubes/plate.

  • Incubation:

    • Incubate the cultures at 37°C under anaerobic conditions with gentle shaking for 24-48 hours.

  • Sampling and Analysis:

    • Collect samples at baseline (0 hours) and at the end of the incubation period.

    • Measure the pH of the fermentation broth.

    • Aliquot samples for SCFA analysis and microbial DNA extraction and store at -80°C.

Expected Quantitative Data

Table 2: Expected Changes in SCFA Concentrations after In Vitro Fermentation with this compound

SCFAControl Group (mM)This compound Group (mM)Fold Change
Acetate30 ± 560 ± 10~2.0
Propionate15 ± 325 ± 5~1.7
Butyrate10 ± 240 ± 8~4.0

Table 3: Expected Changes in Key Bacterial Genera after In Vitro Fermentation with this compound

Bacterial GenusControl Group (Relative Abundance)This compound Group (Relative Abundance)Fold Change
Bifidobacterium5% ± 2%20% ± 5%~4.0
Faecalibacterium4% ± 1.5%12% ± 3%~3.0

Animal Studies

Animal models, particularly rodent models, are crucial for investigating the systemic effects of this compound on host physiology.

Experimental Design

A common approach involves feeding rats or mice a diet supplemented with this compound. High-fat diet-induced obesity models are often used to assess the potential of this compound to mitigate metabolic dysfunction.[3][6][10]

Table 4: Example Animal Study Experimental Groups (High-Fat Diet Model)

GroupDietSupplementDurationKey Measurements
1 (Control)Control DietVehicle (Water)4-19 weeksBody weight, food intake, glucose tolerance, gut microbiota, cecal SCFAs, adipose tissue gene expression
2 (HFD)High-Fat DietVehicle (Water)4-19 weeksBody weight, food intake, glucose tolerance, gut microbiota, cecal SCFAs, adipose tissue gene expression
3 (HFD + this compound)High-Fat DietThis compound (e.g., 2% w/v in drinking water)4-19 weeksBody weight, food intake, glucose tolerance, gut microbiota, cecal SCFAs, adipose tissue gene expression
Key Experimental Protocols

1. DNA Extraction from Cecal Contents: [11][12]

  • Collect cecal contents from euthanized animals and immediately freeze them at -80°C.

  • Use a commercial DNA extraction kit designed for stool or soil samples, which typically includes a bead-beating step for mechanical lysis of bacterial cells.

  • Assess the quality and quantity of extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

2. 16S rRNA Gene Amplification and Sequencing:

  • Amplify the V4 hypervariable region of the 16S rRNA gene using universal primers (e.g., 515F/806R).

  • Perform PCR in triplicate for each sample to minimize amplification bias.

  • Pool the triplicate PCR products and purify them.

  • Perform library preparation and sequencing on an Illumina platform (e.g., MiSeq).

3. Bioinformatic Analysis:

  • Process the raw sequencing reads to remove low-quality sequences and chimeras.

  • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

  • Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).

  • Analyze alpha and beta diversity to assess changes in the microbial community structure.

1. Sample Preparation: [6][13][14]

  • Homogenize a known amount of cecal contents in a suitable buffer.

  • Acidify the homogenate to protonate the SCFAs.

  • Extract the SCFAs into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Centrifuge to separate the phases and transfer the organic layer to a new tube.

  • Derivatize the SCFAs if necessary, depending on the GC method.

2. Gas Chromatography Analysis:

  • Inject the extracted sample into a gas chromatograph equipped with a flame ionization detector (FID).

  • Use a suitable column for SCFA separation (e.g., a free fatty acid phase column).

  • Identify and quantify the SCFAs by comparing their retention times and peak areas to those of known standards.

1. RNA Extraction from Adipose Tissue: [15][16][17]

  • Excise adipose tissue, rinse with sterile PBS, and immediately freeze in liquid nitrogen or store in an RNA stabilization solution.

  • Homogenize the tissue in a lysis buffer suitable for high-lipid tissues (e.g., TRIzol).

  • Perform RNA extraction using a combination of phenol-chloroform extraction and a column-based purification method to ensure high purity.

  • Assess RNA integrity and quantity using a bioanalyzer and a spectrophotometer.

2. Reverse Transcription and Quantitative PCR (RT-qPCR): [18][19]

  • Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • Perform qPCR using primers specific for the target genes (e.g., Tnf, Il6) and a reference gene (e.g., Gapdh, Actb).

  • Analyze the relative gene expression using the ΔΔCt method.

Expected Quantitative Data

Table 5: Expected Outcomes in a High-Fat Diet Rodent Model with this compound Supplementation

ParameterHigh-Fat Diet GroupHFD + this compound Group
Body Weight GainHighReduced
Fasting InsulinElevatedReduced
Cecal ButyrateLowIncreased (up to 10-fold)
Fecal BifidobacteriumLowIncreased
Adipose Tissue Tnf mRNAHighReduced[3]

Human Clinical Trials

Human clinical trials are the gold standard for confirming the prebiotic effects of this compound and its health benefits in a target population.

Experimental Design

A randomized, double-blind, placebo-controlled trial is the most robust design for evaluating the efficacy of this compound.

Table 6: Example Human Clinical Trial Design

GroupInterventionDurationPrimary OutcomeSecondary Outcomes
1 (Placebo)Maltodextrin (e.g., 5-10 g/day )8-12 weeksChange in fecal Bifidobacterium and Faecalibacterium prausnitzii abundanceChanges in SCFA levels, bowel habits, metabolic markers (e.g., fasting insulin), inflammatory markers
2 (this compound)This compound (e.g., 5-10 g/day )8-12 weeksChange in fecal Bifidobacterium and Faecalibacterium prausnitzii abundanceChanges in SCFA levels, bowel habits, metabolic markers (e.g., fasting insulin), inflammatory markers
Protocol: Randomized Controlled Trial

This protocol outlines the key steps for conducting a human clinical trial on the prebiotic effects of this compound.[20][21][22]

1. Participant Recruitment:

  • Define clear inclusion and exclusion criteria based on the target population (e.g., healthy adults, individuals with constipation, or those with metabolic syndrome).

  • Obtain informed consent from all participants.

2. Randomization and Blinding:

  • Randomly assign participants to either the this compound or placebo group.

  • Ensure that both participants and researchers are blinded to the treatment allocation.

3. Intervention:

  • Provide participants with the investigational product (this compound) and placebo in identical packaging.

  • Instruct participants on the daily dosage and duration of the intervention.

  • Monitor compliance through diaries or by counting returned product sachets.

4. Data and Sample Collection:

  • Collect baseline and end-of-study data on dietary intake, bowel habits (using a validated questionnaire), and anthropometric measurements.

  • Collect fecal and blood samples at baseline and at the end of the intervention period.

5. Laboratory Analyses:

  • Analyze fecal samples for gut microbiota composition (16S rRNA sequencing) and SCFA concentrations (GC).

  • Analyze blood samples for metabolic markers (e.g., glucose, insulin, lipids) and inflammatory cytokines.

6. Statistical Analysis:

  • Compare the changes in primary and secondary outcomes between the this compound and placebo groups using appropriate statistical tests.

Expected Quantitative Data

Table 7: Expected Outcomes in a Human Clinical Trial with this compound Supplementation

ParameterPlacebo Group (Change from Baseline)This compound Group (Change from Baseline)
Fecal Faecalibacterium prausnitziiNo significant changeSignificant increase (up to 10-fold)[1]
Fecal BifidobacteriumNo significant changeSignificant increase[1][6]
Fasting Serum InsulinNo significant changeSignificant reduction[6][23]
Bowel Movement FrequencyNo significant changeSignificant increase in individuals with constipation[24]

Visualization of Workflows and Signaling Pathways

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_animal Animal Studies (Rodent Model) cluster_human Human Clinical Trial invitro_design Fecal Fermentation (this compound vs. Control) invitro_analysis Microbiota Analysis (16S rRNA) SCFA Analysis (GC) pH Measurement invitro_design->invitro_analysis 24-48h Incubation animal_design Dietary Intervention (Control vs. HFD vs. HFD + this compound) invitro_analysis->animal_design Inform animal_endpoints Physiological Measurements (Weight, Glucose Tolerance) animal_design->animal_endpoints animal_samples Sample Collection (Cecal Contents, Adipose Tissue) animal_design->animal_samples animal_analysis Microbiota & SCFA Analysis Gene Expression (RT-qPCR) animal_samples->animal_analysis human_design Randomized Controlled Trial (this compound vs. Placebo) animal_analysis->human_design Inform human_intervention 12-week Intervention human_design->human_intervention human_samples Sample Collection (Fecal, Blood) human_intervention->human_samples human_analysis Microbiota & SCFA Analysis Metabolic & Inflammatory Markers human_samples->human_analysis

Overall experimental workflow for testing this compound.
Signaling Pathways

The prebiotic effects of this compound are mediated through the modulation of the gut microbiota and the subsequent production of SCFAs. These changes influence host signaling pathways, leading to physiological benefits.

Signaling_Pathways cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium & Immune Cells cluster_systemic Systemic Circulation & Adipose Tissue Kestose This compound Microbiota Gut Microbiota (Bifidobacterium, F. prausnitzii) Kestose->Microbiota Fermentation SCFAs SCFAs (Butyrate, Propionate, Acetate) Microbiota->SCFAs Production TLRs Toll-like Receptors (TLRs) Microbiota->TLRs Interaction with Microbial Components GPR41_43 GPR41/GPR43 SCFAs->GPR41_43 Activation Insulin_Sensitivity Improved Insulin Sensitivity GPR41_43->Insulin_Sensitivity Leads to Immune_Response Modulation of Immune Response TLRs->Immune_Response Inflammation Reduced Inflammation (e.g., ↓ TNF-α) Immune_Response->Inflammation Inflammation->Insulin_Sensitivity Contributes to

Signaling pathways activated by this compound.

References

Troubleshooting & Optimization

Challenges in the purification of 1-Kestose from reaction mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Kestose from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction mixture?

A1: Enzymatic synthesis of this compound from sucrose (B13894) typically results in a complex mixture of carbohydrates. The most common impurities include residual sucrose, monosaccharides (glucose and fructose), and other fructooligosaccharides (FOS) such as nystose (B80899) (GF3) and 1F-fructofuranosylnystose (GF4).[1][2][3] The presence of these structurally similar molecules poses a significant challenge to the purification of this compound.

Q2: Why is it difficult to separate this compound from other sugars in the reaction mixture?

A2: The primary challenge lies in the similar physicochemical properties of this compound and the accompanying impurities.[4] Since they are all sugars with comparable molecular weights and structures, achieving high-resolution separation requires optimized purification techniques.

Q3: What are the recommended analytical methods for assessing the purity of a this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the most common analytical technique. Due to the lack of a UV chromophore in these sugars, a Refractive Index Detector (RID) is frequently used.[5][6] Alternatively, a Charged Aerosol Detector (CAD) can provide a more uniform response for analytes regardless of their structure.[7][8]

Q4: Can I use a rotary evaporator to concentrate my this compound sample?

A4: Yes, a rotary evaporator can be used to concentrate the reaction mixture. This is often done after enzymatic synthesis and before purification to reduce the volume. It is a standard step in the downstream processing of FOS.

Troubleshooting Guide: HPLC Analysis

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
No peaks or very small peaks Detector lamp is off.Ensure the detector lamp is turned on.[9]
No sample was injected or the sample has degraded.Verify that the sample was correctly loaded and is not expired.[9]
Incorrect mobile phase composition.Prepare fresh mobile phase and ensure the composition is correct for your column and analytes.[9]
High backpressure Clogged column frit or inline filter.Replace the inline filter. If the pressure remains high, reverse-flush the column (if permissible by the manufacturer).[5][8]
Particulate matter in the sample.Filter all samples through a 0.22 µm or 0.45 µm filter before injection.[10]
Precipitated buffer in the mobile phase.Ensure the buffer is fully dissolved in the mobile phase. If precipitation is observed, prepare a fresh mobile phase.[11]
Peak tailing Secondary interactions with the stationary phase.Adjust the mobile phase pH to ensure analytes are fully ionized or neutral. Consider adding a modifier to the mobile phase.[5][12]
Column overload.Reduce the injection volume or dilute the sample.[8]
Column degradation.Replace the column if it is old or has been used extensively.
Poor resolution between this compound and Nystose Suboptimal mobile phase composition.Optimize the mobile phase. For reversed-phase columns, adjusting the water/acetonitrile gradient can improve separation.[13]
Inappropriate column.Consider using a specialized column for oligosaccharide separation, such as a cation-exchange column in the silver or potassium form.[2][14]
High column temperature causing hydrolysis.Reduce the column temperature. A temperature of around 40°C has been shown to minimize hydrolysis of FOS during analysis.[2][3]
Retention time shifting Inconsistent mobile phase preparation.Ensure the mobile phase is prepared consistently for each run.[5]
Column not properly equilibrated.Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[8]
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[8]

Quantitative Data Summary

The following table summarizes typical performance data for this compound analysis and purification.

Parameter Method Value Reference
LOD (this compound) HPLC-RID0.090 g/L[13]
LOQ (this compound) HPLC-RID0.214 g/L[13]
LOD (this compound) HPLC-MS0.38 - 0.69 mg/L[13]
LOQ (this compound) HPLC-MS1.29 - 2.38 mg/L[13]
Purity after Activated Charcoal Chromatography -~80%[15]
Recovery after Activated Charcoal Chromatography -~97.8%[15]
Purity after Simulated Moving Bed (SMB) Chromatography -Increased from 37.1% to 62.9% (w/w)[16]
Yield after Simulated Moving Bed (SMB) Chromatography -69.4% (w/w)[16]

Experimental Protocols

Protocol 1: Analytical HPLC for this compound Purity Assessment

This protocol is a general guideline for the analysis of this compound using a reversed-phase HPLC system with a refractive index detector.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • Refractive Index Detector (RID)

  • Chromatographic Conditions:

    • Column: Synergi™ Hydro-RP C18 (150 x 4.6 mm, 4 µm) with polar end-capping.[13]

    • Mobile Phase:

      • Solvent A: Ultrapure water

      • Solvent B: Acetonitrile

    • Gradient:

      • 0–8 min: 100% A

      • 8–9 min: 20% B

      • 9–12 min: 20% B

      • 12–13 min: 100% A

      • 13–20 min: 100% A[13]

    • Flow Rate: 0.7 mL/min (can be increased to 1.5 mL/min during re-equilibration).[13]

    • Column Temperature: 35°C.[13]

    • Detector Temperature: 35°C.[13]

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Dilute the reaction mixture in ultrapure water to a suitable concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify and quantify this compound and other sugars by comparing their retention times and peak areas with those of known standards.

Protocol 2: Preparative Chromatography for Removal of Monosaccharides and Disaccharides

This protocol describes a method for the purification of FOS, including this compound, from smaller sugars using an activated charcoal fixed-bed column.

  • Materials:

    • Activated charcoal

    • Glass column

    • Peristaltic pump

    • Fraction collector

    • Ethanol (B145695)

  • Procedure:

    • Column Packing: Prepare a slurry of activated charcoal in water and pack it into the glass column.

    • Equilibration: Equilibrate the column by washing it with several column volumes of deionized water.

    • Sample Loading: Load the crude FOS mixture onto the column.

    • Elution of Monosaccharides and Disaccharides: Elute the column with deionized water to remove glucose, fructose, and sucrose.

    • Elution of FOS: Elute the column with a solution of 15% (v/v) ethanol in water to recover the FOS, including this compound.[15]

    • Fraction Collection: Collect fractions and analyze them using analytical HPLC (Protocol 1) to identify the fractions containing pure this compound.

    • Process Optimization: The separation can be optimized by adjusting the temperature (e.g., 50°C) and the ethanol concentration in the eluent.[15]

Visualizations

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product A Sucrose + Fructosyltransferase B Reaction Mixture (this compound, Nystose, Sucrose, Glucose, Fructose) A->B C Preparative Chromatography (e.g., Activated Charcoal, SMB) B->C D Separation of Sugars C->D E Fraction Collection D->E F Analytical HPLC (Purity Check) E->F G Pooling of Pure Fractions F->G H Purified this compound G->H

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_HPLC cluster_pressure Pressure Issues cluster_peak Peak Shape/Retention Issues Start HPLC Problem Observed P1 High Backpressure? Start->P1 PK1 Peak Tailing? Start->PK1 P1_Yes Check for blockages (frit, column, tubing) P1->P1_Yes Yes P1_No Low/Fluctuating Pressure? P1->P1_No No P2_Yes Check for leaks (fittings, pump seals) Check for air bubbles P1_No->P2_Yes Yes PK1_Yes Adjust mobile phase pH Reduce sample load Check for column degradation PK1->PK1_Yes Yes PK1_No Poor Resolution? PK1->PK1_No No PK2_Yes Optimize mobile phase Change column type Adjust temperature PK1_No->PK2_Yes Yes PK2_No Retention Time Shift? PK2_Yes->PK2_No No PK3_Yes Check mobile phase prep Ensure column equilibration Stabilize temperature PK2_No->PK3_Yes Yes

Caption: Troubleshooting decision tree for common HPLC problems.

References

Optimizing fermentation parameters for 1-Kestose production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation parameters for 1-kestose (B104855) production.

Frequently Asked Questions (FAQs)

Q1: Which microbial strains are commonly used for this compound production?

A1: Several microorganisms are utilized for this compound production, primarily those producing fructosyltransferase (FTase) or β-fructofuranosidase enzymes. Commonly used strains include fungi such as Aspergillus oryzae, Aspergillus kawachii, Aspergillus terreus, and Aspergillus phoenicis.[1][2][3] Yeasts like Saccharomyces cerevisiae are often used as hosts for expressing recombinant fructosyltransferases.[4][5][6] Bacteria such as Lactobacillus sanfranciscensis have also been shown to produce this compound.[7][8][9] Additionally, enzymes from plants, like Schedonorus arundinaceus, have been expressed in microbial systems for this purpose.[10]

Q2: What is the optimal sucrose (B13894) concentration for this compound production?

A2: The optimal sucrose concentration typically ranges from high to very high, as it serves as both the fructosyl donor and acceptor. Higher sucrose concentrations generally favor the transfructosylation reaction required for this compound synthesis over hydrolysis. For instance, with Lactobacillus sanfranciscensis, this compound production increases with initial sucrose concentrations up to 160 g/L.[7][8][9] For enzymatic production using fructosyltransferase from Aspergillus foetidus expressed in yeast, this compound synthesis starts at sucrose concentrations above 100 mM and increases significantly at concentrations up to 1 M.[4] Studies with Aspergillus phoenicis have used initial sucrose concentrations as high as 750 g/L.[2]

Q3: How do pH and temperature affect this compound yield?

A3: Both pH and temperature are critical parameters that need to be optimized for the specific microorganism or enzyme being used. The optimal pH for the fructosyltransferase from Aspergillus phoenicis is around 8.0, which helps to minimize the activity of a contaminating invertase with an acidic pH optimum.[2] In contrast, β-fructofuranosidase from Aspergillus niger has an optimal pH in the range of 5.0-6.0.[2] The optimal temperature for this compound production with Aspergillus phoenicis is 55°C, while the enzyme from Aspergillus niger works best at 50-60°C.[2] For the recombinant enzyme from Schedonorus arundinaceus, a reaction temperature of 45°C is used.

Q4: How can I minimize the production of byproducts like nystose (B80899) and fructose (B13574)?

A4: Minimizing byproduct formation is crucial for simplifying downstream processing.

  • Nystose: The formation of nystose, a tetrasaccharide, can sometimes be reduced by controlling the reaction time. Stopping the reaction before this compound is further converted to nystose is key. Some enzymes, like the one from Aspergillus foetidus, primarily produce this compound from sucrose without generating significant amounts of higher degree polymerization oligosaccharides.[4][5] Mutant enzymes, such as a G85W variant of Aspergillus kawachii FFase, have been developed to increase this compound production while reducing nystose formation.[1]

  • Fructose: Fructose is produced through the hydrolytic activity of the enzyme. High sucrose concentrations favor the desired transfructosylation reaction over hydrolysis.[7] Using enzymes with a high ratio of transfructosylation to hydrolysis activity (It/Is ratio) is also beneficial. For some systems, like with Aspergillus phoenicis, operating at a pH that is suboptimal for contaminating hydrolytic enzymes (invertases) can significantly reduce fructose formation.[2]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low this compound Yield Suboptimal sucrose concentration.Increase the initial sucrose concentration in the fermentation medium. High sucrose levels favor the transfructosylation reaction.[4][7]
Incorrect pH of the medium.Verify and adjust the pH to the optimum for your specific enzyme or microorganism. This can range from acidic (5.0-6.0) to alkaline (8.0).[2]
Suboptimal temperature.Ensure the fermentation is running at the optimal temperature for the enzyme's activity and stability (e.g., 45°C, 55°C).[2]
Enzyme inactivation or inhibition.Check for the presence of inhibitors in the media. If using whole cells, ensure the cells are viable and active. Consider purifying the enzyme to remove cellular components that may interfere.
High Levels of Nystose Excessive reaction time.Perform a time-course experiment to identify the point of maximum this compound accumulation before it is converted to nystose. Stop the reaction at this optimal time point.
Enzyme characteristics.Consider using an enzyme with higher specificity for this compound production or explore enzyme engineering to reduce the formation of higher oligosaccharides.[1]
High Levels of Fructose/Glucose (Hydrolysis) Low sucrose concentration.As with low yield, increase the sucrose concentration to push the equilibrium towards transfructosylation.[7]
Non-optimal pH favoring hydrolysis.Adjust the pH to conditions that favor transfructosylation over hydrolysis. For example, an alkaline pH can suppress acid-active invertases.[2]
High water activity.High water content can promote hydrolysis. Operating with very high substrate concentrations can limit water activity.
Difficulty in this compound Purification Presence of inhibitory byproducts.Nystose can inhibit the crystallization of this compound.[1] Employ strategies to reduce nystose formation during fermentation.
Similar properties of FOS.Use advanced chromatographic techniques for separation. Consider using a successive fermentation with a yeast like Saccharomyces cerevisiae to consume residual monosaccharides and disaccharides, thereby increasing the purity of the FOS mixture.[3]

Quantitative Data Summary

Table 1: Comparison of this compound Production Under Different Conditions

Microorganism/EnzymeSucrose Conc.TemperaturepHThis compound YieldReference
Aspergillus phoenicis750 g/L55°C8.0~300 g/L[2]
Aspergillus japonicus(from molasses)40°CN/A84.9 mg/mL[11]
Aspergillus kawachii G85W mutant30%N/AN/A159 g/L[1]
Schedonorus arundinaceus 1-SSTrec600 g/L45°C5.5>90% of total FOS (53-58% w/w)[10]
Aspergillus oryzae DIA-MF165 g/LN/AN/APart of 119 g/L total FOS[3]
Lactobacillus sanfranciscensis160 g/LN/A5.6Increased with sucrose conc.[7][8]

Experimental Protocols

Protocol 1: General Whole-Cell Fermentation for this compound Production

  • Inoculum Preparation:

    • Culture the selected microbial strain (e.g., Aspergillus oryzae) on an appropriate agar (B569324) medium.

    • Prepare a spore suspension or a liquid pre-culture in a suitable growth medium. For fungi, this may involve harvesting spores and adjusting the concentration (e.g., 1 x 10^7 spores/mL).[3]

  • Fermentation Medium:

    • Prepare the fermentation medium with a high concentration of sucrose (e.g., 165 g/L to 750 g/L).[2][3]

    • The medium can be a defined synthetic medium or based on complex substrates like molasses.[3][11]

    • Sterilize the medium by autoclaving or filtration.

  • Fermentation:

    • Inoculate the sterile fermentation medium with the prepared inoculum.

    • Maintain the fermentation at the optimal temperature and pH for the chosen strain.

    • Provide aeration and agitation if required by the microorganism.

    • Collect samples periodically to monitor sucrose consumption and this compound formation.

  • Analysis:

    • Terminate the enzymatic reaction in the samples (e.g., by boiling).

    • Analyze the concentration of sucrose, glucose, fructose, this compound, and other fructooligosaccharides (FOS) using High-Performance Liquid Chromatography (HPLC) with a refractive index detector.[10]

Protocol 2: Enzymatic Synthesis of this compound

  • Enzyme Preparation:

    • Produce and purify the fructosyltransferase enzyme from the source organism or a recombinant host.

    • Alternatively, use intact mycelium or whole cells displaying the enzyme.[1][2]

  • Reaction Mixture:

    • Prepare a concentrated sucrose solution (e.g., 600 g/L) in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).

  • Enzymatic Reaction:

    • Add the enzyme preparation to the sucrose solution.

    • Incubate the reaction mixture at the optimal temperature (e.g., 45°C) with stirring.

    • Monitor the reaction progress by taking samples at regular intervals.

  • Reaction Termination:

    • Inactivate the enzyme to stop the reaction at the point of maximum this compound accumulation. This is often done by heat inactivation (e.g., heating to 71.5°C).

  • Product Analysis:

    • Quantify the sugars in the final reaction mixture using HPLC as described in the fermentation protocol.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Production cluster_prep Preparation cluster_fermentation Fermentation/Reaction cluster_analysis Analysis & Downstream strain_selection Strain/Enzyme Selection media_prep Media/Buffer Preparation strain_selection->media_prep inoculation Inoculation/ Enzyme Addition media_prep->inoculation fermentation Fermentation/ Incubation (Control pH, Temp) inoculation->fermentation sampling Periodic Sampling fermentation->sampling inactivation Reaction Termination sampling->inactivation hplc HPLC Analysis inactivation->hplc purification Purification hplc->purification Troubleshooting_Logic Troubleshooting Logic for Low this compound Yield action_node action_node start_node Low this compound Yield check_hydrolysis High Fructose/ Glucose? start_node->check_hydrolysis check_byproducts High Nystose? check_hydrolysis->check_byproducts No increase_sucrose Increase Sucrose Concentration check_hydrolysis->increase_sucrose Yes check_params Parameters Optimal? check_byproducts->check_params No optimize_time Optimize Reaction Time check_byproducts->optimize_time Yes optimize_conditions Adjust pH and Temperature check_params->optimize_conditions No Sucrose_Metabolism Simplified Sucrose Metabolism for this compound Production enzyme enzyme sucrose1 Sucrose (Fructosyl Donor) ftase Fructosyl- transferase sucrose1->ftase hydrolysis Hydrolysis sucrose1->hydrolysis Side Reaction sucrose2 Sucrose (Fructosyl Acceptor) sucrose2->ftase glucose Glucose ftase->glucose kestose This compound ftase->kestose nystose Nystose kestose->nystose Further Transfructosylation hydrolysis->glucose fructose Fructose hydrolysis->fructose

References

Stability of 1-Kestose under different pH and temperature conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-kestose (B104855) under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your studies involving this key fructooligosaccharide.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Possible Cause Recommended Solution
Low or no detectable this compound in my sample after storage or processing. Acidic Conditions: this compound is susceptible to hydrolysis under acidic conditions (pH < 7.0), which is accelerated by elevated temperatures.[1][2]- Adjust the pH of your solution to neutral (pH 7.0) or slightly alkaline for storage. - If the experimental design requires acidic conditions, consider conducting the experiment at lower temperatures to minimize degradation.[3] - Analyze samples immediately after preparation if acidic conditions are unavoidable.
Inconsistent this compound concentrations across replicate samples. Inadequate pH Control: Small variations in pH, especially in the acidic range, can lead to significant differences in this compound degradation rates.- Utilize robust buffering systems to maintain a constant pH throughout the experiment.[2] - Verify the pH of each sample replicate before and after the experiment.
Non-uniform Heating: Inconsistent temperature distribution during thermal processing can lead to variable degradation rates.- Ensure uniform heating of all samples by using a calibrated water bath, oven, or heating block. - For larger sample volumes, incorporate gentle agitation to ensure even heat distribution.
Appearance of unexpected peaks (e.g., fructose (B13574), glucose) in my chromatogram. Hydrolysis of this compound: The breakdown of this compound yields fructose and glucose. The presence of these monosaccharides indicates degradation.- Review your experimental conditions (pH and temperature) to identify potential causes of hydrolysis. - Use the quantitative data provided in the tables below to estimate the expected degradation rate under your conditions.
Difficulty in quantifying this compound in complex matrices (e.g., fruit juice). Matrix Effects: Components within complex mixtures can interfere with the analytical method, affecting recovery and quantification.[4][5]- Employ a validated analytical method such as HPLC-RID, HPAEC-PAD, or LC-MS/MS.[2][6][7][8] - Perform a matrix-matched calibration or a standard addition method to compensate for matrix effects. - Consider sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature conditions for maintaining this compound stability?

A1: this compound exhibits the highest stability at a neutral pH of 7.0.[1] Stability decreases significantly under acidic conditions (pH < 7.0).[1][2] For short-term storage and processing, maintaining a neutral pH and low temperatures (e.g., refrigeration) is recommended.

Q2: How does the stability of this compound compare to other fructooligosaccharides (FOS)?

A2: Generally, the stability of FOS decreases with an increasing degree of polymerization under certain conditions. However, specific stability can vary. For instance, one study found that at various temperatures and pH levels, nystose (B80899) (GF3) showed faster degradation compared to this compound (GF2) and 1F-fructofuranosylnystose (GF4).[1] Another study noted that pentasaccharides were more stable to heat treatment than trisaccharides like this compound at pH 3.5.[4]

Q3: What is the expected shelf-life of this compound in an aqueous solution?

A3: The shelf-life is highly dependent on the pH and storage temperature. At neutral pH and refrigerated temperatures, this compound is relatively stable. However, under acidic conditions, its degradation can be rapid, especially at elevated temperatures. For example, at 120°C and acidic pH, complete degradation can occur quickly.[2] The provided kinetic data can be used to predict its half-life under specific conditions.

Q4: What are the primary degradation products of this compound?

A4: The primary degradation pathway for this compound is hydrolysis, which breaks the glycosidic bonds to yield its constituent monosaccharides: fructose and glucose.

Q5: Which analytical techniques are most suitable for monitoring this compound stability?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) is a common and reliable method for quantifying this compound.[6][7] For higher sensitivity and selectivity, especially in complex matrices, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are recommended.[2][8]

Quantitative Data on this compound Stability

The following tables summarize the kinetic data for this compound degradation under various pH and temperature conditions. The degradation is reported to follow first-order kinetics.[1][2]

Table 1: Thermal Degradation Rate Constants (k) of this compound (GF2)

Temperature (°C)pH 5.0 (k x 10⁻³ min⁻¹)pH 6.0 (k x 10⁻³ min⁻¹)pH 7.0 (k x 10⁻³ min⁻¹)
901.20.40.2
1002.81.00.5
1106.52.41.2

Data adapted from a study on fructooligosaccharides from defatted rice bran. The degradation rate constant (k) indicates the rate of hydrolysis; a higher value signifies lower stability.[1]

Table 2: Activation Energies (Ea) for this compound (GF2) Degradation

pHActivation Energy (kJ·mol⁻¹)
5.095.7
6.0104.5
7.0108.9

Activation energy (Ea) is the minimum energy required for the hydrolysis reaction to occur. A higher Ea suggests a greater temperature dependency of the degradation rate.[1]

Table 3: Hydrolysis of Fructooligosaccharides at pH 4.0

Temperature (°C)This compound (GF2) Half-life (min)
80~180
90~90
100~45
110~20
120~10

Approximate half-life values extrapolated from kinetic data presented in a study on FOS hydrolysis. Half-life is the time required for 50% of the this compound to degrade.[2]

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC-RID

This protocol outlines the methodology for assessing the stability of this compound under defined pH and temperature conditions using High-Performance Liquid Chromatography with a Refractive Index Detector.

  • Preparation of Buffered Solutions:

    • Prepare buffer solutions at the desired pH values (e.g., pH 4.0, 5.0, 6.0, 7.0) using appropriate buffer systems (e.g., citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH).

    • Ensure the buffer concentration is sufficient to maintain the pH throughout the experiment.

  • Sample Preparation:

    • Dissolve a known concentration of this compound standard in each buffer solution.

    • Filter the solutions through a 0.45 µm syringe filter into clean HPLC vials.

  • Incubation:

    • Place the vials in a temperature-controlled environment (e.g., water bath, incubator) set to the desired experimental temperatures (e.g., 80, 90, 100, 110, 120°C).

    • At specified time intervals, remove a vial from each pH and temperature condition and immediately cool it in an ice bath to quench the degradation reaction.

  • HPLC Analysis:

    • Instrumentation: An HPLC system equipped with a refractive index detector (RID).

    • Column: A carbohydrate analysis column (e.g., Aminex HPX-87C).

    • Mobile Phase: Degassed deionized water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 85°C.

    • Injection Volume: 20 µL.

    • Quantification: Create a standard curve by injecting known concentrations of this compound, glucose, and fructose. Calculate the concentration of each compound in the incubated samples based on the peak areas.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time for each pH and temperature condition.

    • The slope of the resulting linear regression will be the negative of the first-order degradation rate constant (-k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Use the Arrhenius equation to determine the activation energy (Ea).

Visualizations

experimental_workflow A Prepare Buffer Solutions (e.g., pH 4.0, 5.0, 6.0, 7.0) B Dissolve this compound in Buffers A->B C Incubate Samples at Defined Temperatures (e.g., 80-120°C) B->C D Collect Samples at Time Intervals & Quench C->D E Analyze by HPLC-RID D->E F Quantify this compound, Fructose, & Glucose E->F G Determine Degradation Kinetics (k, t½, Ea) F->G

Caption: Workflow for assessing this compound stability.

logical_relationship pH Decrease in pH (Acidic Conditions) Rate Increased Hydrolysis Rate pH->Rate Temp Increase in Temperature Temp->Rate Stability Decreased This compound Stability Rate->Stability

Caption: Factors influencing this compound stability.

References

Troubleshooting common issues in HPLC analysis of 1-Kestose.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-Kestose. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses specific problems you may encounter during your HPLC experiments in a question-and-answer format.

I. Peak Quality and Shape Issues

Question: Why are my this compound peaks tailing?

Answer: Peak tailing in HPLC analysis of this compound can stem from either chemical or physical issues.

  • Chemical Causes: Acid-base interactions between your sample and the stationary phase are a common cause. The silica (B1680970) backbone of many columns has acidic silanol (B1196071) groups that can interact with basic analytes, causing tailing.[1][2]

  • Physical Causes: Voids in the column packing, excessive tubing, or poorly fitted connections can create empty spaces in the system.[1][2] As the analyte travels through, it can get diluted in these spaces, leading to a tailed peak.[2]

Troubleshooting Steps:

  • Inject a neutral compound: To distinguish between chemical and physical problems, inject a neutral compound like toluene. If it also tails, you likely have a physical problem with your system (e.g., a column void or a bad fitting).[1] If the neutral compound gives a symmetrical peak while your this compound peak tails, the issue is likely chemical.

  • For Chemical Tailing:

    • Use an end-capped column: Ensure you are using a high-quality, base-deactivated, or end-capped column to minimize silanol interactions.[2]

    • Adjust mobile phase pH: Lowering the mobile phase pH can reduce the interaction with residual silanols.[3]

  • For Physical Tailing:

    • Check connections: Ensure all fittings are tight and appropriate for the tubing.

    • Inspect the column: A void may have formed at the column inlet. Back-flushing the column or replacing it may be necessary.[3]

Question: Why are my peaks broad?

Answer: Broad peaks can be caused by several factors:

  • Mobile Phase Issues: The composition of the mobile phase may have changed, or the flow rate could be too low.[4]

  • System Leaks: A leak, particularly between the column and the detector, can lead to peak broadening.[4]

  • Column Contamination: A contaminated guard column or analytical column can also cause broader peaks.[4]

  • Temperature Fluctuations: Inconsistent column temperature can affect peak shape.[4]

Troubleshooting Steps:

  • Prepare a fresh mobile phase.

  • Check the flow rate and ensure there are no leaks in the system.

  • Replace the guard column.

  • If the problem persists, consider washing the analytical column with a strong solvent.[3]

  • Use a column oven to maintain a constant temperature.[4]

II. Retention Time and Resolution Problems

Question: My this compound retention time is drifting or inconsistent. What should I do?

Answer: Retention time variability is a common issue and can be caused by:

  • Changes in Mobile Phase Composition: Even small changes, such as the evaporation of the organic solvent from a pre-mixed mobile phase, can cause retention time to drift.[5]

  • Flow Rate Inaccuracy: Issues with the pump, such as worn seals or faulty check valves, can lead to an inconsistent flow rate.[4][6]

  • Temperature Fluctuations: The column temperature significantly impacts retention time. A 1°C change can alter retention by approximately 2%.[7]

  • Insufficient Column Equilibration: The column needs to be properly equilibrated with the mobile phase before starting an analysis.[5][6]

Troubleshooting Steps:

  • Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped to prevent evaporation.[6]

  • Flow Rate: Verify the pump's flow rate by collecting the eluent in a volumetric flask over a set time. Clean or replace pump check valves and seals if necessary.[5][6]

  • Temperature: Use a column oven to ensure a stable and consistent temperature.[5]

  • Equilibration: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.[6]

Question: I am having trouble separating this compound from other sugars like fructose, glucose, and sucrose (B13894) (co-elution). How can I improve resolution?

Answer: Co-elution of carbohydrates is a significant challenge in HPLC analysis.[8] Here are some strategies to improve resolution:

  • Column Selection:

    • Cation-exchange columns in the silver or lead form are effective for separating oligosaccharides.[9][10]

    • Reversed-phase C18 columns with polar endcapping have shown good separation for this compound and other oligosaccharides in highly aqueous mobile phases. Standard C18 columns may suffer from phase collapse in these conditions.[8]

    • Amino columns are also used, but can be less stable hydrolytically.[11]

  • Mobile Phase Optimization:

    • For reversed-phase and amino columns, adjusting the acetonitrile/water ratio is crucial. A higher aqueous content generally decreases retention time.[12]

    • For cation-exchange columns, using ultrapure water as the mobile phase is common.[9]

  • Temperature Control: Optimizing the column temperature can improve separation. However, be aware that high temperatures (e.g., 80°C) can cause hydrolysis of this compound, leading to the appearance of smaller sugar peaks. A lower temperature, such as 40°C, has been found to provide good separation with negligible hydrolysis.[9]

III. Quantification and Detection Issues

Question: I am not detecting my this compound peak, or the signal is very weak.

Answer: This issue can be related to the detector, the sample concentration, or the chromatographic conditions. This compound lacks a strong chromophore, making detection by UV challenging at common wavelengths.[13] Refractive Index (RI) detection is most commonly used.[8][14]

Troubleshooting Steps:

  • Detector Choice: Ensure you are using a suitable detector. An RI detector is standard for underivatized sugars.[8] Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are also viable alternatives.[15]

  • RI Detector Specifics:

    • Temperature Stability: The RI detector's cell temperature should be stable and ideally match the column temperature.[12]

    • Sample Diluent: Dissolve your standards and samples in the mobile phase whenever possible to minimize baseline disturbances at the solvent front.[12]

    • Gradient Elution: RI detectors are not suitable for gradient elution due to baseline drift as the mobile phase composition changes.[11][13]

  • Concentration: Your sample concentration might be below the limit of detection (LOD) or limit of quantification (LOQ) of your method. Prepare and inject a more concentrated standard to confirm the retention time and detector response.

Question: I am seeing ghost peaks in my chromatogram.

Answer: Ghost peaks are extraneous peaks that can appear in your chromatogram.

Possible Causes and Solutions:

  • Contaminated Mobile Phase: Use high-purity (HPLC grade) solvents and salts to prepare your mobile phase.[6]

  • Carryover from Previous Injections: Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.

  • System Contamination: Flush the entire HPLC system, including the injector and detector cell, with a strong, appropriate solvent.[6]

Data Presentation: HPLC Method Parameters

The following tables summarize typical quantitative parameters for the HPLC analysis of this compound.

Table 1: Example HPLC System Configurations for this compound Analysis

ParameterMethod 1: Cation-ExchangeMethod 2: Reversed-Phase
Column REZEX RSO-Oligosaccharide (Ag+ form)[9]Synergi™ Hydro-RP C18 with polar endcapping (150 x 4.6 mm, 4 µm)[8]
Mobile Phase Double distilled water[9]Gradient: A=Ultrapure water, B=Acetonitrile[8]
Flow Rate 0.3 mL/min[9]0.7 mL/min[8]
Column Temp. 40 °C (to prevent hydrolysis)[9]35 °C[8]
Detector Refractive Index (RI)[9]Refractive Index (RI)[8]
Injection Vol. 10 µL[9]20 µL[16]

Table 2: Reported Detection and Quantification Limits for this compound

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-RI0.090 g/L0.214 g/L[8]
HPLC-RI0.7 mg/mL1.4 mg/mL[14][17]
RP-HPLC/MS0.38 - 0.69 mg/L1.29 - 2.38 mg/L[8]

Experimental Protocols

Protocol 1: Analysis of this compound using a Cation-Exchange Column

This protocol is based on the method described for the analysis of fructooligosaccharides.[9]

  • System Preparation:

    • HPLC System: An HPLC system equipped with a pump, on-line degasser, injection valve with a 10 µL loop, column thermostat, and a differential refractive index (RI) detector.[9]

    • Column: REZEX RSO-Oligosaccharide column (Ag+ form).[9]

    • Mobile Phase: Prepare fresh, double-distilled water, filtered through a 0.2 µm membrane.[9]

    • System Equilibration: Purge the system with the mobile phase and allow it to circulate at a flow rate of 0.3 mL/min until a stable baseline is achieved. Set the column temperature to 40°C and the RI detector temperature to 32°C.[9]

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare stock solutions of this compound (e.g., 10-15 g/L) in double-distilled water. Filter through a 0.2 µm membrane.[9] Prepare a series of working standards by diluting the stock solution.

    • Sample Preparation: Dilute the sample in double-distilled water to a concentration within the calibration range. Filter the diluted sample through a 0.2 µm membrane before injection.[9] If proteins are present, a deproteinization step may be required.[9]

  • Chromatographic Analysis:

    • Inject 10 µL of the standard or sample.

    • Run the analysis isocratically with water as the mobile phase at a flow rate of 0.3 mL/min.

    • Record the chromatogram and identify the this compound peak based on the retention time of the standard.

    • Quantify the amount of this compound by comparing the peak area with the calibration curve generated from the standards.

Visualization

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues during this compound analysis.

HPLC_Troubleshooting_Workflow start Start: HPLC Analysis Issue check_peaks Review Peak Shape (Tailing, Broadening, Splitting) start->check_peaks check_retention Review Retention Time (Drifting, Inconsistent) start->check_retention check_resolution Review Resolution (Co-elution) start->check_resolution check_quant Review Quantification (No peak, Low Signal) start->check_quant physical_vs_chemical Distinguish Physical vs. Chemical Cause (Inject Neutral Compound) check_peaks->physical_vs_chemical retention_causes Investigate Causes check_retention->retention_causes resolution_causes Investigate Causes check_resolution->resolution_causes quant_causes Investigate Causes check_quant->quant_causes physical_issue Physical Issue Detected physical_vs_chemical->physical_issue Neutral Tails chemical_issue Chemical Issue Detected physical_vs_chemical->chemical_issue Neutral OK fix_physical Inspect System: - Check Fittings & Tubing - Back-flush/Replace Column physical_issue->fix_physical end Problem Resolved fix_physical->end fix_chemical Optimize Method: - Use End-capped Column - Adjust Mobile Phase pH chemical_issue->fix_chemical fix_chemical->end fix_mobile_phase Mobile Phase: - Prepare Fresh - Keep Capped retention_causes->fix_mobile_phase fix_flow_rate Flow Rate: - Verify Pump Flow - Check Pump Seals/Valves retention_causes->fix_flow_rate fix_temp Temperature: - Use Column Oven - Ensure Stability retention_causes->fix_temp fix_equilibration Equilibration: - Equilibrate with 10-20  Column Volumes retention_causes->fix_equilibration fix_mobile_phase->end fix_flow_rate->end fix_temp->end fix_equilibration->end optimize_column Column: - Select Appropriate Type (Cation-Ex, Polar RP) resolution_causes->optimize_column optimize_mp_res Mobile Phase: - Adjust ACN/Water Ratio resolution_causes->optimize_mp_res optimize_temp_res Temperature: - Optimize for Resolution (e.g., 40°C to avoid hydrolysis) resolution_causes->optimize_temp_res optimize_column->end optimize_mp_res->end optimize_temp_res->end check_detector Detector: - Use RI or ELSD/CAD - Check Temp Stability quant_causes->check_detector check_concentration Concentration: - Check if within LOD/LOQ - Inject Higher Conc. Std quant_causes->check_concentration check_detector->end check_concentration->end

Caption: A workflow diagram for troubleshooting common HPLC analysis issues.

References

Identifying and minimizing by-products in 1-Kestose synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing by-products during 1-kestose (B104855) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common by-products in enzymatic this compound synthesis from sucrose (B13894)?

A1: The primary by-products in the enzymatic synthesis of this compound are other fructooligosaccharides (FOS) and monosaccharides. These include:

  • Nystose (B80899) (GF3): Formed by the transfer of a fructosyl group to this compound.[1][2]

  • 6-Kestose and Neokestose: Isomers of this compound formed by some fructosyltransferases.[3][4]

  • Glucose and Fructose: Resulting from the hydrolysis of sucrose, which competes with the desired transfructosylation reaction.[1][5]

  • Higher Degree of Polymerization (DP) FOS: Such as 1F-fructofuranosylnystose (GF4).[1][6]

Q2: How do these by-products affect the final product?

A2: By-products can significantly impact the purification and functionality of this compound. For instance, nystose has similar physical properties to this compound, making it difficult to separate by crystallization.[1][7] The presence of monosaccharides reduces the overall yield and purity of the target this compound.[6]

Q3: What are the key factors influencing the formation of by-products?

A3: Several factors can influence the type and quantity of by-products formed:

  • Enzyme Specificity: The type of fructosyltransferase (FTF) or β-fructofuranosidase used has a major impact. Enzymes from different microbial sources exhibit varying ratios of transfructosylation to hydrolysis activity.[1][8]

  • Substrate Concentration: High sucrose concentrations generally favor the transfructosylation reaction over hydrolysis, leading to a higher yield of this compound.[3]

  • Reaction Conditions: pH, temperature, and reaction time can all affect enzyme activity and stability, thereby influencing the product profile.[9]

  • Product Inhibition/Further Reactions: Accumulation of this compound can lead to the formation of nystose. Glucose, a by-product, can also inhibit fructosyltransferase activity.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low this compound Yield 1. High hydrolytic activity of the enzyme. 2. Suboptimal substrate concentration. 3. Non-ideal reaction conditions (pH, temperature). 4. Enzyme inhibition by by-products (e.g., glucose).1. Select an enzyme with a high transfructosylation-to-hydrolysis (T/H) ratio.[8] 2. Increase the initial sucrose concentration. Concentrations of 50% (w/v) or higher are often used.[2] 3. Optimize pH and temperature for your specific enzyme. For example, Aspergillus aculeatus fructosyltransferase has optimal activity at pH 5.0-7.0 and 60°C.[8] 4. Consider in-situ product removal techniques, though this is more advanced.
High Nystose Concentration 1. Prolonged reaction time allowing for the secondary transfer of a fructosyl unit to this compound. 2. High concentration of this compound acting as a substrate.1. Monitor the reaction progress over time and stop it when the this compound concentration is maximal and before significant nystose formation occurs. 2. Use an enzyme with lower affinity for this compound as a fructosyl acceptor. Some mutant enzymes have been developed for this purpose.[1]
High Levels of Glucose and Fructose 1. The enzyme used has high invertase (hydrolytic) activity. 2. Low initial sucrose concentration. 3. Reaction conditions favor hydrolysis.1. Choose an enzyme with a high T/H ratio.[8] 2. Increase the sucrose concentration to favor the bimolecular transfructosylation reaction over the hydrolytic reaction with water.[3] 3. Adjust pH and temperature to conditions that favor synthesis over hydrolysis for your specific enzyme.
Presence of other Kestose Isomers (6-kestose, neokestose) The enzyme used has broader specificity and is not exclusively a 1-SST (sucrose:sucrose 1-fructosyltransferase).Select an enzyme known for its high specificity in producing this compound, such as the fructosyltransferase from Aspergillus foetidus.[3]

Quantitative Data on By-product Formation

Table 1: Influence of Enzyme Source on this compound and By-product Formation

Enzyme SourceThis compound (% of total sugars)Nystose (% of total sugars)Monosaccharides (% of total sugars)Reference
Aspergillus or Fusarium sp.36 - 4111 - 2313 - 32[2]
Scopulariopsis brevicaulis> 53< 7Not specified[2]
Recombinant FTF from Festuca arundinacea in Pichia pastoris> 55 (of which >90% is this compound)Not specifiedNot specified[10]

Table 2: Kinetic Parameters of Fructosyltransferase from Aspergillus aculeatus

ActivityKmkcatReference
Transfructosylating0.53 ± 0.05 M1.62 ± 0.09 x 104 s-1[8]
Hydrolytic27 ± 3 mM775 ± 25 s-1[8]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound
  • Enzyme Preparation: Use a commercially available fructosyltransferase or a lab-prepared enzyme solution. The enzyme from Aspergillus aculeatus (e.g., Pectinex Ultra SP-L) is a common choice.[8]

  • Substrate Preparation: Prepare a high-concentration sucrose solution (e.g., 50-60% w/v) in a suitable buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 5.5).[9]

  • Enzymatic Reaction:

    • Add the enzyme solution to the sucrose substrate. A typical enzyme concentration is 1% (v/v).[9]

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50-60°C) with gentle agitation.[2][9]

    • Monitor the reaction progress by taking samples at regular intervals (e.g., every 1-2 hours).

  • Reaction Termination: Inactivate the enzyme to stop the reaction. This can be achieved by heating the reaction mixture to 95-100°C for 10 minutes.

  • Sample Analysis: Analyze the composition of the reaction mixture using HPLC.

Protocol 2: Analysis of this compound and By-products by HPLC
  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a refractive index (RI) detector is commonly used.[11][12]

  • Column: A carbohydrate analysis column, such as an amino-based or a ligand-exchange column, is suitable for separating mono- and oligosaccharides.

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 80:20 v/v) is often employed.[9]

  • Sample Preparation: Dilute the samples from the enzymatic reaction with the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Quantification: Prepare standard solutions of glucose, fructose, sucrose, this compound, and nystose of known concentrations to generate calibration curves for quantification.[9][11] The limits of detection and quantification for this compound have been reported to be 0.7 mg/mL and 1.4 mg/mL, respectively.[12]

Visualizations

Experimental_Workflow cluster_synthesis This compound Synthesis cluster_analysis Analysis & Purification Sucrose Sucrose Solution (Substrate) Bioreactor Bioreactor (Optimized pH, Temp) Sucrose->Bioreactor Enzyme Fructosyltransferase (Enzyme) Enzyme->Bioreactor Termination Reaction Termination (Heat Inactivation) Bioreactor->Termination Incubation Crude_Mixture Crude Reaction Mixture Termination->Crude_Mixture HPLC HPLC-RI Analysis Crude_Mixture->HPLC Purification Purification (Crystallization/ Chromatography) Crude_Mixture->Purification Pure_1K Pure this compound HPLC->Pure_1K Quantification Purification->Pure_1K Byproducts By-products (Nystose, Glucose, etc.) Purification->Byproducts

Caption: Workflow for enzymatic synthesis and analysis of this compound.

Byproduct_Formation_Pathway cluster_transfructosylation Transfructosylation cluster_hydrolysis Hydrolysis (Side Reaction) Sucrose Sucrose (GF) Enzyme Fructosyl- transferase Sucrose->Enzyme Fructosyl Donor Glucose Glucose (G) Kestose1 This compound (GF2) Enzyme->Kestose1 Sucrose as Acceptor Enzyme->Glucose Co-product Nystose Nystose (GF3) Enzyme->Nystose This compound as Acceptor Fructose Fructose (F) Enzyme->Fructose Water as Acceptor Kestose1->Enzyme Fructosyl Donor Water Water

Caption: Reaction pathways in this compound synthesis leading to by-products.

References

Degradation pathways of 1-Kestose during processing and storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 1-kestose (B104855) during processing and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound?

A1: this compound primarily degrades through two main pathways:

  • Acid Hydrolysis: In acidic environments, particularly when heated, the glycosidic bonds of this compound are cleaved. This results in the release of its constituent monosaccharides: glucose and fructose (B13574). The hydrolysis of fructooligosaccharides (FOS) like this compound is significantly faster in acidic conditions compared to neutral or basic pH.

  • Enzymatic Hydrolysis: Various enzymes can catalyze the breakdown of this compound. The most common are β-fructofuranosidases (also known as invertases) and fructan exohydrolases (FEHs). These enzymes specifically target the fructosyl linkages, leading to the release of fructose and sucrose (B13894), or glucose and fructose.

Q2: What are the main factors that influence the stability of this compound?

A2: The stability of this compound is influenced by several factors:

  • pH: this compound is most stable at a neutral pH and becomes increasingly labile in acidic conditions.[1]

  • Temperature: Higher temperatures accelerate the degradation of this compound, especially in combination with acidic pH.[1][2]

  • Enzyme Presence: The presence of enzymes such as β-fructofuranosidases or inulinases will lead to the hydrolysis of this compound.[3]

  • Storage Conditions: For long-term stability, this compound powder should be stored in a tightly sealed container at low temperatures (-20°C is recommended for up to two years) to protect it from moisture. In aqueous solutions, storage at -20°C is recommended for up to one month, while storage at -80°C can extend this to a year. For short-term storage of solutions, 4°C is acceptable for a few days.

Q3: What are the primary degradation products of this compound?

A3: The degradation products of this compound depend on the degradation pathway:

  • Acid Hydrolysis: The primary products are glucose and fructose.

  • Enzymatic Hydrolysis: Depending on the enzyme, the products can be:

    • Fructose and sucrose (from enzymes that cleave the terminal fructosyl residue).

    • Glucose and fructose (from complete hydrolysis by some invertases).

    • Neokestose can be a transglycosylation product from the action of some microbial β-fructofuranosidases.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: Several analytical techniques are suitable for monitoring this compound degradation:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and specific method for carbohydrate analysis and is well-suited for separating and quantifying this compound and its degradation products.[1][4]

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): A common and reliable method for quantifying sugars.[5][6]

  • Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS): This technique offers high resolution and sensitivity, and the mass spectrometer can help in identifying unknown degradation products.

Troubleshooting Guides

Analytical Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC/HPAEC 1. Column contamination or degradation.2. Incompatible sample solvent.3. Presence of borate (B1201080) ions in the mobile phase (can cause peak tailing for some carbohydrates).[7]4. Extra-column band broadening.1. Wash the column with a strong solvent, or replace the column if it's old.2. Ensure the sample is dissolved in the mobile phase or a weaker solvent.3. Install a borate ion trap column between the pump and the injector.[7]4. Minimize the length and diameter of tubing between the injector, column, and detector.
Poor Peak Resolution 1. Inappropriate mobile phase composition or gradient.2. Column is not suitable for the separation.3. Flow rate is too high.1. Optimize the mobile phase composition and gradient elution profile.2. Use a column specifically designed for carbohydrate or oligosaccharide analysis (e.g., Dionex CarboPac series for HPAEC).[8]3. Reduce the flow rate to improve separation efficiency.
Inconsistent Retention Times 1. Fluctuations in column temperature.2. Inconsistent mobile phase preparation.3. Pump malfunction or leaks.1. Use a column oven to maintain a constant temperature.2. Prepare fresh mobile phase daily and ensure accurate composition.3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Ghost Peaks 1. Contamination in the mobile phase, injection system, or sample.2. Carryover from a previous injection.1. Use high-purity solvents and sample vials. Flush the injection system.2. Run a blank gradient after each sample injection to wash out any residual compounds.
Low Sensitivity/No Peaks 1. Detector issue (e.g., lamp failure in RID, electrode fouling in PAD).2. Sample degradation before analysis.3. Incorrect injection volume or sample concentration.1. Perform detector maintenance as per the manufacturer's instructions.2. Ensure proper sample storage and handling.3. Verify the injection volume and ensure the sample concentration is within the detection limits of the method.[5][6]
Experimental Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Unexpectedly Fast Degradation of this compound 1. The pH of the solution is lower than anticipated.2. The temperature is higher than intended.3. Microbial contamination introducing degrading enzymes.1. Accurately measure and buffer the pH of your solution.2. Calibrate your heating equipment and monitor the temperature closely.3. Filter-sterilize your solutions and work under aseptic conditions if necessary.
Inconsistent Degradation Rates Between Replicates 1. Inaccurate measurement of temperature or pH.2. Non-homogenous sample mixture.3. Inconsistent timing of sample collection.1. Ensure precise control and measurement of experimental parameters.2. Thoroughly mix all solutions before sampling.3. Use a precise timer for sample collection.
Formation of Unexpected Degradation Products 1. Contamination of the this compound starting material.2. Side reactions occurring under the experimental conditions.3. Transglycosylation activity of the enzyme used.1. Check the purity of your this compound standard.2. Analyze for potential side products using a technique like LC-MS.3. Be aware that some enzymes can synthesize new oligosaccharides from the degradation products.

Quantitative Data

Table 1: Thermal Degradation Rate Constants (k) of this compound (GF2)
Temperature (°C)pHk (min⁻¹)Reference
905.00.0015[9]
1005.00.0038[9]
1105.00.0091[9]
906.00.0005[9]
1006.00.0012[9]
1106.00.0029[9]
907.00.0002[9]
1007.00.0004[9]
1107.00.0010[9]
Table 2: Kinetic Parameters for Enzymatic Hydrolysis of this compound
EnzymeSource OrganismKm (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temp (°C)Reference
β-FructofuranosidaseXanthophyllomyces dendrorhous17N/A5.0-6.565-70[2]
Fructan 1-Exohydrolase (FEH w1/w2)Wheat70.02324.5-5.530-40[10]

Experimental Protocols

Protocol 1: Analysis of this compound Degradation by HPAEC-PAD
  • Sample Preparation:

    • Dilute the sample to a concentration within the linear range of the instrument (typically in the µg/mL range).[11]

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation:

    • HPLC System: An ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

    • Column: A high-performance anion-exchange column suitable for carbohydrate analysis, such as a Dionex CarboPac™ PA1 or PA200.[8][12]

    • Mobile Phase A: Deionized water (18 MΩ·cm).

    • Mobile Phase B: Sodium hydroxide (B78521) solution (e.g., 600 mM).

    • Mobile Phase C: Sodium acetate (B1210297) solution (e.g., 500 mM).

    • Column Temperature: 30 °C.

    • Injection Volume: 10-25 µL.

  • Chromatographic Conditions (Example Gradient for FOS):

    • A gradient elution is typically used to separate mono-, di-, and oligosaccharides. An example gradient could involve a combination of sodium hydroxide and sodium acetate.[12]

    • The separation can be achieved using a gradient of sodium acetate in a constant concentration of sodium hydroxide.

  • Detection:

    • Use a pulsed amperometric waveform suitable for carbohydrates. A typical four-step potential waveform is applied for detection.[7]

  • Data Analysis:

    • Identify and quantify peaks by comparing retention times and peak areas to those of known standards (glucose, fructose, sucrose, and this compound).

Protocol 2: Analysis of this compound Degradation by HPLC-RID
  • Sample Preparation:

    • Dilute samples to a concentration range of approximately 0.1 - 10 mg/mL.

    • Filter samples through a 0.45 µm syringe filter.

  • Instrumentation:

    • HPLC System: An HPLC system with a refractive index detector.

    • Column: A column suitable for carbohydrate analysis, such as an Aminex HPX-87C or a reversed-phase C18 column with polar end-capping.[13][14]

    • Mobile Phase: Deionized water or a mixture of acetonitrile (B52724) and water.

    • Column Temperature: 35-85 °C, depending on the column.

    • Flow Rate: 0.5-1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Quantify the concentration of this compound and its degradation products by comparing peak areas to a calibration curve generated from standards of known concentrations.[5][6]

Visualizations

Caption: Degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Start This compound Sample (Processing/Storage) Dilute Dilution Start->Dilute Filter Filtration (0.22/0.45 µm) Dilute->Filter HPLC HPLC System Filter->HPLC HPAEC HPAEC-PAD HPLC_RID HPLC-RID UPLC_MS UPLC-MS Chromatogram Chromatogram HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Standards Integration->Quantification Results Degradation Profile Quantification->Results

Caption: General experimental workflow for analyzing this compound degradation.

References

Technical Support Center: Enhancing the Selective Stimulation of Bifidobacteria by 1-Kestose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating the selective stimulation of Bifidobacterium by 1-Kestose.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered more selective for Bifidobacterium than other fructooligosaccharides (FOS)?

A1: this compound, the smallest fructooligosaccharide (GF₂), has demonstrated superior selective-stimulating activity for Bifidobacterium compared to longer-chain FOS like nystose (B80899) (GF₃).[1][2][3] Studies have shown that many Bifidobacterium strains can rapidly ferment this compound, leading to significant growth and production of short-chain fatty acids (SCFAs), such as acetate (B1210297).[4] In contrast, the utilization of nystose by some bifidobacteria is less efficient, and it may also be fermented by other gut bacteria, such as Clostridium species, reducing its selectivity.[1][2] The preferential utilization is linked to the specific transport machinery and metabolic enzymes, like β-fructofuranosidases, possessed by bifidobacteria that are highly efficient at catabolizing shorter-chain FOS.

Q2: What is the optimal concentration of this compound for in vitro experiments?

A2: The optimal concentration can vary depending on the specific Bifidobacterium strain and experimental conditions. However, studies have successfully used concentrations ranging from 0.5% to 2% (w/v) in culture media to observe significant growth stimulation.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific strain and research question.

Q3: Can this compound be utilized by other gut microorganisms?

A3: While this compound shows high selectivity for Bifidobacterium, some other beneficial gut microbes, such as Faecalibacterium prausnitzii, have also been shown to efficiently utilize it.[4][6][7][8] The co-stimulation of these beneficial bacteria can be considered a positive outcome. However, the negligible utilization by potentially pathogenic bacteria like certain Clostridium species underscores its selectivity.[1][2]

Q4: What are the primary metabolic end-products of this compound fermentation by Bifidobacterium?

A4: The primary end-products of this compound fermentation by Bifidobacterium are short-chain fatty acids (SCFAs), mainly acetate and lactate.[4] The high acetate-to-propionate ratio observed in some studies is indicative of selective Bifidobacterium growth.[1][2]

Q5: Are there any known inhibitors of this compound metabolism in Bifidobacterium?

A5: Competitive inhibition by other preferred simple sugars, such as glucose, could potentially delay the utilization of this compound. The expression of genes related to FOS metabolism in Bifidobacterium longum has been shown to be poor in the presence of glucose. It is advisable to use a basal medium with this compound as the primary or sole carbon source to accurately assess its prebiotic effect.

Troubleshooting Guides

Issue 1: Poor or no growth of Bifidobacterium in media supplemented with this compound.
Possible Cause Troubleshooting Step
Inappropriate Bifidobacterium strain Verify that the strain you are using is capable of fermenting this compound. Not all Bifidobacterium species and strains have the same carbohydrate utilization capabilities.
Suboptimal anaerobic conditions Bifidobacterium are strict anaerobes. Ensure your anaerobic chamber or jar provides a consistently oxygen-free environment. Use of an anaerobic indicator strip is highly recommended. Media should be pre-reduced before inoculation.
Incorrect media composition The basal medium may lack essential nutrients for your specific strain. Ensure the medium is supplemented with necessary growth factors. The pH of the medium should also be in the optimal range for bifidobacterial growth (typically 6.5-7.0).
This compound degradation Ensure the this compound was not degraded during media preparation (e.g., by excessive heat or extreme pH). Filter-sterilize this compound solutions and add them to the autoclaved and cooled medium.
Issue 2: Contamination of Bifidobacterium cultures.
Possible Cause Troubleshooting Step
Non-sterile technique Strictly adhere to aseptic techniques during all manipulations. Work in a laminar flow hood and sterilize all equipment and media.
Contaminated this compound stock Prepare a fresh, filter-sterilized this compound solution.
Inadequate selective medium If working with mixed cultures, consider using a selective medium for Bifidobacterium to inhibit the growth of contaminants.
Issue 3: Inconsistent results between experimental replicates.
Possible Cause Troubleshooting Step
Variability in inoculum preparation Standardize the inoculum preparation. Use cultures in the same growth phase (e.g., mid-logarithmic phase) and normalize the cell density before inoculating your experimental cultures.
Inaccurate pipetting Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.
Fluctuations in incubation conditions Ensure consistent temperature and anaerobic conditions for all replicates throughout the experiment.

Data Presentation

Table 1: In Vitro Growth Stimulation of Bifidobacterium spp. by this compound vs. Other Carbohydrates.

Bifidobacterium StrainCarbohydrate (1% w/v)Growth (OD at 24h)pH at 24hReference
B. breveThis compound~1.2~4.5[4]
Nystose~0.4~6.0[4]
Glucose~1.3~4.5[4]
B. longumThis compound~1.0~4.8[4]
Nystose~0.2~6.5[4]
B. bifidumThis compound~0.9~5.0[4]
Nystose~0.2~6.5[4]

Table 2: Effect of Dietary this compound on Cecal Bifidobacterium in Rats.

Dietary GroupBifidobacterium (log10 cells/g cecal contents)Total Bacteria (log10 cells/g cecal contents)Reference
Control (0% this compound)~8.5~10.0[9][10]
0.1% this compound~8.6~10.1[9][10]
0.2% this compound~8.8~10.2[9][10]
0.3% this compound~9.2 ~10.4*[9][10]
Statistically significant increase compared to control.
Statistically significant increase compared to control (p < 0.01).

Experimental Protocols

Protocol 1: In Vitro Fermentation of this compound by Bifidobacterium
  • Preparation of Media:

    • Prepare a basal medium for Bifidobacterium (e.g., modified MRS broth without a carbon source).

    • Autoclave the basal medium and cool to room temperature.

    • Prepare a 10% (w/v) stock solution of this compound and sterilize by filtration (0.22 µm filter).

    • Aseptically add the this compound stock solution to the basal medium to a final concentration of 1% (w/v).

    • Pre-reduce the medium in an anaerobic chamber for at least 24 hours before inoculation.

  • Inoculum Preparation:

    • Culture the desired Bifidobacterium strain in a suitable growth medium until it reaches the mid-logarithmic phase.

    • Harvest the cells by centrifugation, wash twice with anaerobic phosphate-buffered saline (PBS), and resuspend in PBS to a known optical density (e.g., OD₆₀₀ = 1.0).

  • Fermentation:

    • Inoculate the this compound-supplemented medium with the prepared inoculum (e.g., 1% v/v).

    • Incubate under strict anaerobic conditions at 37°C.

    • At desired time points (e.g., 0, 6, 12, 24 hours), aseptically withdraw samples.

  • Analysis:

    • Measure bacterial growth by monitoring the optical density at 600 nm (OD₆₀₀).

    • Determine the pH of the culture supernatant.

    • Analyze the supernatant for SCFA production using techniques like HPLC or GC.

Protocol 2: Quantification of Bifidobacterium in Fecal Samples by qPCR
  • DNA Extraction:

    • Extract total bacterial DNA from fecal samples using a commercially available DNA extraction kit, following the manufacturer's instructions with a bead-beating step to ensure efficient lysis of Gram-positive bacteria.

  • Primer Design:

    • Use primers targeting the 16S rRNA gene that are specific for the genus Bifidobacterium.

  • qPCR Reaction:

    • Prepare a qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and the extracted DNA template.

    • Perform the qPCR using a standard thermal cycling protocol.

  • Quantification:

    • Generate a standard curve using a serial dilution of a known quantity of Bifidobacterium DNA.

    • Quantify the number of Bifidobacterium in the fecal samples by comparing their Ct values to the standard curve.

Mandatory Visualizations

Caption: Intracellular metabolism of this compound by Bifidobacterium.

Experimental_Workflow_In_Vitro Media_Prep Media Preparation (Basal + this compound) Inoculation Inoculation Media_Prep->Inoculation Inoculum_Prep Inoculum Preparation (Bifidobacterium Culture) Inoculum_Prep->Inoculation Incubation Anaerobic Incubation (37°C) Inoculation->Incubation Sampling Time-course Sampling Incubation->Sampling Analysis Analysis Sampling->Analysis OD Growth (OD600) Analysis->OD pH pH Measurement Analysis->pH SCFA SCFA Analysis (HPLC/GC) Analysis->SCFA

Caption: Workflow for in vitro this compound fermentation experiments.

Troubleshooting_Logic Start Experiment Start: Poor/No Growth Check_Strain Verify Bifidobacterium Strain Capability Start->Check_Strain Check_Anaerobiosis Check Anaerobic Conditions Check_Strain->Check_Anaerobiosis Strain OK Result_Strain Select Appropriate Strain Check_Strain->Result_Strain Incorrect Strain Check_Media Review Media Composition & pH Check_Anaerobiosis->Check_Media Anaerobiosis OK Result_Anaerobiosis Optimize Anaerobic Technique Check_Anaerobiosis->Result_Anaerobiosis Oxygen Leak Check_Kestose Verify this compound Integrity Check_Media->Check_Kestose Media OK Result_Media Adjust Media Formulation Check_Media->Result_Media Media Deficient Result_Kestose Use Filter-Sterilized This compound Check_Kestose->Result_Kestose Degraded

Caption: Troubleshooting logic for poor bifidobacterial growth.

References

Overcoming matrix effects in 1-Kestose quantification in complex samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the quantification of 1-kestose (B104855) in complex biological and food samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS) analysis of this compound, these effects can lead to either ion suppression or enhancement, which significantly impacts the accuracy, precision, and sensitivity of the measurement.[1] This interference can lead to unreliable and inaccurate quantitative results.[2]

Q2: How can I detect the presence of matrix effects in my this compound analysis?

A2: Matrix effects can be identified both qualitatively and quantitatively. A common qualitative method is the post-column infusion technique, where a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column.[1][3] A dip or rise in the baseline signal upon injection of a blank sample extract indicates regions of ion suppression or enhancement. For a quantitative assessment, the post-extraction spike method is widely used.[4] This involves comparing the peak area of this compound spiked into a blank matrix extract with the peak area of a pure standard solution at the same concentration.[5] A value different from 100% indicates the extent of the matrix effect.[6]

Q3: What are the most common sources of matrix effects in biological and food samples?

A3: In biological matrices like plasma, common sources of interference include phospholipids, salts, and proteins.[5] For food samples, other sugars, fats, proteins, and polyphenols can co-extract with this compound and cause matrix effects. These components can compete with this compound for ionization in the MS source, leading to signal suppression.

Q4: Which analytical techniques are recommended for this compound quantification?

A4: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the direct analysis of carbohydrates like this compound without the need for derivatization.[7][8][9] Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is also a powerful technique, offering high specificity and sensitivity, though it is more susceptible to matrix effects.[1][2]

Troubleshooting Guide

Issue 1: Poor Peak Shape and Asymmetry for this compound
Possible Cause Troubleshooting Step
Matrix Interference Residual matrix components can interact with the analytical column, leading to distorted peaks. Enhance the sample cleanup procedure by incorporating a Solid-Phase Extraction (SPE) step or by optimizing the existing extraction method.[6]
Column Contamination The analytical column may be contaminated with strongly retained matrix components. Flush the column with a strong solvent as recommended by the manufacturer.
Inappropriate Mobile Phase The pH or composition of the mobile phase may not be optimal for this compound. For HILIC separations, ensure proper mobile phase conditions for optimal peak shape. For HPAEC, ensure the correct hydroxide (B78521) concentration.
Issue 2: Low or Inconsistent Recovery of this compound
Possible Cause Troubleshooting Step
Inefficient Sample Preparation The extraction procedure may not be effectively isolating this compound. For protein-rich samples, ensure complete protein precipitation. For SPE, optimize the loading, washing, and elution steps to prevent analyte loss.[6]
Analyte Adsorption This compound may adsorb to sample containers or parts of the LC system. Using low-adsorption vials and tubing can help mitigate this issue.
Degradation of this compound Oligosaccharides can be susceptible to degradation under certain conditions, such as acidic environments or high temperatures during sample processing.[10] Ensure that sample preparation steps are performed under mild conditions.
Issue 3: Significant Ion Suppression or Enhancement in LC-MS Analysis
Possible Cause Troubleshooting Step
Co-elution with Matrix Components Interfering compounds are eluting at the same time as this compound. Optimize the chromatographic gradient to improve separation between this compound and the interfering peaks.[11] Alternatively, consider a column with a different selectivity.
Insufficient Sample Cleanup The sample preparation method is not adequately removing matrix components. Implement more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[12]
High Matrix Concentration The concentration of the sample extract is too high, leading to saturation of the ion source. Dilute the sample extract, provided the concentration of this compound remains above the limit of quantification.[3][13]

Data Presentation: Impact of Sample Preparation on Matrix Effect and Recovery

The following table summarizes typical performance data for different sample preparation techniques in overcoming matrix effects for the analysis of a small polar molecule like this compound in a complex matrix.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key Advantages
Protein Precipitation (PPT) 85 ± 1065 ± 15 (Suppression)Simple and fast
Liquid-Liquid Extraction (LLE) 70 ± 1280 ± 10 (Suppression)Removes non-polar interferences
Solid-Phase Extraction (SPE) 95 ± 598 ± 4 (Minimal Effect)High selectivity and cleanup efficiency
Dilute and Shoot >9950 ± 20 (Significant Suppression)Very simple, but prone to matrix effects

Note: Data are representative and may vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol: this compound Quantification in a Food Supplement using LC-MS/MS with SPE Cleanup
  • Internal Standard Spiking: Add a stable isotope-labeled internal standard (e.g., ¹³C-1-kestose) to the sample to compensate for matrix effects and procedural losses.[14][15]

  • Sample Extraction:

    • Homogenize 1 g of the food supplement with 10 mL of a methanol (B129727)/water (80:20, v/v) solution.

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 x g for 15 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a graphitized carbon SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Elute this compound with 5 mL of 50% acetonitrile (B52724) in water.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining and separating polar compounds like this compound.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., ammonium (B1175870) formate).

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard.

  • Quantification:

    • Construct a calibration curve using matrix-matched standards or by using the stable isotope dilution method.[11][14] The peak area ratio of the analyte to the internal standard is used for quantification.

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification sample Complex Sample is_spike Spike with Internal Standard sample->is_spike extraction Sample Extraction (e.g., Methanol/Water) is_spike->extraction cleanup SPE Cleanup (Graphitized Carbon) extraction->cleanup analysis LC-MS/MS Analysis (HILIC Column) cleanup->analysis data Data Analysis (Quantification) analysis->data

Caption: Workflow for this compound quantification.

troubleshooting_workflow Troubleshooting Matrix Effects in this compound Analysis start Inaccurate Quantification or Poor Peak Shape check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->check_matrix_effect optimize_cleanup Improve Sample Cleanup (e.g., SPE, LLE) check_matrix_effect->optimize_cleanup Effect > 20% optimize_chromatography Optimize Chromatography (Gradient, Column) check_matrix_effect->optimize_chromatography Co-elution Observed end Accurate Quantification check_matrix_effect->end Effect < 20% use_is Use Stable Isotope Internal Standard optimize_cleanup->use_is matrix_matched Use Matrix-Matched Calibrants optimize_cleanup->matrix_matched optimize_chromatography->use_is use_is->end matrix_matched->end

Caption: Troubleshooting matrix effects.

References

Strategies to prevent hydrolysis of 1-Kestose during analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 1-Kestose during analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing lower than expected concentrations of this compound in my samples. What could be the cause?

A1: Lower than expected this compound concentrations are often due to hydrolysis, which breaks down this compound into fructose (B13574) and glucose. This can occur at various stages of your workflow, from sample storage to analysis. The primary factors promoting hydrolysis are elevated temperatures and acidic pH.

Q2: How can I prevent enzymatic hydrolysis of this compound in my samples after extraction?

A2: If your sample contains active enzymes like invertase or fructosyltransferase, it is crucial to inactivate them immediately after extraction. This can be achieved through:

  • Heat Inactivation: Boiling the sample for 10 minutes is a common and effective method to denature and inactivate enzymes.[1] Ensure rapid cooling afterward to prevent non-enzymatic hydrolysis.

  • Chemical Quenching: If heat is not suitable for your sample matrix, chemical quenching can be employed. This involves rapidly changing the pH of the solution to a range where the enzyme is inactive. For instance, the addition of a small amount of sodium carbonate solution can quickly raise the pH and stop enzymatic activity.

Q3: What are the optimal pH and temperature conditions for storing my this compound samples and standards?

A3: this compound is most stable at a neutral pH (around 7.0). Acidic conditions significantly accelerate hydrolysis. For storage, it is recommended to keep samples and standards at low temperatures, ideally frozen (-20°C or below) for long-term storage, and refrigerated (2-8°C) for short-term use. Avoid repeated freeze-thaw cycles.

Q4: Can the analytical method itself cause hydrolysis of this compound?

A4: Yes, the conditions of your analytical method, particularly in HPLC, can contribute to on-column hydrolysis. High column temperatures can accelerate this degradation. An optimal column temperature for the analysis of fructooligosaccharides is around 40°C, where hydrolysis is negligible.[2]

Q5: Are there any specific enzyme inhibitors I can add to my samples to prevent hydrolysis?

A5: Yes, specific inhibitors can be used to block the activity of enzymes that hydrolyze this compound. Some known inhibitors of β-fructofuranosidases (invertases) include:

  • Acarbose

  • Deoxynojirimycin

The addition of these inhibitors to your sample immediately after collection or extraction can help preserve the integrity of this compound. The effective concentration will depend on the specific enzyme and sample matrix, so optimization may be required.

Q6: How does the choice of mobile phase in HPLC affect this compound stability?

A6: The composition of the mobile phase can influence the stability of this compound. Acetonitrile (B52724) and methanol (B129727) are common organic modifiers in reversed-phase HPLC. While both can be used, acetonitrile is often preferred for carbohydrate analysis as it may offer better peak shapes and lower back pressure.[3][4][5] A mobile phase consisting of a mixture of acetonitrile and water is commonly used for the separation of fructooligosaccharides. The pH of the aqueous portion of the mobile phase should be maintained near neutral to prevent acid-catalyzed hydrolysis on the column.

Quantitative Data Summary

The stability of this compound is highly dependent on both temperature and pH. The following table summarizes the degradation rate constants (k) and half-life (t½) of this compound under various conditions. Lower k values and higher t½ values indicate greater stability.

Temperature (°C)pHRate Constant (k) (min⁻¹)Half-life (t½) (min)
905.00.0058119.5
906.00.0021330.1
907.00.0011630.1
1005.00.013252.5
1006.00.0042165.0
1007.00.0021330.1
1105.00.022830.4
1106.00.0061113.6
1107.00.0035198.0

Experimental Protocols

Protocol 1: Heat Inactivation of Enzymes in Aqueous Samples
  • Sample Collection: Collect the aqueous sample containing this compound and potentially active enzymes.

  • Heat Treatment: Immediately transfer a measured volume of the sample to a heat-resistant vial. Place the vial in a boiling water bath or a calibrated heat block set to 100°C.

  • Incubation: Heat the sample for 10 minutes to ensure complete denaturation of enzymes.[1]

  • Cooling: Immediately cool the sample to room temperature by placing it in an ice bath.

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove any precipitated proteins or particulate matter.[6]

  • Storage: Store the sample at ≤ -20°C until analysis.

Protocol 2: Preparation of this compound Standards for HPLC
  • Weighing: Accurately weigh a precise amount of high-purity this compound analytical standard using a calibrated analytical balance.[6]

  • Dissolution: Dissolve the weighed standard in a high-purity solvent, such as deionized water or the initial mobile phase composition, in a clean volumetric flask.[6]

  • Dilution: Dilute to the final volume with the same solvent to achieve the desired stock concentration.

  • Mixing: Mix the solution thoroughly to ensure homogeneity.[6]

  • Serial Dilutions: Prepare a series of working standards by performing serial dilutions of the stock solution.

  • Storage: Store the standard solutions in tightly sealed vials at 2-8°C for short-term use or at ≤ -20°C for long-term storage. Prepare fresh working standards regularly to ensure accuracy.[6]

Visualizations

Hydrolysis_Prevention_Workflow Temp_Control Temperature Control Storage Store at ≤ -20°C Temp_Control->Storage pH_Control pH Control Neutral_pH Maintain Neutral pH (≈7.0) pH_Control->Neutral_pH Enzyme_Inactivation Enzyme Inactivation Heat_Quench Heat Inactivation (Boiling) Enzyme_Inactivation->Heat_Quench Chem_Quench Chemical Quenching Enzyme_Inactivation->Chem_Quench Inhibitors Use Enzyme Inhibitors Enzyme_Inactivation->Inhibitors Method_Optimization Analytical Method Optimization HPLC_Temp Optimize HPLC Column Temp. (≈40°C) Method_Optimization->HPLC_Temp

Caption: Key strategies and actions to prevent this compound hydrolysis.

Sample_Prep_Workflow Start Sample Collection Enzyme_Check Enzymatic Activity Present? Start->Enzyme_Check Quench Enzyme Inactivation (Heat or Chemical) Enzyme_Check->Quench Yes Filter Filtration (0.45 µm) Enzyme_Check->Filter No Quench->Filter Store Storage (≤ -20°C) Filter->Store Analyze HPLC Analysis Store->Analyze

Caption: Recommended workflow for sample preparation to ensure this compound stability.

References

Validation & Comparative

1-Kestose vs. Inulin: A Comparative Analysis of Prebiotic Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the differential effects of 1-kestose (B104855) and inulin (B196767) on gut microbiota and short-chain fatty acid production.

This guide provides a comprehensive comparison of the prebiotic activities of this compound and inulin, two prominent fructans used in research and product development. By examining their differential impacts on microbial fermentation, gut microbiota composition, and the production of beneficial metabolites, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their work.

Comparative Analysis of Prebiotic Effects

The prebiotic efficacy of a substance is determined by its ability to be selectively utilized by host microorganisms, conferring a health benefit. Both this compound, a trisaccharide, and inulin, a polysaccharide, are known to exert prebiotic effects; however, their distinct chemical structures lead to significant differences in their fermentation profiles and subsequent physiological impacts.

Microbial Fermentation and Bifidogenic Activity

In vitro studies have consistently demonstrated that this compound exhibits a more potent and selective bifidogenic effect compared to inulin. Due to its smaller size, this compound is more readily fermented by a wider range of beneficial gut bacteria, particularly species of Bifidobacterium.[1][2] In contrast, the longer-chain structure of inulin is fermented by a more limited number of bifidobacterial strains.[3]

A significant finding is the superior ability of this compound to stimulate the growth of Faecalibacterium prausnitzii, a key butyrate-producing bacterium with anti-inflammatory properties.[2] Studies have shown that this compound can increase the abundance of F. prausnitzii to a much greater extent than inulin.[2] For instance, one study reported a 10-fold increase in F. prausnitzii with this compound supplementation, compared to a 1.5-fold increase with inulin.[2]

The administration of this compound in gnotobiotic mice colonized with human fecal microbiota led to a significant increase in the population of bifidobacteria, an effect not observed with a mixture of fructo-oligosaccharides (mFOS).[1] Furthermore, this compound administration was associated with a concurrent decrease in clostridia.[1]

ParameterThis compoundInulinReference
Bifidobacterium Growth HighModerate to Low[1][3]
Faecalibacterium prausnitzii Growth HighLow[2]
Selectivity for Beneficial Bacteria HighModerate[1][2]
Short-Chain Fatty Acid (SCFA) Production

The fermentation of prebiotics by gut microbiota results in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate (B1204436), which play crucial roles in gut health and systemic metabolism.

Studies have indicated that this compound fermentation leads to a higher production of total SCFAs compared to inulin.[1] Notably, this compound has been shown to be a more effective substrate for butyrate production, largely due to its efficient utilization by butyrate-producing bacteria like F. prausnitzii.[2] Butyrate is the preferred energy source for colonocytes and has been linked to various health benefits, including improved gut barrier function and reduced inflammation.

In contrast, inulin fermentation also yields SCFAs, but the profile may differ. Some studies suggest that inulin fermentation can lead to a higher proportion of propionate.[4][5]

Short-Chain Fatty AcidThis compound FermentationInulin FermentationReference
Total SCFA Production HighModerate[1][6][7]
Acetate IncreasedIncreased[6][7]
Propionate IncreasedIncreased (potentially higher proportion)[4][5]
Butyrate Significantly IncreasedIncreased[2]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for key experiments cited in this guide.

In Vitro Fermentation Model

In vitro fermentation models are crucial for assessing the prebiotic potential of substrates by simulating the conditions of the human colon.

  • Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months. The samples are homogenized and diluted in an anaerobic buffer solution.

  • Fermentation Medium: A basal medium containing nutrients essential for bacterial growth is prepared.[8] The test prebiotics (this compound or inulin) are added as the primary carbon source.

  • Incubation: The fecal slurry is inoculated into the fermentation medium under strict anaerobic conditions. The cultures are incubated at 37°C for a specified period (e.g., 24-48 hours).

  • Sampling: Aliquots are collected at various time points to analyze changes in microbial populations and SCFA concentrations.

16S rRNA Gene Sequencing for Microbiota Analysis

This technique is used to identify and quantify the different types of bacteria present in a sample.[9][10][11][12][13]

  • DNA Extraction: Total DNA is extracted from fecal samples or fermentation aliquots using a commercially available kit.[11]

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers.[9][10]

  • Library Preparation and Sequencing: The amplified DNA is purified, and sequencing libraries are prepared. Sequencing is performed on a high-throughput platform (e.g., Illumina MiSeq).[14]

  • Data Analysis: The sequencing data is processed using bioinformatics pipelines (e.g., QIIME 2, DADA2) to classify the bacterial taxa and determine their relative abundances.[9]

Gas Chromatography (GC) for SCFA Analysis

Gas chromatography is the standard method for quantifying SCFAs.[15][16][17][18][19]

  • Sample Preparation: Fermentation samples or fecal extracts are acidified to protonate the SCFAs, making them volatile.[15] An internal standard is added for accurate quantification.[15]

  • Extraction: SCFAs are extracted from the acidified sample using an organic solvent (e.g., diethyl ether).

  • GC-FID Analysis: The extracted SCFAs are injected into a gas chromatograph equipped with a flame ionization detector (GC-FID).[15][17] The different SCFAs are separated based on their boiling points and detected by the FID.

  • Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve.[19]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for comparing prebiotic activity and the general signaling pathway of prebiotic fermentation.

Experimental_Workflow cluster_preparation Sample Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis cluster_results Results Fecal_Sample Fecal Sample Collection Homogenization Homogenization & Dilution Fecal_Sample->Homogenization Medium_1K Basal Medium + this compound Homogenization->Medium_1K Inoculation Medium_Inulin Basal Medium + Inulin Homogenization->Medium_Inulin Inoculation Incubation Anaerobic Incubation (37°C) Medium_1K->Incubation Medium_Inulin->Incubation Sampling Time-course Sampling Incubation->Sampling Microbiota_Analysis 16S rRNA Sequencing Sampling->Microbiota_Analysis SCFA_Analysis Gas Chromatography Sampling->SCFA_Analysis Microbial_Changes Changes in Microbial Composition Microbiota_Analysis->Microbial_Changes SCFA_Profile SCFA Production Profile SCFA_Analysis->SCFA_Profile

Caption: Experimental workflow for comparing the prebiotic activity of this compound and inulin.

Prebiotic_Fermentation_Pathway cluster_ingestion Ingestion & Digestion cluster_fermentation Colonic Fermentation cluster_products Fermentation Products cluster_effects Physiological Effects Prebiotic Prebiotic (this compound or Inulin) Small_Intestine Small Intestine (No Digestion) Prebiotic->Small_Intestine Colon Colon Small_Intestine->Colon Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium, F. prausnitzii) Colon->Gut_Microbiota SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Gut_Microbiota->SCFAs Gases Gases (H2, CO2, CH4) Gut_Microbiota->Gases Lactate Lactate Gut_Microbiota->Lactate Lower_pH Lower Colonic pH SCFAs->Lower_pH Energy_Source Energy for Colonocytes (Butyrate) SCFAs->Energy_Source Systemic_Effects Systemic Health Effects SCFAs->Systemic_Effects

References

A Comparative Analysis of the Bifidogenic Efficacy of 1-Kestose and Nystose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bifidogenic effects of two prominent short-chain fructooligosaccharides (scFOS), 1-Kestose and nystose (B80899). The following sections detail in vitro and in vivo experimental findings, metabolic pathways, and methodologies to support research and development in prebiotics and gut health.

Executive Summary

Experimental evidence consistently demonstrates that this compound, a trisaccharide (GF2), exhibits a significantly greater bifidogenic effect compared to nystose, a tetrasaccharide (GF3). In vitro studies show that various species of Bifidobacterium utilize this compound more rapidly and efficiently, leading to increased bacterial growth and production of short-chain fatty acids (SCFAs). While direct quantitative in vivo comparisons are limited in publicly available literature, existing studies suggest a similar superiority of this compound in promoting the proliferation of bifidobacteria within the gut microbiota.

Data Presentation: Quantitative Comparison

In Vitro Fermentation: Bifidobacterium Growth

The growth of four different Bifidobacterium species was monitored in the presence of this compound and nystose. The data, derived from graphical representations in Tochio et al. (2018), clearly indicates a more robust growth profile with this compound.[1][2][3]

Time (hours)Bifidobacterium breve (OD600)Bifidobacterium longum (OD600)Bifidobacterium bifidum (OD600)Bifidobacterium adolescentis (OD600)
This compound Nystose This compound Nystose
0~0.1~0.1~0.1~0.1
3~0.2~0.1~0.15~0.1
6~0.6~0.15~0.3~0.1
9~1.0~0.2~0.5~0.1
12~1.2~0.25~0.8~0.1
24~1.4~0.3~1.1~0.15

Data estimated from graphical representations in Tochio et al. (2018).[1]

In Vitro Fermentation: Short-Chain Fatty Acid (SCFA) Production

The production of acetate (B1210297) and lactate (B86563) by Bifidobacterium breve was measured over 24 hours. Fermentation of this compound resulted in substantially higher concentrations of these beneficial metabolites compared to nystose.[1]

Time (hours)Acetate Concentration (mM)Lactate Concentration (mM)
This compound Nystose
000
3~5~1
6~20~2
9~35~3
12~45~4
24~60~5

Data estimated from graphical representations in Tochio et al. (2018).[1]

In Vivo Studies: Animal Models

Experimental Protocols

In Vitro Fermentation of Fructooligosaccharides by Bifidobacterium

This protocol is based on the methodology described in studies comparing this compound and nystose.[1][5]

  • Bacterial Strains and Pre-culture: Pure cultures of Bifidobacterium species (e.g., B. breve, B. longum, B. bifidum, B. adolescentis) are grown in a suitable medium such as MRS broth supplemented with 0.05% L-cysteine hydrochloride. Cultures are incubated anaerobically at 37°C.

  • Fermentation Medium: A basal medium is prepared containing a nitrogen source (e.g., peptone, yeast extract), vitamins, and minerals. The medium is sterilized, and then a filter-sterilized solution of either this compound or nystose is added as the sole carbon source to a final concentration of 1-2% (w/v). A control medium with no added carbohydrate and one with glucose are also prepared.

  • Inoculation and Incubation: The fermentation media are inoculated with a standardized amount of the pre-cultured Bifidobacterium strain (e.g., to an initial optical density at 600 nm (OD600) of ~0.1). The cultures are incubated anaerobically at 37°C.

  • Growth Measurement: At regular time intervals (e.g., 0, 3, 6, 9, 12, and 24 hours), aliquots are taken to measure bacterial growth by monitoring the optical density at 600 nm (OD600) using a spectrophotometer.

  • SCFA Analysis: At the same time points, samples of the culture supernatant are collected by centrifugation. The concentrations of short-chain fatty acids (e.g., acetate, lactate, propionate, butyrate) are determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

In Vivo Gnotobiotic Mouse Model

This protocol outlines a general procedure for assessing the bifidogenic effects of prebiotics in a controlled animal model, based on methodologies from relevant studies.[6][7][8]

  • Animal Model: Germ-free mice are housed in sterile isolators to prevent microbial contamination.

  • Microbiota Colonization: The mice are colonized with a defined microbial community, such as human fecal microbiota, to create a gnotobiotic model. This is typically done via oral gavage.

  • Dietary Intervention: Following a stabilization period, the mice are divided into experimental groups and fed a purified diet. The diets are supplemented with either this compound, nystose, or a control substance (e.g., cellulose) at a specified concentration.

  • Sample Collection: Fecal samples are collected at baseline and at regular intervals throughout the study period. At the end of the study, cecal contents may also be collected.

  • Microbial Analysis: DNA is extracted from the fecal or cecal samples. The abundance of Bifidobacterium and other bacterial groups is quantified using quantitative real-time PCR (qPCR) targeting the 16S rRNA gene.

  • SCFA Analysis: The concentrations of SCFAs in fecal or cecal samples are analyzed by HPLC or GC.

Mandatory Visualization

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis cluster_results Results Bifido_strains Bifidobacterium Strains Preculture Anaerobic Pre-culture (MRS Broth + Cysteine) Bifido_strains->Preculture Media_1K Basal Medium + 1% this compound Preculture->Media_1K Inoculate Media_N Basal Medium + 1% Nystose Preculture->Media_N Inoculate Media_C Control Media (No Sugar / Glucose) Preculture->Media_C Inoculate OD_measurement Measure OD600 (0, 3, 6, 9, 12, 24h) Media_1K->OD_measurement SCFA_analysis Analyze SCFAs (HPLC/GC) (0, 3, 6, 9, 12, 24h) Media_1K->SCFA_analysis Media_N->OD_measurement Media_N->SCFA_analysis Media_C->OD_measurement Media_C->SCFA_analysis Growth_curves Bacterial Growth Curves OD_measurement->Growth_curves SCFA_profiles SCFA Production Profiles SCFA_analysis->SCFA_profiles

Caption: Workflow for in vitro comparison of this compound and nystose bifidogenic effects.

Metabolic_Pathway cluster_uptake Uptake & Hydrolysis cluster_bifid_shunt Bifid Shunt Pathway cluster_output Metabolic Output Kestose This compound Enzyme β-fructofuranosidase Kestose->Enzyme Hydrolysis Nystose Nystose Nystose->Enzyme Hydrolysis Fructose_Glucose Fructose & Glucose Enzyme->Fructose_Glucose Yields F6P Fructose-6-Phosphate Fructose_Glucose->F6P Key_Enzyme Fructose-6-Phosphate Phosphoketolase F6P->Key_Enzyme Intermediates Erythrose-4-P & Acetyl-P Key_Enzyme->Intermediates End_Products Acetate, Lactate, Ethanol Intermediates->End_Products ATP ATP (Energy) End_Products->ATP SCFAs Short-Chain Fatty Acids End_Products->SCFAs Bacterial_Growth Bifidobacterial Growth ATP->Bacterial_Growth

Caption: Simplified metabolic pathway of fructans in Bifidobacterium.

Conclusion

References

1-Kestose: A Superior Prebiotic for Selectively Promoting Faecalibacterium prausnitzii

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Faecalibacterium prausnitzii is a key commensal bacterium in the human gut, recognized for its butyrate (B1204436) production and significant anti-inflammatory properties. Its depletion is linked to various inflammatory and metabolic disorders, making it a prime target for therapeutic intervention. Prebiotics, non-digestible food ingredients that selectively stimulate the growth of beneficial bacteria, offer a promising strategy to boost F. prausnitzii populations. Among these, the short-chain fructooligosaccharide (FOS) 1-kestose (B104855) has emerged as a particularly effective and selective prebiotic for this important butyrate producer.

This guide provides a comprehensive comparison of this compound with other common prebiotics, supported by experimental data, to validate its efficacy in selectively promoting F. prausnitzii.

Performance Comparison: this compound vs. Alternative Prebiotics

Experimental evidence from both human and animal studies indicates the superiority of this compound in stimulating the growth of F. prausnitzii when compared to longer-chain prebiotics like inulin, other FOS mixtures, and galactooligosaccharides (GOS).

In Vivo and In Vitro Growth Stimulation

Studies have consistently demonstrated that the shorter chain length of this compound leads to more efficient utilization by F. prausnitzii.

PrebioticStudy TypeOrganismDosage/ConcentrationKey Findings on F. prausnitzii GrowthReference
This compound Human Clinical TrialHuman Adults5 g/day for 8 weeksApproximately 10-fold increase in fecal F. prausnitzii numbers.[1][2][1][2]
This compound Human Clinical TrialHuman Infants1-3 g/day for 12 weeksApproximately 10-fold increase in fecal F. prausnitzii numbers in younger infants.[2][2]
Inulin-type fructansHuman Clinical TrialHuman Adults16 g/day for 3 monthsApproximately 2-fold increase in the abundance of F. prausnitzii.[1][2][1][2]
InulinHuman Clinical TrialHuman Adults10 g/day for 16 daysApproximately 50% increase in the abundance of F. prausnitzii.[1][2][1][2]
Short-chain FOSIn vitro11 butyrate-producing strainsNot specifiedAll 11 strains, including F. prausnitzii, were able to grow.[1][2][1][2]
Long-chain FOS/InulinIn vitro11 butyrate-producing strainsNot specifiedGrowth of butyrate-producing strains, including F. prausnitzii, decreased as the chain length of FOS increased.[1][2][1][2]
Metabolite Production: Emphasis on Butyrate

The primary beneficial output of F. prausnitzii is the short-chain fatty acid (SCFA) butyrate, which is a crucial energy source for colonocytes and possesses potent anti-inflammatory properties. The consumption of this compound has been shown to lead to a significant increase in butyrate production.

PrebioticStudy TypeOrganismDosage/ConcentrationKey Findings on Butyrate ProductionReference
This compound Animal StudyRats5% dietApproximately 10-fold higher butyrate concentration in cecal contents compared to control.[1][1]
FOS (mixture)Animal StudyRats10% dietApproximately 5-fold increase in butyrate production.[3][3]
GOSAnimal StudyRats10% dietApproximately 2-fold increase in butyrate production.[3][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summarized protocols for key experiments.

In Vitro Fermentation Assay for Faecalibacterium prausnitzii

This protocol outlines the steps for assessing the growth of F. prausnitzii on various prebiotic substrates in a controlled anaerobic environment.

1. Bacterial Strain and Pre-culture:

  • Faecalibacterium prausnitzii (e.g., ATCC 27766 or other well-characterized strains) is used.

  • The strain is pre-cultured in a suitable anaerobic medium such as modified Gifu Anaerobic Medium (mGAM) or Yeast Extract-Casitone-Fatty Acid (YCFA) broth.

  • The pre-culture is incubated at 37°C in an anaerobic chamber (e.g., 85% N₂, 10% CO₂, 5% H₂).

2. Fermentation Medium:

  • A basal medium containing essential nutrients but lacking a carbohydrate source is prepared.

  • Prebiotic substrates (this compound, inulin, FOS, GOS) are filter-sterilized and added to the basal medium to a final concentration of, for example, 1% (w/v). A control with no added carbohydrate and a positive control with glucose are also included.

3. Inoculation and Incubation:

  • The fermentation media are inoculated with the F. prausnitzii pre-culture to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05.

  • Cultures are incubated anaerobically at 37°C.

4. Growth Measurement:

  • Bacterial growth is monitored over time (e.g., at 0, 6, 12, 24, and 48 hours) by measuring the OD₆₀₀.

  • At selected time points, samples can be taken for colony-forming unit (CFU) counting on appropriate agar (B569324) plates to determine viable cell numbers.

5. Metabolite Analysis:

  • At the end of the incubation period, culture supernatants are collected by centrifugation.

  • Supernatants are analyzed for SCFA (butyrate, acetate, propionate) concentrations using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography (GC)

This protocol describes a common method for the quantification of SCFAs from bacterial fermentation samples.

1. Sample Preparation:

  • Culture supernatants are acidified (e.g., with hydrochloric acid).

  • An internal standard (e.g., 2-ethylbutyric acid) is added to each sample.

  • SCFAs are extracted from the acidified samples using an organic solvent (e.g., diethyl ether).

  • The organic layer containing the SCFAs is collected and dried.

2. Derivatization (Optional but common for improving detection):

  • The extracted SCFAs are derivatized to form more volatile and stable compounds (e.g., by esterification).

3. GC Analysis:

  • The prepared samples are injected into a gas chromatograph equipped with a suitable column (e.g., a capillary column coated with a polar stationary phase).

  • The SCFAs are separated based on their boiling points and interaction with the stationary phase.

  • A Flame Ionization Detector (FID) is typically used for detection.

4. Quantification:

  • The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve generated from known concentrations of SCFA standards.

Visualizing the Mechanisms

Proposed Metabolic Pathway of this compound in F. prausnitzii

The metabolism of this compound by F. prausnitzii is believed to involve extracellular hydrolysis followed by the transport of monosaccharides and subsequent fermentation to butyrate.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm This compound This compound β-fructosidase β-fructosidase This compound->β-fructosidase Hydrolysis Fructose Fructose Transporters Transporters Fructose->Transporters Transport Glucose Glucose Glucose->Transporters Transport Butyrate Butyrate Extracellular Space Extracellular Space Cell Membrane Cell Membrane Cytoplasm Cytoplasm β-fructosidase->Fructose β-fructosidase->Glucose Glycolysis Glycolysis Transporters->Glycolysis Butyrate Production Pathway Butyrate Production Pathway Glycolysis->Butyrate Production Pathway Butyrate Production Pathway->Butyrate

Caption: Proposed this compound metabolism in F. prausnitzii.

Experimental Workflow for Prebiotic Validation

The validation of a prebiotic's effect on a specific bacterium follows a structured experimental workflow.

In Vitro Fermentation In Vitro Fermentation Growth Analysis Growth Analysis In Vitro Fermentation->Growth Analysis Metabolite Analysis Metabolite Analysis In Vitro Fermentation->Metabolite Analysis Validation Validation Growth Analysis->Validation Metabolite Analysis->Validation Animal Studies Animal Studies Microbiota Analysis Microbiota Analysis Animal Studies->Microbiota Analysis SCFA Quantification SCFA Quantification Animal Studies->SCFA Quantification Microbiota Analysis->Validation SCFA Quantification->Validation Human Clinical Trials Human Clinical Trials Fecal Microbiome & Metabolome Fecal Microbiome & Metabolome Human Clinical Trials->Fecal Microbiome & Metabolome Clinical Outcomes Clinical Outcomes Human Clinical Trials->Clinical Outcomes Fecal Microbiome & Metabolome->Validation Clinical Outcomes->Validation

Caption: Workflow for validating a selective prebiotic.

References

Pure 1-Kestose vs. Mixed FOS: A Comparative Guide to Gut Health Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructooligosaccharides (FOS) are well-established prebiotics known for their beneficial effects on gut health. Commercially available FOS supplements are typically a mixture of short-chain fructose (B13574) molecules, including 1-kestose (B104855) (GF2), nystose (B80899) (GF3), and 1F-β-fructofuranosylnystose (GF4).[1][2] However, emerging research suggests that the individual components of FOS may exert differential effects on the gut microbiota and host health. This guide provides a detailed comparison of the efficacy of pure this compound versus mixed FOS, supported by experimental data, to inform research and development in the field of gut health.

I. Impact on Gut Microbiota Composition

The composition of the gut microbiota is a critical determinant of gut health. The selective fermentation of prebiotics by specific beneficial bacteria, such as Bifidobacterium and Faecalibacterium prausnitzii, is a key mechanism underlying their positive effects.

Comparative Data: Bifidogenic Effect

In vitro and in vivo studies have consistently demonstrated the superior bifidogenic activity of pure this compound compared to mixed FOS. The shorter chain length of this compound is thought to make it a more readily available substrate for many beneficial bacteria.[1][3]

Study Type Substrate(s) Key Findings Reference
In Vitro Fermentation This compound, Nystose, Mixed FOS (Meioligo®)Growth of various Bifidobacterium species (B. breve, B. longum, B. bifidum, B. adolescentis) was significantly more rapid and greater with this compound compared to nystose. The bifidogenic effect of mixed FOS was attributed primarily to its this compound content.[1]
Gnotobiotic Mice This compound, Mixed FOSAdministration of this compound to mice associated with human fecal microbiota significantly increased the number of bifidobacteria. In contrast, mixed FOS administration did not sustain these increased bifidobacterial levels.[3]
Human Clinical Trial This compound (10 g/day for 12 weeks)The relative abundance of fecal Bifidobacterium significantly increased in participants supplemented with this compound compared to a placebo group.[4]
Comparative Data: Stimulation of Butyrate-Producing Bacteria

Butyrate (B1204436), a short-chain fatty acid (SCFA), is a primary energy source for colonocytes and has anti-inflammatory properties. Faecalibacterium prausnitzii is a key butyrate producer in the human gut.

Study Type Substrate(s) Key Findings Reference
In Vitro Studies Short-chain FOS (including this compound) vs. longer-chain FOS (Inulin)All 11 tested strains of representative butyrate-producing bacteria could grow on short-chain FOS, while this number decreased as the chain length of FOS increased. Inulin (B196767) was utilized by only 1 of the 11 strains.[1]
Human Clinical Trial This compound (5 g/day for 8 weeks) in infantsThe number of F. prausnitzii increased approximately 10-fold in infants receiving this compound.[5]
Review of Human Studies This compound vs. Inulin-type fructansThe prebiotic capacity to stimulate the growth of resident F. prausnitzii appeared far more efficient with this compound treatment compared to inulin or inulin-type fructans.[1]

II. Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics by gut bacteria leads to the production of SCFAs, primarily acetate (B1210297), propionate, and butyrate, which play crucial roles in maintaining gut homeostasis.

Comparative Data: SCFA Production
Study Type Substrate(s) Key Findings on SCFA Production Reference
In Vitro Fermentation with Bifidobacterium This compound, NystoseA large production of acetate was observed in all B. breve strains cultured with this compound, while only marginal production was seen with nystose.[1]
Rat Study This compound (2.5% and 5% in diet for 4 weeks)The butyrate concentration in the cecal contents was significantly higher in the this compound groups compared to the control group, with the 5% group showing an approximately 10-fold increase.[6]
Human Clinical Trial (Children) This compound (3 g/day for 8 weeks)While there was a trend towards increased SCFA concentrations in stool, the changes were not statistically significant in this pilot study.[7]
Human Clinical Trial (Ulcerative Colitis) This compound (10 g/day for 8 weeks)The levels of fecal SCFAs were not significantly different between the this compound and placebo groups in this study population.[8][9]

III. Experimental Protocols

In Vitro Fermentation of FOS with Pure Bacterial Cultures

This protocol is designed to assess the ability of specific bacterial strains to utilize different FOS components.

  • Bacterial Strains: Pure cultures of Bifidobacterium species (e.g., B. breve, B. longum, B. bifidum, B. adolescentis) are grown in appropriate anaerobic broth.

  • Substrates: Sterile solutions of this compound, nystose, and a defined mixed FOS (e.g., Meioligo®) are prepared. A culture with glucose serves as a positive control, and a culture without any added carbohydrate serves as a negative control.

  • Incubation: The bacterial strains are inoculated into the broth containing the different substrates at a concentration of 1.0% (w/v). The cultures are incubated anaerobically at 37°C for 24 hours.

  • Analysis:

    • Bacterial Growth: Optical density (OD) at 600 nm is measured at regular intervals (e.g., 0, 3, 6, 9, 12, and 24 hours) to monitor bacterial growth.

    • pH Measurement: The pH of the culture medium is measured at the same time points to assess the metabolic activity of the bacteria.

    • SCFA Analysis: Supernatants are collected at the end of the incubation period for SCFA analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Gnotobiotic Mouse Model for Gut Microbiota Analysis

This model allows for the study of the effects of prebiotics on a defined gut microbial community in a controlled in vivo setting.

  • Animal Model: Germ-free mice are colonized with a known human fecal microbiota.

  • Dietary Intervention: The mice are divided into groups and fed a standard diet supplemented with either pure this compound or a defined mixed FOS. A control group receives the standard diet without any prebiotic supplementation.

  • Sample Collection: Fecal samples are collected at baseline and at regular intervals throughout the study. At the end of the study, cecal contents are also collected.

  • Microbiota Analysis: DNA is extracted from fecal and cecal samples. The composition of the gut microbiota is analyzed by sequencing the 16S rRNA gene.

  • SCFA Analysis: SCFA concentrations in the cecal contents are determined using GC-FID or GC-MS.

Human Clinical Trial Protocol

This protocol outlines a randomized, double-blind, placebo-controlled trial to evaluate the effects of this compound in a human population.

  • Study Population: Healthy volunteers or a specific patient population (e.g., individuals with constipation or metabolic syndrome) are recruited.

  • Intervention: Participants are randomly assigned to receive a daily dose of either pure this compound (e.g., 10 grams/day) or a placebo (e.g., maltodextrin) for a defined period (e.g., 8-12 weeks).

  • Data Collection:

    • Fecal Samples: Stool samples are collected at baseline and at the end of the intervention for microbiota and SCFA analysis.

    • Clinical Outcomes: Depending on the study's objective, clinical parameters such as bowel movement frequency, stool consistency, blood markers of metabolic health (e.g., fasting insulin, glucose), or symptom scores are recorded.

  • Analysis:

    • Microbiota Analysis: Fecal DNA is extracted, and the V3-V4 region of the 16S rRNA gene is amplified and sequenced to determine the relative abundance of different bacterial taxa.

    • SCFA Analysis: Fecal SCFA concentrations are measured using GC-FID or GC-MS.

    • Statistical Analysis: Appropriate statistical tests are used to compare the changes in outcomes between the intervention and placebo groups.

IV. Visualizations

Signaling Pathways and Experimental Workflows

FOS_Fermentation_Pathway cluster_ingestion Oral Ingestion cluster_gut Large Intestine cluster_products Fermentation Products cluster_effects Host Health Effects This compound This compound Bifidobacterium Bifidobacterium This compound->Bifidobacterium Highly Fermentable Faecalibacterium Faecalibacterium This compound->Faecalibacterium Highly Fermentable Mixed_FOS Mixed_FOS Mixed_FOS->Bifidobacterium Less Fermentable Mixed_FOS->Faecalibacterium Less Fermentable Acetate Acetate Bifidobacterium->Acetate Butyrate Butyrate Faecalibacterium->Butyrate Improved_Gut_Barrier Improved_Gut_Barrier Acetate->Improved_Gut_Barrier Improved_Metabolic_Health Improved_Metabolic_Health Acetate->Improved_Metabolic_Health Butyrate->Improved_Gut_Barrier Reduced_Inflammation Reduced_Inflammation Butyrate->Reduced_Inflammation Butyrate->Improved_Metabolic_Health Experimental_Workflow cluster_invitro In Vitro Fermentation cluster_invivo Gnotobiotic Mouse Model cluster_human Human Clinical Trial A1 Bacterial Culture A2 Substrate Addition (this compound vs. Mixed FOS) A1->A2 A3 Anaerobic Incubation A2->A3 A4 Analysis (Growth, pH, SCFAs) A3->A4 B1 Human Microbiota Colonization B2 Dietary Intervention B1->B2 B3 Sample Collection (Feces, Cecal Contents) B2->B3 B4 Analysis (16S rRNA Sequencing, SCFAs) B3->B4 C1 Participant Recruitment C2 Randomized Intervention (this compound vs. Placebo) C1->C2 C3 Sample & Data Collection (Feces, Clinical Outcomes) C2->C3 C4 Analysis (Microbiota, SCFAs, Clinical Data) C3->C4

References

1-Kestose: A Superior Short-Chain Fructooligosaccharide in Modulating Gut Health

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 1-Kestose (B104855)

For researchers, scientists, and drug development professionals, understanding the nuanced differences between prebiotic compounds is critical for targeted therapeutic development. This guide provides an objective comparison of the biological activity of this compound against other short-chain fructooligosaccharides (scFOS), supported by experimental data. Emerging evidence indicates that this compound, the smallest FOS molecule, exhibits superior prebiotic effects, particularly in stimulating beneficial gut microbiota and enhancing the production of health-promoting metabolites.

Superior Bifidogenic and Prebiotic Activity of this compound

Short-chain fructooligosaccharides (scFOS) are well-established prebiotics that selectively promote the growth of beneficial gut bacteria.[1][2] Among scFOS, which primarily include this compound (GF2), nystose (B80899) (GF3), and fructosylnystose (GF4), this compound has demonstrated a more potent bifidogenic effect.[3][4][5] This enhanced activity is attributed to its smaller degree of polymerization, which allows for more efficient utilization by specific gut microbes.[3][6]

In vitro studies have consistently shown that this compound stimulates the growth of various Bifidobacterium species more rapidly and to a greater extent than nystose.[7][8] This preferential utilization is also observed in vivo, where administration of this compound to gnotobiotic mice with human fecal microbiota led to a significant increase in bifidobacterial populations, an effect not observed with a mixture of FOS rich in nystose.[9]

Beyond its bifidogenic properties, this compound has been shown to effectively stimulate the growth of other beneficial bacteria, notably Faecalibacterium prausnitzii, a key butyrate (B1204436) producer with significant anti-inflammatory properties.[6][7][10] The prebiotic capacity of this compound to enhance F. prausnitzii appears to be more efficient compared to longer-chain FOS and inulin.[6][7]

Comparative Effects on Gut Microbiota Composition

The differential effects of this compound and other scFOS on gut microbial composition are summarized in the table below.

FeatureThis compoundOther Short-Chain FOS (e.g., Nystose)References
Stimulation of Bifidobacterium spp. HighModerate to Low[7][8][9]
Stimulation of Faecalibacterium prausnitzii HighModerate to Low[6][7]
Stimulation of Lactobacillus spp. ModerateModerate[11]
Effect on Clostridia Negligible to inhibitoryCan be utilized by some species[9]

Enhanced Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics by gut microbiota results in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which play crucial roles in gut health, immune function, and metabolism.[12] Studies have demonstrated that this compound supplementation leads to a significant increase in total SCFA production, with a particularly pronounced effect on butyrate levels.[7][12]

In a rat model, a diet supplemented with this compound resulted in a dose-dependent increase in cecal butyrate concentrations, reaching levels approximately 10-fold higher than the control group.[12] This effect is likely due to the efficient stimulation of butyrate-producing bacteria like F. prausnitzii.[7] The acetate-to-propionate ratio is also significantly higher with this compound administration, indicating a selective activation of bifidobacteria.[9]

Comparative SCFA Production
SCFA ProfileThis compoundOther Short-Chain FOS (e.g., Nystose)References
Total SCFA Production HighModerate[8]
Butyrate Production HighModerate[7][12]
Acetate Production HighModerate[12]
Acetate/Propionate Ratio HighLower[9]

Modulation of Host Signaling Pathways

The biological activities of this compound and other scFOS extend beyond the gut lumen, influencing host physiological processes through the modulation of various signaling pathways. The production of SCFAs, particularly butyrate, is a key mechanism through which these prebiotics exert their systemic effects.

Butyrate serves as a primary energy source for colonocytes and has been shown to have anti-inflammatory and immunomodulatory properties.[13] It can inhibit histone deacetylases (HDACs) and activate G-protein coupled receptors (GPRs), leading to the regulation of gene expression and cellular function.[13]

FOS, through the action of SCFAs, can modulate the immune system by influencing the innate and adaptive immune responses.[1] This includes the regulation of pro-inflammatory cytokine production via the inhibition of the NF-κB signaling pathway.[13] Furthermore, FOS can impact the gut-brain axis, with SCFAs crossing the blood-brain barrier and influencing neurotransmitter production and brain function.[3][14] Some studies suggest that FOS may modulate the TLR4 signaling pathway, contributing to neuroprotection and central immune regulation.[14][15]

Signaling_Pathways cluster_gut Gut Lumen cluster_host Host Cells (Colonocytes, Immune Cells, Neurons) This compound This compound Gut_Microbiota Beneficial Gut Microbiota (Bifidobacterium, F. prausnitzii) This compound->Gut_Microbiota Superior Fermentation scFOS scFOS scFOS->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Acetate, Propionate) Gut_Microbiota->SCFAs GPRs GPR41/43 SCFAs->GPRs HDAC_Inhibition HDAC Inhibition SCFAs->HDAC_Inhibition Gut_Brain_Axis Gut-Brain Axis Modulation SCFAs->Gut_Brain_Axis Immune_Modulation Immune Modulation (Anti-inflammatory) GPRs->Immune_Modulation NFkB_Pathway NF-κB Pathway HDAC_Inhibition->NFkB_Pathway Inhibition NFkB_Pathway->Immune_Modulation

Caption: Signaling pathways modulated by this compound and other scFOS.

Experimental Protocols

In Vitro Fermentation of FOS

This protocol is a generalized procedure for assessing the prebiotic activity of different FOS substrates.

  • Preparation of Fecal Slurry: Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months. Homogenize the feces in an anaerobic phosphate (B84403) buffer to create a 10% (w/v) slurry.

  • Fermentation Medium: Prepare a basal medium containing peptone water, yeast extract, and other essential nutrients. Add the FOS substrate (this compound, nystose, or a mixture) to the medium at a final concentration of 1% (w/v).

  • Inoculation and Incubation: Inoculate the fermentation medium with the fecal slurry. Incubate anaerobically at 37°C for 24-48 hours.

  • Sampling: Collect samples at different time points (e.g., 0, 12, 24, 48 hours) for microbial and metabolite analysis.

In_Vitro_Fermentation Fecal_Sample Fecal Sample Collection Slurry_Prep Fecal Slurry Preparation (10%) Fecal_Sample->Slurry_Prep Inoculation Inoculation Slurry_Prep->Inoculation Medium_Prep Fermentation Medium + FOS Substrate (1%) Medium_Prep->Inoculation Incubation Anaerobic Incubation (37°C, 24-48h) Inoculation->Incubation Sampling Sampling for Analysis Incubation->Sampling

Caption: Workflow for in vitro fermentation of FOS.

Quantification of Fecal Bacteria by qPCR
  • DNA Extraction: Extract total bacterial DNA from fecal samples using a commercially available kit with a bead-beating step for efficient cell lysis.[16]

  • Primer Design: Use species-specific primers targeting a conserved gene, such as the 16S rRNA gene or groEL, for Bifidobacterium and F. prausnitzii.[16]

  • qPCR Reaction: Prepare a reaction mixture containing SYBR Green I dye, primers, DNA template, and qPCR master mix.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension).

  • Quantification: Generate a standard curve using known concentrations of bacterial DNA to quantify the absolute abundance of the target bacteria in the fecal samples.

Analysis of Short-Chain Fatty Acids by Gas Chromatography (GC)
  • Sample Preparation: Homogenize fecal samples with an internal standard and acidify with an appropriate acid (e.g., hydrochloric or phosphoric acid).[11][17]

  • Extraction: Extract the SCFAs from the acidified slurry using an organic solvent such as diethyl ether or ethyl acetate.[11][17]

  • Derivatization (Optional): In some protocols, SCFAs are derivatized to enhance their volatility and detection.

  • GC Analysis: Inject the extracted sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column.[11][17]

  • Quantification: Identify and quantify the individual SCFAs by comparing their retention times and peak areas to those of known standards.[11][17]

Conclusion

The available evidence strongly suggests that this compound possesses superior biological activity compared to other short-chain fructooligosaccharides. Its enhanced ability to selectively stimulate the growth of key beneficial bacteria, such as Bifidobacterium and Faecalibacterium prausnitzii, leads to a more robust production of health-promoting short-chain fatty acids, particularly butyrate. These molecular advantages translate into a greater potential for modulating host physiological processes, including immune function and gut-brain communication. For researchers and developers in the fields of functional foods and therapeutics, focusing on this compound as a key prebiotic ingredient offers a promising avenue for developing more effective strategies to improve gut health and overall well-being. Further clinical studies are warranted to fully elucidate the comparative benefits of purified this compound in human health.

References

A Comparative Guide to Analytical Methods for 1-Kestose Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of 1-Kestose, a key fructooligosaccharide (FOS) with significant interest in the food and pharmaceutical industries for its prebiotic properties. The selection of an appropriate analytical technique is critical for accurate and reliable measurement in various matrices, from raw materials to finished products. This document outlines the experimental protocols and performance characteristics of three widely used methods: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Enzymatic Assay Kits.

Introduction to this compound and its Analytical Challenges

This compound is a trisaccharide composed of one glucose and two fructose (B13574) units. As the shortest-chain FOS, its accurate quantification is essential for quality control, formulation development, and substantiating health claims. The analysis of this compound can be challenging due to the presence of other structurally similar sugars in complex sample matrices, requiring methods with high specificity and sensitivity.

Comparative Overview of Analytical Methods

The choice of an analytical method for this compound measurement depends on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation. Below is a summary of the principles, advantages, and disadvantages of the three compared methods.

MethodPrincipleAdvantagesDisadvantages
HPAEC-PAD Separation of anionic carbohydrates at high pH on a polymeric anion-exchange column, followed by sensitive and direct detection using pulsed amperometry.[1][2]High sensitivity and specificity, excellent resolution of isomers, and no need for derivatization.[1][3]Requires specialized instrumentation and can be more complex to operate.
HPLC-RID Separation based on the differential interaction of the analyte with a stationary phase, with detection based on changes in the refractive index of the eluent caused by the analyte.[4][5]Simple, robust, and cost-effective instrumentation.[1]Lower sensitivity and specificity compared to HPAEC-PAD; not suitable for gradient elution, which can limit the separation of complex mixtures.[1]
Enzymatic Assay Kits Specific enzymes hydrolyze fructans (including this compound) into monosaccharides (fructose and glucose), which are then quantified spectrophotometrically.[6][7]High specificity due to the nature of enzymatic reactions, simple and rapid, and does not require expensive chromatographic equipment.[6]Measures total fructans, may not differentiate between this compound and other FOS unless coupled with a separation technique; potential for interference from other sugars if not properly accounted for.

Quantitative Performance Data

The following table summarizes the key validation parameters for HPAEC-PAD and HPLC-RID based on published data. Direct comparative data from a single study for the enzymatic kit is limited; however, its performance is generally characterized by high specificity.

ParameterHPAEC-PADHPLC-RID
Linearity Range 0.01 - 50 µM[8]4.3 - 22.0 mg/mL[4][9]
Limit of Detection (LOD) 0.12–2.3 mg/L (for FOS)[10]0.090 g/L[11]
Limit of Quantification (LOQ) 0.12–2.3 mg/L (for FOS)[10]0.214 g/L[11]
Recovery 101 - 104% (for FOS)[9]90.3 - 110.3%[11]
Precision (RSD%) < 3.9% (Repeatability)[9]2 - 3% (Repeatability and Reproducibility)[12]

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for successful implementation and cross-validation.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Sample Preparation: Samples are typically dissolved in high-purity water and filtered through a 0.22 µm syringe filter before injection.[8] Dilution may be necessary depending on the expected this compound concentration.

Chromatographic Conditions:

  • Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ series, is used.[2]

  • Mobile Phase: A high pH mobile phase, typically sodium hydroxide (B78521) (NaOH), is used to ionize the carbohydrates for separation.[2][8] A gradient of sodium acetate (B1210297) in NaOH may be used for complex samples.[8]

  • Flow Rate: Typically around 0.5 - 1.0 mL/min.

  • Temperature: Column temperature is maintained, for instance, at 30°C.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Sample Preparation: Similar to HPAEC-PAD, samples are dissolved in the mobile phase (typically water) and filtered.

Chromatographic Conditions:

  • Column: An amino-based or ligand-exchange column is commonly used for carbohydrate analysis.[4][12]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water or just deionized water is often employed.[11][12]

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.[11]

  • Temperature: The column and RID detector are temperature-controlled to ensure baseline stability, for example, at 35°C or 85°C.[11][12]

  • Detection: Refractive Index Detector (RID).

Enzymatic Assay Kit (e.g., Megazyme Fructan Assay Kit)

Principle: The assay involves the following steps:

  • Removal of interfering sugars (sucrose, glucose, fructose) through enzymatic hydrolysis and subsequent reduction or oxidation.[6][7]

  • Hydrolysis of fructans (including this compound) to fructose and glucose by a specific fructanase enzyme mixture.[6][7]

  • Quantification of the released fructose and glucose using a spectrophotometric method, often involving a coupled enzyme reaction that produces a colored or UV-active compound.[7]

Brief Protocol Outline:

  • Sample Extraction: Extract fructans from the sample with hot water.

  • Removal of Interfering Sugars: Treat the extract with a mixture of sucrase, amylase, and maltase to hydrolyze sucrose (B13894) and starch.

  • Fructan Hydrolysis: Add a fructanase enzyme mixture to specifically hydrolyze fructans.

  • Quantification: Measure the released fructose and glucose using a spectrophotometer at a specific wavelength (e.g., 340 nm or 510 nm) after a colorimetric or enzymatic reaction.

Cross-Validation Workflow

Cross-validation is essential to ensure that different analytical methods produce comparable results. A typical workflow for cross-validating the described methods is illustrated below.

CrossValidationWorkflow Sample Test Sample (Containing this compound) Prep Sample Preparation (e.g., Extraction, Dilution, Filtration) Sample->Prep Method1 Method 1 HPAEC-PAD Prep->Method1 Method2 Method 2 HPLC-RID Prep->Method2 Method3 Method 3 Enzymatic Assay Prep->Method3 Data1 Results 1 (Concentration, Purity) Method1->Data1 Data2 Results 2 (Concentration, Purity) Method2->Data2 Data3 Results 3 (Total Fructan Conc.) Method3->Data3 Compare Data Comparison (Statistical Analysis, e.g., t-test, Bland-Altman) Data1->Compare Data2->Compare Data3->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

Caption: Workflow for the cross-validation of analytical methods for this compound measurement.

Signaling Pathways and Logical Relationships

The analytical process for each method can be visualized as a logical flow from sample to result.

AnalyticalMethodPathways cluster_hpaec_pad HPAEC-PAD cluster_hplc_rid HPLC-RID cluster_enzymatic Enzymatic Assay HPAEC_Sample Sample HPAEC_Separation Anion-Exchange Separation (High pH) HPAEC_Sample->HPAEC_Separation HPAEC_Detection Pulsed Amperometric Detection HPAEC_Separation->HPAEC_Detection HPAEC_Result Chromatogram & Concentration HPAEC_Detection->HPAEC_Result HPLC_Sample Sample HPLC_Separation Chromatographic Separation HPLC_Sample->HPLC_Separation HPLC_Detection Refractive Index Detection HPLC_Separation->HPLC_Detection HPLC_Result Chromatogram & Concentration HPLC_Detection->HPLC_Result Enz_Sample Sample Enz_Hydrolysis Enzymatic Hydrolysis Enz_Sample->Enz_Hydrolysis Enz_Reaction Colorimetric/ Enzymatic Reaction Enz_Hydrolysis->Enz_Reaction Enz_Detection Spectrophotometric Measurement Enz_Reaction->Enz_Detection Enz_Result Absorbance & Concentration Enz_Detection->Enz_Result

Caption: Logical flow diagrams for the three primary analytical methods for this compound.

Conclusion

The choice of an analytical method for this compound quantification should be guided by the specific requirements of the application. HPAEC-PAD offers the highest sensitivity and resolution, making it ideal for complex matrices and isomer separation.[1] HPLC-RID provides a robust and cost-effective solution for routine analysis where high sensitivity is not a primary concern.[4] Enzymatic assays are highly specific and simple to perform, making them suitable for rapid screening and quality control of total fructans.[6] For comprehensive and reliable data, it is recommended to cross-validate results between two different methods, particularly when dealing with challenging sample matrices or for regulatory submissions.

References

1-Kestose in Human Clinical Trials: A Comparative Guide for Gut Health and Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The burgeoning field of microbiome research has identified prebiotics as a promising therapeutic avenue for managing gut health and metabolic syndrome. Among these, 1-kestose (B104855), a naturally occurring fructooligosaccharide, has garnered significant attention. This guide provides a comprehensive comparison of the clinical performance of this compound with other established prebiotics, focusing on its impact on gut microbiota and key metabolic parameters. The information is collated from human clinical trials to provide an evidence-based overview for research and development professionals.

Comparative Analysis of Clinical Trial Data

The efficacy of this compound in modulating gut microbiota and improving metabolic health has been evaluated in several human clinical trials. Below is a summary of the key quantitative data from these trials, presented alongside data for inulin (B196767), a widely studied prebiotic, for comparative analysis.

Gut Microbiota Modulation

Prebiotics selectively stimulate the growth and activity of beneficial gut bacteria. The tables below compare the effects of this compound and inulin on key microbial populations.

Table 1: Effect of this compound and Inulin on Fecal Bifidobacterium Abundance

PrebioticDosageTrial DurationBaseline Abundance (Mean ± SD)Post-intervention Abundance (Mean ± SD)Fold Changep-valueReference
This compound 10 g/day 12 weeks0.1971 ± 0.11580.3244 ± 0.1526~1.65< 0.05[1][2]
Inulin 15 g/day 6 monthsNot specifiedSignificantly increasedNot specified< 0.05

Table 2: Effect of this compound and Inulin on Short-Chain Fatty Acids (SCFAs)

PrebioticDosageTrial DurationAcetatePropionateButyrate (B1204436)Total SCFAsReference
This compound 10 g/day 8 weeksNo significant differenceNo significant differenceNo significant differenceNo significant difference[3]
Inulin 16 g/day 3 monthsIncreasedIncreasedIncreasedIncreased

Note: While some studies on this compound showed no statistically significant changes in fecal SCFA levels, other preclinical studies suggest a potential for increased butyrate production.

Metabolic Syndrome Parameters

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. The following tables compare the impact of this compound and inulin on key metabolic markers.

Table 3: Effect of this compound and Inulin on Glucose Homeostasis

PrebioticDosageTrial DurationParameterBaseline (Mean)Post-intervention (Mean)p-valueReference
This compound 10 g/day 12 weeksFasting Serum Insulin (B600854) (µU/mL)6.55.3< 0.05[1][2]
Inulin 10 g/day 8 weeksFasting Blood Sugar (mg/dL)Not specifiedSignificant decrease (8.5%)< 0.05
HbA1c (%)Not specifiedSignificant decrease (10.4%)< 0.05
HOMA-IRNot specifiedSignificant decrease (39.5%)< 0.05

Table 4: Effect of Inulin on Lipid Profile and Inflammatory Markers (Data for this compound is currently limited in human trials)

PrebioticDosageTrial DurationParameterChangep-valueReference
Inulin 10 g/day 8 weeksTotal CholesterolSignificant decrease< 0.05
TriglyceridesSignificant decrease< 0.05
hs-CRPSignificant decrease (35.6%)< 0.05
TNF-αSignificant decrease (23.1%)< 0.05

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of clinical findings. The following sections outline the typical experimental protocols used in the cited human clinical trials for this compound and inulin.

This compound Clinical Trial Protocol
  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: Healthy adults with a tendency for obesity or overweight, often with inclusion criteria based on Body Mass Index (BMI).

  • Intervention: Oral administration of 10 grams of this compound powder per day, typically dissolved in a beverage, for a duration of 12 weeks.

  • Control: Placebo group receiving a non-prebiotic carbohydrate such as maltodextrin (B1146171).

  • Primary Outcome Measures:

    • Gut Microbiota Analysis: Fecal samples are collected at baseline and at the end of the intervention. DNA is extracted, and the 16S rRNA gene is sequenced to determine the composition and relative abundance of different bacterial taxa.

    • Metabolic Markers: Fasting blood samples are collected to measure serum insulin and glucose levels.

  • Secondary Outcome Measures: Assessment of anthropometric measurements (body weight, BMI), blood pressure, and other metabolic markers.

Inulin Clinical Trial Protocol
  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: Adults with prediabetes, type 2 diabetes, or metabolic syndrome.

  • Intervention: Daily oral supplementation with 10 to 16 grams of inulin for a period ranging from 8 weeks to 6 months.

  • Control: Placebo group receiving maltodextrin or another non-prebiotic control.

  • Primary Outcome Measures:

    • Glycemic Control: Measurement of fasting blood glucose, HbA1c, and HOMA-IR.

    • Lipid Profile: Analysis of total cholesterol, triglycerides, LDL-C, and HDL-C.

  • Secondary Outcome Measures:

    • Inflammatory Markers: Measurement of high-sensitivity C-reactive protein (hs-CRP) and tumor necrosis factor-alpha (TNF-α).

    • Gut Microbiota Analysis: Fecal sample analysis as described for the this compound trial.

    • Anthropometric data: Body weight and BMI.

Signaling Pathways and Mechanisms of Action

The beneficial effects of prebiotics on gut health and metabolic syndrome are mediated through complex signaling pathways. The fermentation of prebiotics like this compound by gut microbiota leads to the production of short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate. These SCFAs play a crucial role in regulating host metabolism and immune function.

Prebiotic_Mechanism cluster_gut Gut Lumen cluster_systemic Systemic Effects This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota Fermentation SCFA Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Gut Microbiota->SCFA GLP-1_PYY Increased GLP-1 & PYY SCFA->GLP-1_PYY Stimulates L-cells Gut_Barrier Improved Gut Barrier Function SCFA->Gut_Barrier Energy for Colonocytes Lipid_Metabolism Modulated Lipid Metabolism SCFA->Lipid_Metabolism Inhibits Cholesterol Synthesis Insulin_Sensitivity Improved Insulin Sensitivity GLP-1_PYY->Insulin_Sensitivity Incretin Effect Inflammation Reduced Inflammation (↓ TNF-α, ↓ hs-CRP) Gut_Barrier->Inflammation ↓ LPS Translocation Inflammation->Insulin_Sensitivity Reduces Insulin Resistance Clinical_Trial_Workflow Screening Screening Randomization Randomization Screening->Randomization Intervention Intervention Randomization->Intervention Placebo_Group Placebo Group (e.g., Maltodextrin) Intervention->Placebo_Group Control Kestose_Group This compound Group (10g/day) Intervention->Kestose_Group Treatment Follow_Up Follow-up Data Collection (e.g., Weeks 4, 8, 12) Placebo_Group->Follow_Up Kestose_Group->Follow_Up Baseline Baseline Data Collection (Blood, Feces, Anthropometrics) Final_Analysis Final Data Analysis (Statistical Comparison) Follow_Up->Final_Analysis

References

A Comparative Analysis of Enzymatic Synthesis Efficiency for 1-Kestose, 6-Kestose, and Neokestose

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the enzymatic production of three key kestose isomers. This report details a comparative analysis of their synthesis efficiencies, supported by experimental data, detailed protocols, and visual pathway representations.

The enzymatic synthesis of fructooligosaccharides (FOS), such as kestoses, is a field of significant interest due to their prebiotic properties and potential applications in the food and pharmaceutical industries. This guide provides a comparative analysis of the enzymatic synthesis efficiency of three primary kestose isomers: 1-kestose (B104855), 6-kestose (B12071499), and neokestose (B12072389). The efficiency of producing these isomers is highly dependent on the choice of enzyme, its source, and the specific reaction conditions.

Comparative Synthesis Efficiency

The enzymatic synthesis of kestoses from sucrose (B13894) is primarily catalyzed by fructosyltransferases and β-fructofuranosidases. These enzymes facilitate the transfer of a fructose (B13574) moiety from a sucrose donor molecule to a sucrose acceptor molecule, resulting in the formation of a trisaccharide (kestose) and a glucose molecule. The regioselectivity of the enzyme dictates which isomer is predominantly produced.

Kestose IsomerEnzyme TypeEnzyme SourceKey Findings on Synthesis Efficiency
This compound β-Fructofuranosidase (FFase)Aspergillus terreus (mutant G85W)A high yield of 159 g/L of this compound was achieved.[1]
Fructosyltransferase (1-SST)Schedonorus arundinaceusConverted sucrose into a mixture where this compound and nystose (B80899) accounted for 55-60% (w/w) of total carbohydrates.
Commercial EnzymeRohapect CMAchieved a yield of 63.8% (g FOS/100 g initial sucrose) with this compound being a major component.[2]
6-Kestose β-Fructofuranosidase (Ffase)Schwanniomyces occidentalis (mutant Ffase-Leu196)Produced approximately 116 g/L of 6-kestose in 4 hours, with 6-kestose representing about 70% of the synthesized products.[3][4]
β-Fructofuranosidase (Ffase)Schwanniomyces occidentalis (Evolved mutants 11H8 and 8G9)Directed evolution resulted in mutants that produced up to 168.3 g/L of total FOS, of which 70-73% was 6-kestose.[5]
Neokestose 6G-FructofuranosidaseXanthophyllomyces dendrorhousUnder optimal conditions, produced a neokestose content of 104.86 ± 2.30 g/L.
β-FructofuranosidaseXanthophyllomyces dendrorhousAt the point of maximum FOS production, the mixture contained 40 g/L of neokestose and 18 g/L of this compound.[6]
Mixed Isomers LevansucraseZymomonas mobilisSynthesized a mixture of inulin-type FOS (this compound), neoFOS (neokestose), and levan-type FOS (6-kestose). At 85% sucrose conversion, the reaction mixture contained 40% FOS by weight.[7][8]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized experimental protocols for the enzymatic synthesis of kestoses, based on common practices cited in the literature.

General Protocol for Kestose Synthesis
  • Enzyme Preparation: The selected enzyme (e.g., β-fructofuranosidase, levansucrase) is either purified from a microbial culture or used as a whole-cell biocatalyst. The enzyme activity is standardized and expressed in Units (U), where one unit is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.[5]

  • Reaction Mixture Preparation: A high concentration of sucrose (typically 30-60% w/v) is dissolved in a suitable buffer solution (e.g., sodium acetate (B1210297) buffer, pH 5.5).[1][5] High substrate concentration is known to favor the transfructosylation reaction over hydrolysis.

  • Enzymatic Reaction: The prepared enzyme is added to the sucrose solution. The reaction is carried out in a temperature-controlled environment (e.g., 30-50°C) with constant agitation.[1][2] The optimal temperature and pH are enzyme-dependent.

  • Reaction Monitoring and Termination: The reaction progress is monitored over time by taking samples at regular intervals. The reaction is terminated by heat inactivation of the enzyme (e.g., boiling for 10 minutes).[1]

  • Product Analysis: The composition of the reaction mixture (sucrose, glucose, fructose, and kestose isomers) is analyzed using High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as a refractive index detector (RID) or a pulsed amperometric detector (PAD).[1][5][9]

Example Protocol for this compound Synthesis with Aspergillus terreus β-Fructofuranosidase[1]
  • Enzyme: E. coli cells expressing a PgsA-AkFFase G85W mutant.

  • Substrate: 30% (w/w) sucrose solution in 40 mM sodium phosphate (B84403) buffer (pH 7.0).

  • Reaction: Resuspended E. coli cells were added to the sucrose solution and reacted at 30°C with 200 rpm agitation for 3 hours.

  • Analysis: The reaction products were analyzed by HPLC. This method yielded 159 g/L of this compound.[1]

Example Protocol for 6-Kestose Synthesis with Schwanniomyces occidentalis β-Fructofuranosidase[5]
  • Enzyme: Yeast cultures of Saccharomyces cerevisiae expressing a mutated Ffase variant (Ffase-Leu196).

  • Substrate: Yeast cultures supplemented with sucrose.

  • Reaction: The reaction was carried out for 4 hours.

  • Analysis: Product analysis revealed a production of approximately 116 g/L of 6-kestose.[3]

Example Protocol for Neokestose Synthesis with Xanthophyllomyces dendrorhous 6G-Fructofuranosidase[8]
  • Enzyme: Immobilized cells of Penicillium rhodozyma.

  • Substrate: Optimal sucrose concentration of 1.17 mol/l.

  • Reaction: The reaction was carried out for a period of 24 hours.

  • Analysis: The maximum neokestose concentration achieved was over 1.90 times that of a lower sucrose concentration, reaching 104.86 g/L.[10]

Enzymatic Synthesis Pathways

The enzymatic synthesis of this compound, 6-kestose, and neokestose from sucrose involves the transfer of a fructosyl group to a sucrose acceptor molecule. The specific linkage formed determines the resulting kestose isomer.

Enzymatic_Synthesis_Pathways cluster_1 This compound Synthesis cluster_2 6-Kestose Synthesis cluster_3 Neokestose Synthesis Sucrose_donor Sucrose (Donor) Enzyme Fructosyltransferase / β-Fructofuranosidase Sucrose_donor->Enzyme Sucrose_donor->Enzyme Sucrose_donor->Enzyme Glucose Glucose Enzyme->Glucose Enzyme->Glucose Enzyme->Glucose Kestose1 This compound (β-D-Fru-(2→1)-Sucrose) Enzyme->Kestose1 Fructosyl transfer to C1 of Fructose Kestose6 6-Kestose (β-D-Fru-(2→6)-Sucrose) Enzyme->Kestose6 Fructosyl transfer to C6 of Fructose Neokestose Neokestose (Sucrose-(6G←2)-β-D-Fru) Enzyme->Neokestose Fructosyl transfer to C6 of Glucose Sucrose_acceptor1 Sucrose (Acceptor) Sucrose_acceptor1->Enzyme Sucrose_acceptor2 Sucrose (Acceptor) Sucrose_acceptor2->Enzyme Sucrose_acceptor3 Sucrose (Acceptor) Sucrose_acceptor3->Enzyme

Caption: Enzymatic synthesis pathways for this compound, 6-kestose, and neokestose from sucrose.

The diagram above illustrates the fundamental enzymatic reaction for the synthesis of the three kestose isomers. A fructosyltransferase or β-fructofuranosidase enzyme utilizes a sucrose molecule as a fructosyl donor. The liberated fructosyl group is then transferred to a sucrose acceptor molecule at a specific position, leading to the formation of the respective kestose isomer and a molecule of glucose.

Experimental Workflow

The general workflow for a comparative study of kestose synthesis efficiency involves several key stages, from enzyme selection to final product analysis.

Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase Enzyme_Selection Enzyme Selection (e.g., FFase, Levansucrase) Strain_Cultivation Microbial Strain Cultivation & Enzyme Production/Purification Enzyme_Selection->Strain_Cultivation Substrate_Prep Substrate Preparation (High Concentration Sucrose Solution) Strain_Cultivation->Substrate_Prep Reaction_Setup Reaction Setup (Controlled pH, Temp, Agitation) Substrate_Prep->Reaction_Setup Time_Course_Sampling Time-Course Sampling Reaction_Setup->Time_Course_Sampling Reaction_Termination Reaction Termination (Heat Inactivation) Time_Course_Sampling->Reaction_Termination HPLC_Analysis HPLC Analysis (Quantification of Sugars) Reaction_Termination->HPLC_Analysis Data_Analysis Data Analysis (Yield, Productivity, Selectivity) HPLC_Analysis->Data_Analysis

References

A Head-to-Head Comparison of 1-Kestose and Galactooligosaccharides (GOS) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two leading prebiotics, 1-Kestose and Galactooligosaccharides (GOS), focusing on their comparative performance supported by experimental data. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of beneficial microorganisms in the colon. Among the most researched prebiotics are fructooligosaccharides (FOS) and galactooligosaccharides (GOS). This compound is the shortest-chain molecule of FOS and is gaining significant attention for its potent and specific prebiotic activity.[1][2][3][4] This guide provides a detailed head-to-head comparison of this compound and GOS, focusing on their effects on gut microbiota, production of short-chain fatty acids (SCFAs), and their mechanisms of action.

Chemical Structure and Overview

This compound is a trisaccharide composed of one glucose molecule and two fructose (B13574) molecules (GF2). It is the fundamental unit of inulin-type fructans. Its simple structure is thought to contribute to its rapid and efficient fermentation by specific gut bacteria.[1][4]

Galactooligosaccharides (GOS) are a mixture of oligosaccharides consisting of a chain of galactose units linked to a terminal glucose molecule. The composition of GOS can vary in terms of chain length and the type of glycosidic linkages, which can influence their fermentation profile.

Comparative Analysis of Prebiotic Activity

The primary measure of a prebiotic's efficacy is its ability to selectively modulate the gut microbiota, particularly by promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus, and enhancing the production of health-promoting metabolites like SCFAs.

Impact on Gut Microbiota Composition

Both this compound and GOS are known to be bifidogenic, meaning they effectively stimulate the growth of Bifidobacterium species. However, emerging research indicates a key difference in their selectivity and breadth of action.

  • This compound: Numerous studies have highlighted that this compound is superior to longer-chain FOS in its bifidogenic activity.[1] More uniquely, this compound has been shown to be exceptionally effective at stimulating the growth of Faecalibacterium prausnitzii, a major butyrate-producing bacterium with significant anti-inflammatory properties.[1][2][3] In a human study with infants suffering from atopic dermatitis, daily administration of this compound for 12 weeks resulted in an approximately 10-fold increase in the fecal count of F. prausnitzii.[5][6] Another study in adults showed a similar significant increase in F. prausnitzii after 8 weeks of this compound supplementation.[1] This targeted stimulation of a key butyrate (B1204436) producer is a distinguishing feature of this compound.

  • Galactooligosaccharides (GOS): GOS is also a well-established prebiotic with strong bifidogenic effects.[7][8] However, its impact on F. prausnitzii is less pronounced compared to this compound. Some studies have suggested that while GOS increases Bifidobacterium, it may reduce the abundance of certain butyrate-producing bacteria in some contexts.

FeatureThis compoundGalactooligosaccharides (GOS)
Primary Target Genera Bifidobacterium, FaecalibacteriumBifidobacterium
Effect on Bifidobacterium Strong stimulationStrong stimulation
Effect on F. prausnitzii Significant stimulation (up to 10-fold increase)[1][5]Less pronounced effect
Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics by gut microbiota leads to the production of SCFAs, primarily acetate (B1210297), propionate (B1217596), and butyrate. These molecules are crucial for gut health and have systemic effects.

  • Butyrate Production: Butyrate is the preferred energy source for colonocytes and has potent anti-inflammatory and anti-proliferative effects. The ability of this compound to robustly stimulate F. prausnitzii translates into superior butyrate production. A study in rats demonstrated that a 5% this compound diet increased cecal butyrate concentrations approximately 10-fold.[1] In another comparative rat study, a 10% FOS diet resulted in a 5-fold increase in butyrate, whereas a 10% GOS diet led to a 2-fold increase.[1] This suggests that FOS, and particularly its most active component this compound, is more effective at promoting butyrate production than GOS.

  • Acetate and Propionate Production: Both prebiotics lead to the production of acetate and propionate. Acetate is the most abundant SCFA and plays a role in cholesterol metabolism and appetite regulation, while propionate is involved in gluconeogenesis and satiety signaling.

SCFA Production (Rat Studies)This compound (5% diet)FOS (10% diet)GOS (10% diet)
Butyrate Increase (Fold Change) ~10-fold[1]~5-fold[1]~2-fold[1]

Note: Data for this compound and the FOS/GOS comparison are from separate studies but provide a strong indication of relative efficacy.

Impact on Metabolic Health

Prebiotics can influence metabolic health by modulating gut microbiota and their metabolites.

  • This compound: Studies have shown that this compound supplementation can improve insulin (B600854) resistance. In a clinical study with overweight individuals, a 12-week intervention with 10g/day of this compound significantly reduced fasting serum insulin levels from 6.5 µU/mL to 5.3 µU/mL.[7][8][9] This effect was associated with a significant increase in the relative abundance of fecal Bifidobacterium.[7][8] Animal studies also support these findings, showing that this compound can suppress hyperinsulinemia induced by a high-fat diet.[7]

  • Galactooligosaccharides (GOS): The effects of GOS on glycemic control have yielded mixed results. While some studies suggest benefits, others have indicated that in certain healthy populations, GOS intervention might be associated with less favorable glucose metabolism, potentially by reducing certain butyrate-producing microbes.

Immunomodulatory Effects

By modulating the gut microbiota and increasing SCFA production, particularly butyrate, prebiotics can influence the immune system.

  • This compound: The significant increase in butyrate production stimulated by this compound is linked to potent anti-inflammatory effects. Butyrate helps to maintain the gut barrier integrity and can modulate the activity of immune cells. Clinical studies have shown that this compound can improve symptoms of atopic dermatitis in infants, an effect correlated with the increase in F. prausnitzii.[5][6][10] In rats fed a high-fat diet, this compound intake restored the increased levels of tumor necrosis factor (Tnf) mRNA in adipose tissue to normal levels, indicating a reduction in inflammation.[11]

  • Galactooligosaccharides (GOS): GOS has also been shown to have immunomodulatory effects, often linked to its bifidogenic properties. Diets rich in GOS have been associated with reduced allergic airway inflammation in animal models.[10]

Experimental Protocols

In Vitro Batch Fecal Fermentation

This method is commonly used to screen the prebiotic potential of various substrates.

  • Preparation of Fecal Slurry: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3-6 months.[12] The sample is diluted (e.g., 1:10 w/v) in an anaerobic phosphate (B84403) buffer (e.g., pH 7.0).[12][13]

  • Fermentation Medium: A basal medium containing nutrients like peptone and yeast extract is prepared and sterilized.[13][14] The prebiotic substrate (this compound or GOS) is added to the medium at a specific concentration (e.g., 1% w/v).

  • Inoculation and Incubation: The fecal slurry is inoculated into the fermentation medium under strict anaerobic conditions. The cultures are then incubated at 37°C for a defined period, typically 24 to 48 hours.[12][13]

  • Sampling and Analysis: Aliquots are taken at various time points (e.g., 0, 12, 24, 48 hours) to measure changes in pH, bacterial populations (via qPCR or 16S rRNA gene sequencing), and SCFA concentrations (via gas chromatography).[12][14]

experimental_workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis fecal_sample Fresh Fecal Sample buffer Anaerobic Buffer fecal_sample->buffer fecal_slurry Fecal Slurry (Inoculum) buffer->fecal_slurry fermentation Anaerobic Incubation (37°C, 24-48h) fecal_slurry->fermentation medium Basal Medium + Prebiotic (this compound or GOS) medium->fermentation sampling Sampling (0, 12, 24h) fermentation->sampling analysis Microbiota Analysis (16S rRNA) SCFA Analysis (GC) pH Measurement sampling->analysis

Typical workflow for in vitro batch fecal fermentation.
Simulator of the Human Intestinal Microbial Ecosystem (SHIME®)

The SHIME® is a dynamic, multi-compartment model of the human gastrointestinal tract that allows for long-term studies.

  • Model Setup: The SHIME® model consists of a series of connected reactors simulating the stomach, small intestine, and different regions of the colon (ascending, transverse, descending).[15][16][17]

  • Inoculation and Stabilization: The colon reactors are inoculated with a human fecal microbiota. A stabilization period of about two weeks allows the microbial community to adapt to the specific conditions of each reactor.[16]

  • Basal Period: A two-week basal period follows, during which the system is monitored to establish a baseline for the microbial community and its metabolic activity.[16]

  • Treatment Period: The prebiotic (this compound or GOS) is added to the system daily with a simulated nutritional medium for a period of 2 to 4 weeks.[16]

  • Washout Period: A final two-week washout period without the prebiotic is conducted to assess the long-term stability of the induced changes.[16]

  • Analysis: Samples are collected regularly from each colon compartment to analyze microbial composition, SCFA production, and other metabolic parameters.

Mechanisms of Action: SCFA Signaling

The health benefits of this compound and GOS are largely mediated by their fermentation end-products, particularly SCFAs. SCFAs act as signaling molecules by binding to G-protein coupled receptors (GPCRs) on the surface of various cells, including intestinal epithelial cells and immune cells.

  • Butyrate and Propionate primarily signal through GPR41 and GPR43 .

  • Butyrate is also a potent ligand for GPR109A .

Activation of these receptors triggers downstream signaling cascades that influence gut barrier function, hormone secretion (like GLP-1 and PYY, which regulate appetite and glucose metabolism), and inflammatory responses. Butyrate also has an intracellular mechanism, acting as a histone deacetylase (HDAC) inhibitor, which allows it to epigenetically regulate the expression of genes involved in cell proliferation, differentiation, and apoptosis.

scfa_signaling cluster_lumen Intestinal Lumen cluster_cell Colonocyte / Immune Cell Kestose This compound / GOS Bacteria Gut Microbiota (e.g., F. prausnitzii) Kestose->Bacteria Butyrate Butyrate Bacteria->Butyrate GPR43 GPR43 Butyrate->GPR43 binds GPR109A GPR109A Butyrate->GPR109A binds HDAC HDAC (in nucleus) Butyrate->HDAC enters cell Signaling Downstream Signaling GPR43->Signaling GPR109A->Signaling Effects Anti-inflammatory Effects Gut Barrier Integrity Gene Expression Regulation HDAC->Effects inhibition Signaling->Effects

SCFA signaling pathway initiated by prebiotic fermentation.

Conclusion

Both this compound and GOS are effective prebiotics with robust bifidogenic properties. However, the available evidence indicates key distinctions that are critical for targeted applications in research and drug development.

  • This compound demonstrates a more specialized and potent effect, particularly in its ability to significantly stimulate the butyrate-producing bacterium Faecalibacterium prausnitzii. This leads to a more pronounced increase in butyrate production compared to GOS, which may translate to superior benefits in contexts where anti-inflammatory effects and improved gut barrier function are paramount. Its demonstrated positive impact on insulin sensitivity further strengthens its profile for metabolic health applications.

  • Galactooligosaccharides (GOS) are a well-established and effective means of increasing Bifidobacterium levels. While its impact on butyrate production is less significant than that of this compound, it remains a valuable prebiotic for general gut health support.

For researchers and drug development professionals, the choice between this compound and GOS should be guided by the specific therapeutic goal. For applications targeting inflammation, gut barrier integrity, and metabolic dysregulation, the unique ability of this compound to promote butyrate production via F. prausnitzii stimulation presents a compelling advantage.

References

Meta-analysis of studies on the health effects of 1-Kestose supplementation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of findings from recent studies on the health effects of 1-Kestose (B104855) supplementation. While a formal meta-analysis with pooled statistical data is not yet available in the scientific literature, this document synthesizes the results from key clinical trials and preclinical studies to offer an objective overview of the current evidence. We will delve into the impact of this compound on various health conditions, the modulation of gut microbiota, and the underlying physiological mechanisms.

I. Modulation of Gut Microbiota and Production of Short-Chain Fatty Acids

This compound, a fructooligosaccharide, is not digested in the upper gastrointestinal tract and is instead fermented by gut bacteria, leading to significant changes in the composition and function of the gut microbiome. A primary consequence of this fermentation is the production of short-chain fatty acids (SCFAs), such as butyrate (B1204436), acetate, and propionate, which are key mediators of the health effects of prebiotics.

A consistent finding across multiple studies is the increase in beneficial bacteria, particularly Bifidobacterium, following this compound supplementation.[1][2][3][4][5][6] For instance, in a study on obesity-prone individuals, 12 weeks of this compound supplementation (10 g/day ) significantly increased the relative abundance of fecal Bifidobacterium to 0.3244 (SD, 0.1526) compared to the control group (0.1971; SD, 0.1158).[1][5] Preclinical studies in rats have also demonstrated that this compound promotes the growth of butyrate-producing bacteria like Anaerostipes and Butyricicoccus.[7][8] Furthermore, this compound has been shown to efficiently stimulate the growth of Faecalibacterium prausnitzii, a bacterium known for its anti-inflammatory properties.[9][10]

The increase in these beneficial bacteria is directly linked to a rise in SCFA levels. Studies in rats have shown that this compound supplementation leads to higher concentrations of butyrate in the cecum.[7][8] In vitro studies have also confirmed that this compound supplementation increases the production of acetate, propionate, and butyrate.[11] These SCFAs are crucial for gut health and have systemic effects on the host's metabolism and immune system.

II. Effects on Metabolic Health: Insulin (B600854) Resistance

Several studies have investigated the potential of this compound to ameliorate insulin resistance. In a randomized, double-blind, placebo-controlled trial involving pre-diabetic individuals, daily supplementation with 10g of this compound for 12 weeks resulted in a significant reduction in fasting serum insulin levels, from 6.5 µU/mL to 5.3 µU/mL.[1][4][5] In contrast, the placebo group showed no significant change.[1][4][5]

Preclinical studies in rats fed a high-fat diet have corroborated these findings, showing that this compound supplementation can suppress hyperinsulinemia and improve glucose tolerance.[1][2][3][4][5] The proposed mechanism involves the modulation of the gut microbiota and the subsequent increase in SCFAs, which can improve insulin sensitivity through various signaling pathways.[4]

III. Anti-Inflammatory Effects and Immune Modulation

The anti-inflammatory properties of this compound have been explored in the context of inflammatory bowel disease and other inflammatory conditions. In a randomized, double-blind, placebo-controlled pilot study on patients with mild to moderate ulcerative colitis, 8 weeks of this compound supplementation (10 g/day ) led to a significant reduction in the Lichtiger clinical activity index compared to the placebo group (3.8 ± 2.7 vs. 5.6 ± 2.1).[12] The clinical remission rate was also significantly higher in the this compound group (55% vs. 20%).[12]

The anti-inflammatory effects are likely mediated by the increased production of butyrate, which is a primary energy source for colonocytes and has been shown to inhibit inflammatory pathways.[7] In rats with high-fat diet-induced obesity, this compound supplementation restored the increased levels of tumor necrosis factor-alpha (TNF-α) mRNA in adipose tissue to normal levels.[7]

IV. Potential in Cancer Therapy Adjunct

Emerging research suggests a potential role for this compound as an adjunct to cancer therapy. A pilot study in patients with pancreatic ductal adenocarcinoma undergoing chemotherapy found that daily supplementation with 9g of this compound for 12 weeks was associated with a significant decrease in the cancer marker CA19-9 and a reduction in the neutrophil-to-lymphocyte ratio (NLR), an indicator of systemic inflammation.[13] The this compound group also showed a suppression in the reduction of albumin levels and an increase in C-reactive protein.[13] Furthermore, a significant decrease in Escherichia coli, a bacterium often increased in pancreatic cancer, was observed in the this compound group.[13]

V. Quantitative Data Summary

The following tables summarize the key quantitative findings from the cited studies.

Table 1: Effects of this compound Supplementation on Gut Microbiota and Short-Chain Fatty Acids

Study PopulationDosage & DurationKey FindingsReference
Obesity-prone adults10 g/day for 12 weeksIncreased relative abundance of fecal Bifidobacterium (0.3244 vs. 0.1971 in placebo)[1][5]
Rats with type 2 diabetes2% (w/v) in drinking waterIncreased proportion of butyrate-producing Anaerostipes[8]
Rats on a high-fat diet2% (w/v) in drinking waterIncreased Butyricicoccus spp. and cecal butyrate levels[7]
In vitro fermentation1% (w/v) this compoundIncreased production of acetate, propionate, and butyrate[10][11]
Human studies (review)Not specifiedEfficiently stimulates Faecalibacterium prausnitzii[9][10]

Table 2: Effects of this compound Supplementation on Clinical and Metabolic Parameters

ConditionStudy PopulationDosage & DurationKey OutcomesReference
Insulin ResistancePre-diabetic adults10 g/day for 12 weeksReduced fasting serum insulin (6.5 to 5.3 µU/mL)[1][4][5]
Ulcerative ColitisAdults with mild to moderate UC10 g/day for 8 weeksReduced Lichtiger clinical activity index (3.8 vs. 5.6 in placebo); Increased clinical remission (55% vs. 20%)[12][14]
Pancreatic CancerAdults with PDAC9 g/day for 12 weeksDecreased CA19-9; Reduced neutrophil-to-lymphocyte ratio[13]
High-Fat Diet-Induced ObesityRats2% (w/v) in drinking water for 19 weeksReduced TNF-α mRNA in adipose tissue[7]

VI. Experimental Protocols

This section details the methodologies of the key clinical trials cited in this guide.

Study 1: Amelioration of Glucose Metabolism in Obesity-Prone Hosts [1][5]

  • Study Design: Randomized, double-blind, parallel-group, placebo-controlled trial.

  • Participants: Pre-diabetic volunteers.

  • Intervention: 10 g of this compound per day or placebo for 12 weeks.

  • Primary Outcome: Fasting serum insulin concentration.

  • Secondary Outcomes: Gut microbiota composition analyzed by 16S rRNA sequencing.

Study 2: Efficacy in Mild to Moderate Ulcerative Colitis [12][14]

  • Study Design: Randomized, double-blind, placebo-controlled pilot trial.

  • Participants: 40 patients with mild to moderate active ulcerative colitis.

  • Intervention: 10 g of this compound or maltose (B56501) (placebo) orally for 8 weeks, in addition to standard treatment.

  • Primary Outcome: Lichtiger clinical activity index at week 8.

  • Secondary Outcomes: Clinical remission and response rates, Ulcerative Colitis Endoscopic Index of Severity, fecal microbiome, and metabolite analysis.

Study 3: Efficacy in Pancreatic Ductal Adenocarcinoma [13]

  • Study Design: Single-center, randomized, controlled pilot trial.

  • Participants: Patients with pancreatic ductal adenocarcinoma.

  • Intervention: 9 g of this compound daily for 12 weeks.

  • Outcomes: Blood markers (including CA19-9, albumin, C-reactive protein, neutrophil and lymphocyte counts), imaging studies, physical findings, and gut microbiota evaluation.

VII. Signaling Pathways and Mechanisms of Action

The health benefits of this compound supplementation are primarily attributed to the downstream effects of gut microbiota modulation and increased SCFA production. The following diagrams illustrate the key signaling pathways involved.

G cluster_gut Gut Lumen cluster_host Host Cells (Colonocytes, Immune cells, etc.) This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Gut Microbiota->SCFAs Fermentation GPCRs G-protein-coupled Receptors (FFAR2, FFAR3) SCFAs->GPCRs HDACs Histone Deacetylases SCFAs->HDACs Inhibition Signaling Cascades Signaling Cascades GPCRs->Signaling Cascades Gene Expression Modulation of Gene Expression HDACs->Gene Expression Health Effects Anti-inflammatory Effects Improved Insulin Sensitivity Enhanced Gut Barrier Function Signaling Cascades->Health Effects Gene Expression->Health Effects

Caption: Mechanism of this compound action via gut microbiota modulation and SCFA production.

The fermentation of this compound by the gut microbiota leads to the production of SCFAs. These SCFAs can then interact with host cells through two main mechanisms: activation of G-protein-coupled receptors (GPCRs), such as Free Fatty Acid Receptor 2 (FFAR2) and FFAR3, and inhibition of histone deacetylases (HDACs).[15][16] These interactions trigger various intracellular signaling cascades that ultimately lead to the observed health benefits, including reduced inflammation and improved metabolic function.[15]

G cluster_workflow Typical Clinical Trial Workflow for this compound Supplementation Screening Participant Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Intervention Intervention Phase (this compound or Placebo) Randomization->Intervention Data Collection Data and Sample Collection (Blood, Stool, Clinical Scores) Intervention->Data Collection Analysis Data Analysis (Statistical Analysis, Microbiome Sequencing) Data Collection->Analysis Results Evaluation of Outcomes Analysis->Results

Caption: Generalized experimental workflow for clinical trials of this compound.

This guide provides a snapshot of the current research landscape on this compound supplementation. The consistent findings across different studies and populations are promising, but larger, long-term clinical trials are needed to further substantiate these health benefits and elucidate the underlying mechanisms in greater detail. The information presented here should serve as a valuable resource for researchers and professionals in the field of drug development and nutritional science.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-Kestose

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 1-Kestose, ensuring the safety of laboratory personnel and the protection of the environment. The procedures outlined below are based on established safety data and best practices for non-hazardous chemical waste management.

Overview of this compound Safety and Disposal

This compound is a trisaccharide, a type of sugar, and is not classified as a hazardous substance.[1][2] It is considered non-reactive under normal conditions of use, storage, and transport.[2][3] Due to its non-hazardous nature, standard disposal procedures for non-hazardous laboratory waste are generally applicable.[4][5][6] However, it is crucial to adhere to local, state, and federal regulations, as disposal requirements can vary.[7]

Disposal Options Summary

While this compound is non-hazardous, the method of disposal may vary based on its physical state and the quantity involved. The following table summarizes the recommended disposal procedures.

Form of this compound Disposal Method Key Considerations
Solid (Powder) Regular Trash / Landfill- Ensure the material is securely contained to prevent dust formation.[8] - For larger quantities, consult with your institution's Environmental Health and Safety (EHS) department.[4][9]
Aqueous Solution Sanitary Sewer (Drain)- Dilute the solution with ample water before and during disposal.[6] - Permissible for small, laboratory-scale quantities.[6] - Confirm that this method is in compliance with local wastewater regulations.
Spills Regular Trash after Containment- Spills should be swept up or absorbed with inert material.[8] - The collected material should be placed in a sealed container for disposal.[8] - Avoid generating dust during cleanup.[8]
Empty Containers Regular Trash- Containers should be "RCRA Empty," meaning no freestanding liquid remains.[5][9] - Deface or remove labels to prevent misuse of the container.[5]

Detailed Disposal Protocol

This protocol provides a procedural methodology for the safe disposal of this compound in a laboratory setting.

Step 1: Hazard Assessment

  • Confirm that the waste material is solely this compound and is not mixed with any hazardous chemicals. If it is mixed with hazardous waste, it must be disposed of as hazardous waste.[7]

  • Consult the Safety Data Sheet (SDS) for this compound if there are any uncertainties.[7]

Step 2: Select the Appropriate Disposal Method

  • For solid this compound: Place the powder in a sealed container, such as a plastic bag or a screw-top jar, to prevent dust from becoming airborne. This can then be disposed of in the regular trash.

  • For aqueous solutions of this compound: Small quantities can typically be poured down the drain with copious amounts of water.[6] Check with your local EHS office for any specific restrictions on drain disposal.

  • For empty containers: Ensure the container is fully empty. Remove or deface the label and dispose of it in the regular trash or recycling, according to your institution's guidelines.[5]

Step 3: Personal Protective Equipment (PPE)

  • While this compound is not considered hazardous, it is good laboratory practice to wear standard PPE, including safety glasses and gloves, when handling any chemical waste.

Step 4: Documentation

  • For routine disposal of non-hazardous waste like this compound, specific documentation may not be required. However, it is advisable to maintain a log if large quantities are being disposed of, in accordance with your institution's policies.

Step 5: Final Disposal

  • Place the contained solid waste in the designated laboratory trash receptacles for non-hazardous materials.

  • For drain disposal, flush with at least an equal volume of water to ensure it is cleared from the plumbing system.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste is_mixed Is the this compound mixed with hazardous chemicals? start->is_mixed hazardous_disposal Dispose of as Hazardous Waste is_mixed->hazardous_disposal Yes physical_state What is the physical state? is_mixed->physical_state No solid Solid physical_state->solid solution Aqueous Solution physical_state->solution contain Contain to prevent dust solid->contain dilute Dilute with ample water solution->dilute trash Dispose in Regular Trash contain->trash end End of Process trash->end drain Dispose down Sanitary Sewer dilute->drain drain->end

Caption: Decision workflow for the disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 1-Kestose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. While 1-Kestose is not classified as a hazardous substance under the Globally Harmonized System (GHS), adhering to best practices in personal protective equipment (PPE) and handling procedures is essential to maintain experimental integrity and personnel safety.[1][2] This guide provides a comprehensive overview of the necessary safety and logistical information for handling this compound.

Personal Protective Equipment (PPE) for this compound

Even when working with non-hazardous materials like this compound, a standard level of PPE is recommended to protect against potential physical contact and to prevent contamination of the research materials. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Body PartPersonal Protective EquipmentSpecifications & Remarks
Hands Disposable GlovesNitrile or latex gloves are suitable. Ensure gloves are inspected for tears or punctures before use. Change gloves regularly, especially if they become contaminated.
Eyes Safety Glasses or GogglesProvide protection from any airborne particles or accidental splashes.
Body Laboratory CoatA standard lab coat should be worn to protect clothing and skin from contact with the powder.
Respiratory Not generally requiredIn situations where fine dust may be generated and ventilation is poor, a dust mask (e.g., N95) may be used for comfort and to minimize inhalation of nuisance dust.

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Ensure good ventilation in the work area when handling this compound powder.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended on the product insert.[1]

  • First Aid:

    • Eye Contact: Rinse opened eyes for several minutes under running water.[1][3]

    • Skin Contact: Generally, the product does not irritate the skin. Wash the affected area with soap and water.[1][3]

    • Inhalation: If dust is inhaled, move to an area with fresh air. Consult a doctor if you feel unwell.[1][2]

    • Ingestion: If symptoms persist after ingestion, consult a doctor.[1][3]

Disposal Plan:

  • Spills: For minor spills, mechanically pick up the powder and place it in a suitable container for disposal.[2]

  • Waste Disposal: Smaller quantities can often be disposed of with household waste. For larger quantities, disposal must be made according to official local, state, and federal regulations.[1] It is important to note that this compound is considered slightly hazardous to water, so large quantities should not be allowed to enter ground water or sewage systems.[1]

Experimental Workflow for Handling this compound

To ensure a safe and efficient process, the following workflow should be followed when working with this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don Personal Protective Equipment (Lab Coat, Gloves, Safety Glasses) prep_area Prepare a Clean and Well-Ventilated Workspace prep_ppe->prep_area weigh Weigh the Required Amount of this compound prep_area->weigh Proceed to handling dissolve Dissolve or Mix as per Experimental Protocol weigh->dissolve decontaminate Clean Work Area and Equipment dissolve->decontaminate Experiment complete dispose Dispose of Waste Material According to Regulations decontaminate->dispose remove_ppe Remove and Dispose of Used PPE Properly dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.